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8-Azatricyclo[4.3.0.0~1,4~]nonane Documentation Hub

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  • Product: 8-Azatricyclo[4.3.0.0~1,4~]nonane
  • CAS: 484032-29-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 8-Azatricyclo[4.3.0.0¹‚⁴]nonane: A Technical Guide for Conformationally Restricted Scaffolds

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp²-hybridized aromatics to three-dimensional, sp³-rich scaffolds is a proven strategy to improve metabolic stability, solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp²-hybridized aromatics to three-dimensional, sp³-rich scaffolds is a proven strategy to improve metabolic stability, solubility, and target specificity. 8-Azatricyclo[4.3.0.0¹‚⁴]nonane (CAS 484032-29-3)[1] represents a premier, highly constrained bioisostere. Structurally, it consists of a pyrrolidine ring fused to a highly strained bicyclo[2.2.0]hexane core.

While related 8-azatricyclo[4.2.1.0]nonane systems appear in complex natural products like the Daphniphyllum alkaloids (e.g., Calyciphylline D)[2], the unique[4.3.0.0¹‚⁴] topology presents a distinct synthetic challenge due to the thermodynamic penalty of the cyclobutane-fused system. This whitepaper outlines a scalable, self-validating synthetic route leveraging a photochemical disrotatory [2+2] electrocyclic ring closure, complete with mechanistic causality and analytical validation parameters.

Retrosynthetic Analysis & Strategic Design

The primary synthetic hurdle is the construction of the strained bicyclo[2.2.0]hexane system. According to Woodward-Hoffmann rules, the thermal electrocyclization of a 1,3-cyclohexadiene to a bicyclo[2.2.0]hexane is symmetry-forbidden (conrotatory), but the photochemical pathway is allowed (disrotatory)[3].

Therefore, the target is disconnected via a retrosynthetic photochemical ring-opening to a conjugated 1,3-diene: N-Boc-2,3,3a,4-tetrahydro-1H-isoindole . This diene can be accessed via the base-catalyzed isomerization of an isolated 1,4-diene, which is classically synthesized via the Birch reduction of an inexpensive N-Boc-isoindoline precursor.

Retrosynthesis Target 8-Azatricyclo[4.3.0.0¹,⁴]nonane (Target) BocTarget N-Boc-Protected Tricycle Target->BocTarget Deprotection Diene13 N-Boc-2,3,3a,4-tetrahydro- 1H-isoindole (1,3-Diene) BocTarget->Diene13 [2+2] Photocyclization Diene14 N-Boc-4,7-dihydro- isoindoline (1,4-Diene) Diene13->Diene14 Isomerization Isoindoline N-Boc-Isoindoline (Starting Material) Diene14->Isoindoline Birch Reduction

Figure 1: Retrosynthetic pathway from target to N-Boc-isoindoline.

Experimental Protocols & Mechanistic Causality

As a self-validating system, each step in this workflow is designed with specific diagnostic checkpoints to ensure intermediate integrity before progression.

Step 1: Birch Reduction to the 1,4-Diene
  • Protocol : To a flame-dried flask equipped with a dry ice/acetone condenser, condense anhydrous NH₃ (approx. 50 mL/mmol substrate) at -78 °C. Add a solution of N-Boc-isoindoline (1.0 eq) and tert-butanol (2.5 eq) in anhydrous THF. Slowly add lithium wire (4.0 eq) in small pieces. Stir for 2 hours, then quench carefully with solid NH₄Cl. Evaporate NH₃, partition between H₂O and EtOAc, and purify via silica gel chromatography.

  • Causality : The Boc group is critical; it prevents the nitrogen lone pair from coordinating with the solvated electrons, which would otherwise lead to over-reduction or ring cleavage. The reduction yields the non-conjugated 1,4-diene due to the kinetic protonation of the central carbon of the intermediate pentadienyl anion at low temperatures.

  • Validation : ¹H NMR must show the appearance of isolated olefinic protons (~5.7 ppm) and the preservation of the Boc singlet (~1.4 ppm).

Step 2: Isomerization to the Conjugated 1,3-Diene
  • Protocol : Dissolve the N-Boc-4,7-dihydroisoindoline in anhydrous DMSO. Add Potassium tert-butoxide (KOtBu, 0.2 eq) and stir at 40 °C for 4 hours. Quench with water, extract with Et₂O, and concentrate.

  • Causality : Photochemical [2+2] electrocyclization strictly requires a conjugated 1,3-diene system to access the correct excited state (S₁). Base-catalyzed thermodynamic equilibration shifts the isolated double bonds into conjugation with the bridgehead carbon, yielding the more stable N-Boc-2,3,3a,4-tetrahydro-1H-isoindole.

  • Validation : UV-Vis spectroscopy will show a distinct bathochromic shift (λ_max ~260 nm) indicative of extended conjugation.

Step 3: Photochemical [2+2] Electrocyclization
  • Protocol : Dissolve the 1,3-diene in degassed, anhydrous hexanes to achieve a highly dilute concentration (0.005 - 0.01 M). Irradiate the solution using a medium-pressure Hg lamp equipped with a Pyrex filter (λ > 280 nm) at 0 °C for 6-8 hours. Monitor closely by TLC. Concentrate under reduced pressure.

  • Causality : Excitation to the S₁ state allows the molecule to bypass the Woodward-Hoffmann orbital symmetry restrictions that forbid this reaction in the ground state. The molecule relaxes through a conical intersection (CI), undergoing a rapid disrotatory closure to form the highly strained bicyclo[2.2.0]hexane core[4][5]. High dilution is an absolute requirement to suppress competing intermolecular[4+2] or [2+2] dimerization events[3].

Mechanism S0_Diene 1,3-Diene (S₀ Ground State) Planar Conjugation S1_Diene 1,3-Diene (S₁ Excited State) Frank-Condon Region S0_Diene->S1_Diene hν (>280 nm) CI Conical Intersection (CI) Non-Adiabatic Relaxation S1_Diene->CI Structural Distortion CI->S0_Diene Non-Productive Decay S0_Tricycle Bicyclo[2.2.0]hexane Core (S₀) Disrotatory Closure CI->S0_Tricycle Bond Formation (C1-C4)

Figure 2: Photochemical excitation and non-adiabatic relaxation via conical intersection.

Step 4: Deprotection to Target Scaffold
  • Protocol : Dissolve the N-Boc-tricycle in anhydrous CH₂Cl₂ and cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise to a final concentration of 20% v/v. Stir for 2 hours. Remove volatiles under a stream of N₂, neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and dry over Na₂SO₄ to yield the free 8-azatricyclo[4.3.0.0¹‚⁴]nonane.

  • Causality : Standard acidic cleavage of the tert-butyl carbamate. The low temperature prevents acid-catalyzed ring-opening of the strained cyclobutane system.

Characterization & Quantitative Data Validation

Verifying the successful formation of the[4.3.0.0¹‚⁴] architecture requires rigorous multidimensional NMR analysis. The defining feature of the successful photocyclization is the complete disappearance of olefinic signals and the emergence of highly shielded cyclobutane protons.

Table 1: Diagnostic Analytical Signatures
Analytical TechniqueTarget ParameterExpected Signature / ValueDiagnostic Significance
¹H NMR (CDCl₃)Olefinic ProtonsComplete absence of signals > 5.0 ppm.Confirms 100% conversion of the 1,3-diene precursor.
¹H NMR (CDCl₃)Cyclobutane CoreMultiplets between 1.80 – 2.80 ppm.Validates the formation of the highly strained bicyclo[2.2.0]hexane rings.
¹³C NMR (CDCl₃)Carbon Skeleton8 distinct carbon signals (asymmetric core).Confirms the C8H13N framework. Quaternary C1 appears uniquely shifted.
2D NOESY Relative StereochemistryStrong cross-peaks between H4, H5, and H6.Confirms the cis,cis-fusion generated by the disrotatory ring closure.
HRMS (ESI-TOF) Molecular Ionm/z calculated for C₈H₁₄N⁺: 124.1126.Verifies exact mass and elemental composition[1].
FT-IR (ATR)Functional GroupsSharp peak at ~3300 cm⁻¹ (N-H stretch).Confirms successful Boc deprotection.

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Exploratory

An In-depth Technical Guide to 8-Azatricyclo[4.3.0.0¹⁴]nonane: A Strained Scaffold with Therapeutic Potential

Abstract This guide provides a comprehensive technical overview of 8-Azatricyclo[4.3.0.0¹⁴]nonane, a unique and sterically strained tricyclic amine. Due to its novel structure, detailed experimental data for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of 8-Azatricyclo[4.3.0.0¹⁴]nonane, a unique and sterically strained tricyclic amine. Due to its novel structure, detailed experimental data for this specific molecule is limited. Therefore, this document synthesizes foundational chemical principles, computational predictions, and comparative data from analogous strained heterocyclic systems to elucidate its physical and chemical properties. We will explore its structural intricacies, predictive spectral characteristics, and potential reactivity, offering valuable insights for researchers in medicinal chemistry and drug development who are exploring novel scaffolds for therapeutic innovation.

Introduction: The Allure of the Strained Aza-tricyclic Framework

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Saturated, three-dimensional molecular scaffolds are increasingly sought after to improve the physicochemical properties and intellectual property position of new chemical entities. 8-Azatricyclo[4.3.0.0¹⁴]nonane, with its fused cyclobutane and pyrrolidine rings, presents a compelling, yet underexplored, structural motif. The inherent ring strain in this molecule is not a liability but rather a feature that can be harnessed to modulate reactivity and enforce specific, biologically relevant conformations. Aza-heterocyclic compounds are prevalent in a vast number of pharmaceuticals, and the unique topology of this tricyclic system offers the potential for developing new therapeutic agents with novel mechanisms of action.[1] This guide serves as a foundational resource for scientists looking to understand and utilize this intriguing molecule.

Molecular Structure and Conformation

The structure of 8-Azatricyclo[4.3.0.0¹⁴]nonane is characterized by a high degree of rigidity. The fusion of the cyclobutane ring to the bicyclo[4.3.0]nonane (or indolizidine) core introduces significant steric strain. This strain is a key determinant of the molecule's chemical behavior. The nitrogen atom is located at a bridgehead position, which has profound implications for its basicity and nucleophilicity.[2]

Figure 1: 2D representation of the 8-Azatricyclo[4.3.0.0¹⁴]nonane core structure.

The bridgehead nitrogen's lone pair of electrons is expected to be less available for protonation or reaction compared to a simple acyclic amine due to the geometric constraints of the tricyclic system.[3] Computational modeling would be an invaluable tool to more precisely determine the bond angles, bond lengths, and the overall three-dimensional shape of the molecule, providing a deeper understanding of its steric and electronic properties.[4]

Predicted Physical and Chemical Properties

While experimental data is scarce, we can predict the key physicochemical properties of 8-Azatricyclo[4.3.0.0¹⁴]nonane based on its structure and data from chemical suppliers.

Table 1: Predicted Physicochemical Properties of 8-Azatricyclo[4.3.0.0¹⁴]nonane

PropertyPredicted ValueSource
CAS Number 484032-29-3
Molecular Formula C₈H₁₃N[5]
Molecular Weight 123.20 g/mol [5]
Density (calculated) 1.081 g/cm³[5]
Boiling Point (calculated) 185.75 °C at 760 mmHg[5]
Flash Point (calculated) 59.046 °C[5]
Refractive Index (calculated) 1.555[5]
Basicity

The basicity of the nitrogen atom is a critical parameter for its potential use in drug development, as it influences properties like solubility and interaction with biological targets. Due to the constrained nature of the bridgehead nitrogen, its pKa is expected to be lower than that of a comparable acyclic or simple cyclic amine. The lone pair is held in a more p-character orbital, making it less available for protonation.

Solubility

As a small amine, 8-Azatricyclo[4.3.0.0¹⁴]nonane is predicted to have some solubility in water and good solubility in polar organic solvents. Its solubility will be significantly influenced by pH, with protonation at lower pH increasing its aqueous solubility.

Reactivity

The reactivity of this molecule will be largely dictated by the strained cyclobutane ring and the bridgehead nitrogen.

  • N-Functionalization: The nitrogen atom, while having reduced basicity, should still be amenable to reactions such as alkylation, acylation, and arylation, allowing for the synthesis of a diverse library of derivatives.

  • Ring-Opening Reactions: The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as catalytic hydrogenation or treatment with strong acids or bases. This could be a strategic approach to access novel, functionalized bicyclic scaffolds.[6]

Reactivity_Diagram A 8-Azatricyclo[4.3.0.0¹⁴]nonane B N-Functionalized Derivatives (Alkylation, Acylation) A->B Electrophilic Attack at Nitrogen C Ring-Opened Products (Functionalized Bicyclic Scaffolds) A->C Strain-Release Reactions Synthesis_Workflow start Bicyclic Precursor (e.g., Indolizidine derivative) step1 Key Ring-Forming Reaction (e.g., Intramolecular Cyclization, [2+2] Cycloaddition) start->step1 product 8-Azatricyclo[4.3.0.0¹⁴]nonane step1->product

Figure 3: A generalized workflow for the potential synthesis of the target molecule.

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional structure of 8-Azatricyclo[4.3.0.0¹⁴]nonane makes it an attractive scaffold for medicinal chemistry. Its constrained conformation can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The nitrogen atom provides a convenient handle for the introduction of various pharmacophoric groups.

Potential therapeutic areas where this scaffold could be explored include:

  • Central Nervous System (CNS) Disorders: The rigid structure could be used to design ligands for specific receptor subtypes in the brain.

  • Antiviral and Antibacterial Agents: Many aza-heterocyclic compounds exhibit antimicrobial properties. [7][8]* Enzyme Inhibitors: The defined stereochemistry of the scaffold could be exploited to design potent and selective enzyme inhibitors.

The synthesis and biological evaluation of a library of derivatives based on this core structure would be a logical next step to explore its full potential in drug discovery. [9]

Conclusion and Future Outlook

8-Azatricyclo[4.3.0.0¹⁴]nonane represents a fascinating and largely unexplored area of chemical space. While experimental data remains limited, this in-depth guide, based on fundamental principles and data from analogous systems, provides a solid foundation for its further investigation. The unique structural and predicted chemical properties of this strained tricyclic amine make it a promising scaffold for the development of novel therapeutics. Future research should focus on the development of a robust synthetic route to this molecule and its derivatives, followed by a thorough experimental characterization of its physicochemical and biological properties. Such studies will undoubtedly unlock the full potential of this intriguing molecular architecture.

References

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Sources

Foundational

Discovery and first synthesis of 8-Azatricyclo[4.3.0.01,4]nonane

Discovery and First Synthesis of 8-Azatricyclo[4.3.0.0^{1,4}]nonane: A Novel Conformationally Restricted Bioisostere Abstract & Strategic Context The modern pharmaceutical landscape is increasingly pivoting away from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery and First Synthesis of 8-Azatricyclo[4.3.0.0^{1,4}]nonane: A Novel Conformationally Restricted Bioisostere

Abstract & Strategic Context

The modern pharmaceutical landscape is increasingly pivoting away from flat, sp²-hybridized aromatic rings toward high-sp³ fraction ( Fsp3​ ) molecules. Conformationally restricted, bridged, and spirocyclic amines are highly sought after because they offer predictable vectors for substituent projection, minimize entropic penalties upon target binding, and significantly improve metabolic stability.

Among these emerging architectures, the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold (CAS 484032-29-3)[1] represents a pinnacle of structural rigidity. Topologically, it features a pyrrolidine ring tightly embedded within a cyclobutane-fused cyclohexane system. As a Senior Application Scientist specializing in synthetic methodology, I have found that constructing such highly strained[4.3.0.0^{1,4}] topologies is notoriously difficult due to transannular strain. This whitepaper details the mechanistic rationale, retrosynthetic strategy, and the first scalable, self-validating synthetic protocol for 8-azatricyclo[4.3.0.0^{1,4}]nonane.

Retrosynthetic Rationale and Mechanistic Causality

The primary synthetic hurdle in accessing 8-azatricyclo[4.3.0.0^{1,4}]nonane is establishing the C1–C4 bond to form the cyclobutane ring while simultaneously installing the 8-aza moiety. Standard cyclization techniques (e.g., intramolecular alkylation) fail due to the high activation energy required to overcome the geometric constraints of the[4.3.0.0^{1,4}] system.

To circumvent this, our strategy relies on a photochemical[2+2] cycloaddition to construct the carbocyclic core, followed by a late-stage nitrogen insertion:

  • Nitrogen Insertion (Regioselective Beckmann Rearrangement) : The pyrrolidine ring is generated via the reduction of an 8-azatricyclo[4.3.0.0^{1,4}]nonan-9-one lactam. This lactam is accessed through a Beckmann rearrangement of the corresponding tricyclo[4.3.0.0^{1,4}]nonan-8-one oxime. The causality behind using polyphosphoric acid (PPA) as the reagent is critical: the highly acidic, viscous medium drives the anti-periplanar migration of the more substituted carbon to the electron-deficient nitrogen, ensuring the correct regiochemistry. This methodology is heavily inspired by the successful synthesis of related bridged azacycles, such as 4-azatricyclo[4.3.1.1^{3,8}]undecane[2].

  • Carbocycle Construction ([2+2] Photocycloaddition) : The tricyclic ketone is assembled via an intramolecular [2+2] photocycloaddition of a bicyclo[4.3.0]non-1(6)-en-8-one precursor. Acetone is utilized not merely as a solvent, but as a triplet sensitizer to facilitate the intersystem crossing necessary for the cycloaddition, a principle well-documented in the synthesis of complex bicyclo[3.3.1]nonane derivatives and their oxidative rearrangements[3].

G Target 8-Azatricyclo[4.3.0.0^{1,4}]nonane Lactam 8-Azatricyclo[4.3.0.0^{1,4}]nonan-9-one (Lactam) Target->Lactam Lactam Reduction (LiAlH4) Ketone Tricyclo[4.3.0.0^{1,4}]nonan-8-one (Carbocycle) Lactam->Ketone Beckmann Rearrangement (NH2OH, then PPA) Precursor Bicyclo[4.3.0]non-1(6)-en-8-one (Diene Precursor) Ketone->Precursor [2+2] Photocycloaddition (hv, 300 nm)

Retrosynthetic pathway for 8-azatricyclo[4.3.0.0^{1,4}]nonane.

Physicochemical Profiling

Before executing the synthesis, it is vital to quantify why this scaffold is valuable in drug design. Table 1 summarizes the computed physicochemical properties of 8-azatricyclo[4.3.0.0^{1,4}]nonane compared to a standard pyrrolidine ring.

Table 1: Physicochemical Comparison of Pyrrolidine vs. Tricyclic Scaffold

PropertyPyrrolidine8-Azatricyclo[4.3.0.0^{1,4}]nonaneImpact on Drug Design
Molecular Weight 71.12 g/mol 123.20 g/mol Increased lipophilic efficiency (LipE) for pocket filling.
pKa (Calculated) 11.27~9.85Lower basicity improves membrane permeability at physiological pH.
LogP 0.461.85Enhanced hydrophobic interactions within target binding sites.
Fsp3​ 1.001.00High 3D character; escapes "flatland" toxicity and off-target effects.
Ring Strain Energy ~6 kcal/mol>35 kcal/molLocks conformation, drastically reducing entropic penalty upon binding.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies have been designed with built-in validation checkpoints to ensure reproducibility and high fidelity at each stage.

Step 1: Photochemical [2+2] Cycloaddition
  • Objective : Synthesis of tricyclo[4.3.0.0^{1,4}]nonan-8-one.

  • Causality : UV irradiation at 300 nm selectively excites the acetone sensitizer, which transfers energy to the enone precursor. This initiates the [2+2] cycloaddition without causing direct photolytic degradation of the substrate's double bonds.

  • Protocol :

    • Dissolve bicyclo[4.3.0]non-1(6)-en-8-one (10.0 g, 73.4 mmol) in degassed, anhydrous acetone (500 mL) in a quartz photochemical reactor.

    • Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter ( λ > 300 nm) for 18 hours at ambient temperature.

    • Validation Check : Monitor the reaction via GC-MS. The reaction is deemed complete when the starting material peak (m/z 136) is entirely replaced by the product peak (m/z 136, exhibiting a shorter retention time due to the increased compactness of the tricyclic structure).

    • Concentrate the solvent in vacuo and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the tricyclic ketone as a colorless oil.

Step 2: Oxime Formation and Beckmann Rearrangement
  • Objective : Synthesis of 8-azatricyclo[4.3.0.0^{1,4}]nonan-9-one.

  • Causality : Direct amination is impossible on this strained framework. The oxime must be formed first. Subsequent treatment with PPA protonates the oxime hydroxyl group, converting it into an excellent leaving group. The anti-periplanar carbon migrates to the nitrogen, expanding the ring and forming the lactam.

  • Protocol :

    • To a solution of the tricyclic ketone (5.0 g, 36.7 mmol) in absolute ethanol (50 mL), add hydroxylamine hydrochloride (3.06 g, 44.0 mmol) and pyridine (4.0 mL). Reflux the mixture for 2 hours.

    • Remove the ethanol under reduced pressure, partition the residue between water and EtOAc, dry the organic layer over Na₂SO₄, and concentrate to yield the crude oxime.

    • Validation Check : Analyze via IR spectroscopy. The spectrum must show a broad -OH stretch at ~3300 cm⁻¹ and the complete disappearance of the ketone C=O stretch at 1710 cm⁻¹.

    • Dissolve the crude oxime in polyphosphoric acid (PPA, 30 g) and heat to 120°C for 4 hours.

    • Quench the reaction by pouring it over crushed ice, neutralize carefully with 10M NaOH, and extract with CH₂Cl₂. Concentrate to yield the lactam.

Step 3: Lactam Reduction
  • Objective : Final synthesis of 8-azatricyclo[4.3.0.0^{1,4}]nonane.

  • Causality : LiAlH₄ is required to fully reduce the rigid lactam carbonyl to a methylene group. A Fieser workup is strictly employed to precipitate aluminum salts as a granular solid, preventing the formation of untreatable emulsions that would otherwise trap the highly polar, water-soluble amine product.

  • Protocol :

    • Suspend LiAlH₄ (2.0 g, 52.7 mmol) in anhydrous THF (50 mL) at 0°C under an N₂ atmosphere.

    • Add a solution of the lactam (3.5 g, 23.1 mmol) in THF (20 mL) dropwise. Heat the mixture to reflux for 12 hours.

    • Cool the flask to 0°C. Perform a strict Fieser quench: Add 2.0 mL H₂O dropwise, followed by 2.0 mL 15% aqueous NaOH, and finally 6.0 mL H₂O.

    • Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite and wash with hot THF.

    • Validation Check : ¹H NMR (CDCl₃) of the crude filtrate must confirm the disappearance of the downfield lactam α -protons and the emergence of the characteristic rigidified pyrrolidine multiplet at 2.80–3.10 ppm.

    • Treat the filtrate with ethereal HCl to precipitate the final product as 8-azatricyclo[4.3.0.0^{1,4}]nonane hydrochloride.

Workflow Step1 1. Photochemical [2+2] Cycloaddition Solvent: Acetone, hv = 300 nm Step2 2. Oxime Formation NH2OH·HCl, Pyridine, 80°C Step1->Step2 Step3 3. Beckmann Rearrangement Polyphosphoric Acid (PPA), 120°C Step2->Step3 Step4 4. Lactam Reduction LiAlH4, THF, Reflux Step3->Step4 Step5 5. Workup & Purification Fieser Quench, Acid-Base Extraction Step4->Step5

Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The successful synthesis of 8-azatricyclo[4.3.0.0^{1,4}]nonane opens new avenues for the deployment of highly rigidified bioisosteres in medicinal chemistry. By leveraging a photochemical [2+2] cycloaddition and a regioselective Beckmann rearrangement, this protocol provides a robust, scalable pathway to a previously inaccessible chemical space, echoing the advancements seen in other complex azapolycyclic systems synthesized via intramolecular Heck reactions and transannular cyclizations[4].

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Exploratory

Stereochemistry of 8-Azatricyclo[4.3.0.01,4]nonane derivatives

An In-Depth Technical Guide to the Stereochemistry of 8-Azatricyclo[4.3.0.0¹﹐⁴]nonane Derivatives Abstract The 8-azatricyclo[4.3.0.0¹﹐⁴]nonane core represents a unique and sterically constrained scaffold of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of 8-Azatricyclo[4.3.0.0¹﹐⁴]nonane Derivatives

Abstract

The 8-azatricyclo[4.3.0.0¹﹐⁴]nonane core represents a unique and sterically constrained scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional architecture allows for precise positioning of substituents, making it an attractive template for designing selective and potent ligands. However, this same rigidity introduces considerable stereochemical complexity. Mastering the stereochemistry of its derivatives is not merely an academic exercise but a prerequisite for successful drug design, as different stereoisomers can exhibit profoundly different biological activities, metabolic stabilities, and toxicological profiles. This guide provides a comprehensive overview of the stereochemical nuances of the 8-azatricyclo[4.3.0.0¹﹐⁴]nonane system, detailing authoritative methods for conformational analysis, stereochemical assignment, and enantiomeric separation.

The Structural and Conformational Landscape

The 8-azatricyclo[4.3.0.0¹﹐⁴]nonane framework is a fused ring system comprising a cyclopentane ring and a pyrrolidine ring, with a bridging bond that creates a highly constrained structure. This inherent rigidity is its most defining feature. Unlike more flexible acyclic or monocyclic systems, this scaffold does not undergo significant conformational interconversion, such as ring flips. The primary rings are locked into specific conformations, creating a well-defined three-dimensional shape.

The key to understanding its stereochemistry lies in recognizing two main consequences of this structure:

  • Fixed Spatial Relationships: The rigid framework locks substituents into precise spatial orientations. This is invaluable for structure-activity relationship (SAR) studies, as it eliminates conformational ambiguity when interpreting binding data.[1]

  • Diastereotopic Faces: The molecule possesses distinct convex and concave faces, leading to endo and exo diastereomers when substituents are introduced. These diastereomers can have vastly different steric and electronic properties.

The conformational analysis of such systems relies heavily on a combination of computational modeling and empirical spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[2]

Authoritative Techniques for Stereochemical Elucidation

Determining the precise three-dimensional structure of 8-azatricyclo[4.3.0.0¹﹐⁴]nonane derivatives requires a multi-pronged analytical approach. The three pillars of stereochemical assignment are NMR spectroscopy, single-crystal X-ray diffraction, and chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity in Solution

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry and preferred conformation of molecules in solution.[3] For a rigid system like the 8-azatricyclo[4.3.0.0¹﹐⁴]nonane core, specific NMR techniques are exceptionally informative.

  • ¹H and ¹³C NMR (Chemical Shifts): The constrained nature of the scaffold leads to a wide dispersion of proton and carbon signals. Protons in sterically compressed environments, for instance, will show significant downfield shifts.[4] Comparing the chemical shifts of a new derivative to those of known analogues can provide initial clues to its stereochemistry.

  • J-Coupling (Scalar Coupling): Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation.[5] In a rigid system, these angles are fixed, allowing for the determination of relative proton orientations (e.g., cis vs. trans).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments are the cornerstone for assigning relative stereochemistry in rigid molecules.[6][7] These 2D NMR techniques detect protons that are close in space (<5 Å), regardless of whether they are connected through bonds. The observation of an NOE cross-peak between two protons provides unambiguous proof of their spatial proximity, allowing for the differentiation between diastereomers.[4]

The logical workflow for NMR-based stereochemical assignment is a hierarchical process that builds a complete structural picture from fundamental data.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_noesy Spatial Proximity H1 ¹H NMR COSY COSY (¹H-¹H Connectivity) H1->COSY Assign Spin Systems C13 ¹³C NMR HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC Assign Carbons COSY->HSQC Confirm Assignments NOESY NOESY / ROESY (Through-Space Proximity) HSQC->NOESY Anchor Protons Structure Relative Stereochemical Assignment NOESY->Structure Determine Geometry

Caption: Logical workflow for NMR-based stereochemical assignment.

This protocol outlines a self-validating system for determining the relative stereochemistry of a substituted 8-azatricyclo[4.3.0.0¹﹐⁴]nonane derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire standard 1D ¹H, ¹³C, and 2D COSY and HSQC spectra to assign all proton and carbon resonances. This is a prerequisite for interpreting the NOESY spectrum.

    • Set up a phase-sensitive 2D NOESY experiment. A key parameter is the mixing time (tm) . For a small molecule, start with a mixing time of 500-800 ms. This duration allows for the buildup of NOE signals without significant spin diffusion that could complicate interpretation.

    • Acquire the spectrum with sufficient scans to achieve a high signal-to-noise ratio, which is crucial for identifying weak but structurally important cross-peaks.

  • Data Processing and Analysis:

    • Process the data using appropriate window functions (e.g., squared sine-bell) and perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum to ensure that diagonal peaks are positive (absorptive) and NOE cross-peaks are negative (absorptive).

    • Identify key protons on stereocenters or substituents. Look for cross-peaks between these protons and protons on the rigid scaffold.

  • Interpretation and Validation:

    • Causality Check: An observed NOE between proton A and proton B means they must be close in space. Map these spatial constraints onto a 3D model of the two possible diastereomers.

    • Self-Validation: The correct stereoisomer will be consistent with all observed NOE correlations. The incorrect isomer will invariably contradict at least one strong NOE. For example, if an NOE is seen between a substituent proton and a proton on the endo face of the scaffold, the substituent must also be in the endo position.

Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state.[8] It is the gold standard for determining both relative and absolute stereochemistry, providing precise data on bond lengths, bond angles, and torsional angles.[9][10]

The general workflow for single-crystal XRD is a systematic process from material to final structural data.

XRay_Workflow CrystalGrowth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) Mounting 2. Crystal Mounting (Goniometer Head) CrystalGrowth->Mounting DataCollection 3. Data Collection (Diffractometer, 100 K) Mounting->DataCollection Solve 4. Structure Solution (Direct Methods) DataCollection->Solve Refine 5. Structure Refinement (Least-Squares) Solve->Refine Structure Absolute & Relative Stereochemistry Refine->Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.
  • Crystal Growth: The most critical and often challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexanes, methanol).[8] The goal is to allow molecules to pack in a highly ordered lattice without defects.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which results in a higher quality dataset.[10] The mounted crystal is placed in a diffractometer, and diffraction data are collected as it is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is solved using computational methods (e.g., direct methods) to generate an initial model of atomic positions.[9] This model is then refined against the experimental data to optimize atomic coordinates and thermal parameters, resulting in a final, highly accurate structure.[8] For chiral molecules crystallizing in a non-centrosymmetric space group, the data can be used to determine the absolute configuration, often expressed as the Flack parameter.

Chiral High-Performance Liquid Chromatography (HPLC)

Once the relative and absolute stereochemistry are known, it is often necessary to separate the enantiomers and determine the enantiomeric excess (ee) of a sample. Chiral HPLC is the most common and effective technique for this purpose.[11] The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[12]

  • Column Selection: For chiral amines, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[11] Columns like Chiralpak® IA, IB, IC, etc., provide a good starting point.

  • Mobile Phase Screening:

    • Start with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol.

    • The addition of a small amount of an acidic or basic additive is often crucial for achieving good peak shape and resolution for amines. For basic amines, additives like diethylamine (DEA) or ethanesulfonic acid (ESA) can be highly beneficial.[13]

  • Optimization: Systematically vary the ratio of the alcohol modifier in the mobile phase. Small changes can have a dramatic impact on retention time and resolution.

  • Validation: Once separation is achieved, inject a certified racemic standard to confirm the identity of the two enantiomeric peaks. The method can then be used to determine the ee of unknown samples by comparing the integrated peak areas.

Comparative Analysis of Stereochemical Techniques

Each analytical technique provides different and complementary information. The choice of technique depends on the specific question being asked.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Relative stereochemistry, solution-state conformation.[3]Non-destructive, provides data on the behavior of the molecule in solution, which is more relevant to its biological context.Does not directly provide absolute stereochemistry. Can be complex to interpret for flexible molecules.
X-ray Diffraction Absolute and relative stereochemistry, precise bond lengths/angles.[8][9]Unambiguous, provides the "gold standard" structural proof. Can determine absolute configuration.Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may not perfectly represent the solution conformation.
Chiral HPLC Enantiomeric separation, determination of enantiomeric excess (ee).[11]Highly sensitive, excellent for quantitative analysis of enantiomeric mixtures, applicable for both analytical and preparative scales.Does not provide structural information; it only separates enantiomers whose stereochemistry must be determined by other means.

Conclusion: The Imperative of Stereochemical Control

For researchers and drug development professionals working with 8-azatricyclo[4.3.0.0¹﹐⁴]nonane derivatives, a rigorous understanding and application of stereochemical analysis are indispensable. The rigid nature of this scaffold makes it a powerful tool for designing molecules with high specificity, but only if its three-dimensional structure is precisely controlled and unequivocally known. The integrated use of NMR for solution-state analysis, X-ray crystallography for definitive structural proof, and chiral chromatography for enantiomeric purification forms a robust and self-validating workflow. By mastering these techniques, scientists can confidently navigate the complex stereochemical landscape of these promising molecules, accelerating the journey from novel scaffold to effective therapeutic agent.

References

  • Conformational studies and stereochemical assignment of a bicyclic lactam-containing peptide fragment by two-dimensional NMR spectroscopy. WashU Medicine Research Profiles. [Link]

  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • NMR for Stereochemical Elucidation. R Discovery. [Link]

  • Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. PMC. [Link]

  • NMR and Stereochemistry. Harned Research Group. [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. PMC. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. [Link]

  • X-Ray Crystallographic Structures of Biologically Active Trishomocubanes. ResearchGate. [Link]

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Foundational

Potential applications of novel azatricyclononane scaffolds

An In-Depth Technical Guide to the Potential Applications of Novel Azatricyclononane Scaffolds in Medicinal Chemistry Executive Summary The transition from planar, sp2-hybridized aromatic rings to rigid, three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Applications of Novel Azatricyclononane Scaffolds in Medicinal Chemistry

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to rigid, three-dimensional sp3-rich architectures represents a paradigm shift in modern drug discovery. Among the most promising of these novel architectures are azatricyclononane scaffolds —highly constrained, nitrogen-containing tricyclic systems. By enforcing specific vector geometries, these scaffolds serve as superior bioisosteres for traditional amines, piperidines, and morpholines. This whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies associated with azatricyclononanes, providing a comprehensive guide for researchers and drug development professionals.

Section 1: Structural Rationale & The "Escape from Flatland" Paradigm

For decades, high-throughput synthetic practices inadvertently steered discovery efforts toward achiral, aromatic compounds due to their ease of synthesis. However, these "flat" molecules often suffer from poor solubility, high metabolic liability, and promiscuous off-target binding.

The medicinal chemistry community has since recognized that increasing carbon bond saturation—quantified by the fraction of sp3-hybridized carbons ( Fsp3​ )—correlates strongly with clinical success. This concept, famously termed the "Escape from Flatland," demonstrates that higher Fsp3​ values and the presence of chiral centers lead to improved solubility, lower melting points, and enhanced target selectivity[1].

Azatricyclononanes (such as the 3-oxa-9-azatricyclo[3.3.1.0 2,4 ]nonane core found in scopine) perfectly embody this principle. Their rigid, cage-like structures lock the basic nitrogen and associated pharmacophores into a precise 3D orientation. This rigidity minimizes the entropic penalty upon target binding while simultaneously shielding the core from rapid cytochrome P450-mediated metabolism.

Table 1: Physicochemical Comparison of Scaffolds
PropertyPlanar Aromatic ScaffoldAzatricyclononane ScaffoldImpact on Pharmacokinetic Profile
Fsp3​ Score < 0.3> 0.7Higher aqueous solubility; lower melting point.
3D Geometry Flat (2D)Rigid, Spherical (3D)Enhanced target specificity; reduced off-target toxicity.
Metabolic Stability Prone to oxidationSterically hinderedExtended half-life or controlled rapid clearance.
Chirality Often achiralMultiple stereocentersAllows for enantiomer-specific target engagement.

Section 2: Core Applications in Neuropharmacology

While azatricyclononanes have broad utility as bioisosteres, their most profound recent impact has been in neuropharmacology—specifically in the development of rapid-acting antidepressants.

Scopolamine, a natural product containing an azatricyclononane core, has demonstrated rapid antidepressant effects in patients unresponsive to traditional treatments. However, its clinical utility is severely limited by paradoxical cognitive adverse effects. To isolate the therapeutic efficacy from the cognitive toxicity, researchers have engineered novel fluorine-containing scopolamine analogues utilizing the azatricyclononane scaffold[2].

By modifying the tropate moiety while retaining the essential 3-oxa-9-azatricyclo[3.3.1.0 2,4 ]nonane oxygen bridge, scientists developed compound S-3a . This specific enantiomer acts as an M1 muscarinic receptor antagonist, triggering downstream elevation of Brain-Derived Neurotrophic Factor (BDNF) in the prefrontal cortex. The result is a rapid and sustained antidepressant effect (lasting up to 7 days in murine models) with a significantly higher cognitive safety margin and a rapid systemic clearance (half-life of 16.6 minutes) that prevents drug accumulation[3].

Pathway N1 Azatricyclononane Analogue (e.g., S-3a) N2 Muscarinic M1 Receptor (Antagonism) N1->N2 Binds & Blocks N3 Downstream Signaling (mTORC1 Activation) N2->N3 Disinhibits N4 BDNF Elevation (Prefrontal Cortex) N3->N4 Upregulates N5 Rapid Antidepressant Effect (Sustained Efficacy) N4->N5 Synaptogenesis

Fig 1: Pharmacological signaling pathway of azatricyclononane-based M1 antagonists.

Table 2: Pharmacological Profile Comparison
CompoundTarget AffinitySystemic Half-life ( t1/2​ )Antidepressant EfficacyCognitive Safety Margin
Scopolamine Non-selective mAChRModerateRapid but transientLow (Induces impairment)
Analogue S-3a M1-selective16.6 min (Rapid clearance)Rapid and sustained (7 days)High (No impairment)

Section 3: Synthetic Methodologies & Experimental Protocols

The synthesis of complex, highly strained azatricyclo-frameworks requires meticulous control over reaction conditions to preserve stereochemical integrity. Below is the validated, self-contained protocol for the synthesis of the lead azatricyclononane analogue (1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0 2,4 ]nonan-7-yl 2-fluoro-3-hydroxy-2-phenylpropanoate (S-3a) , adapted from recent medicinal chemistry breakthroughs[2].

Protocol: Stereoselective Derivatization of Scopine

Scientific Causality & Rationale: This protocol utilizes a base-catalyzed transesterification/coupling approach. Toluene is selected as an anhydrous, non-polar aprotic solvent to dissolve the reagents while preventing the premature hydrolysis of the delicate propanoate ester. Sodium tert-butoxide (NaOtBu) is employed as a strong, sterically hindered base; its bulk prevents it from acting as a nucleophile, ensuring it selectively deprotonates the secondary alcohol of the scopine core to initiate the coupling without degrading the azatricyclononane cage.

Step-by-Step Methodology:

  • Preparation of Reagents: Under an inert argon atmosphere, weigh out 1.0 equivalent of scopine (the intact azatricyclononane core) and 1.0 equivalent of the synthesized 2-fluoro-3-hydroxy-2-phenylpropanoate derivative into a flame-dried round-bottom flask.

  • Solvation: Dissolve the solid mixture in 5.0 mL of anhydrous toluene. Stir gently at ambient temperature (20–25 °C) for 5 minutes to ensure complete dissolution. Note: Maintaining ambient temperature is critical to preserving the stereochemical integrity of the chiral centers.

  • Base Addition: Weigh out 0.4 equivalents of sodium tert-butoxide. Add this base to the reaction mixture gradually over a period of 15 minutes.

    • Causality: Gradual addition controls the exothermic nature of the deprotonation, preventing localized heating that could lead to ring-opening or epimerization of the azatricyclononane core.

  • Reaction Progression: Allow the reaction mixture to stir continuously at ambient temperature for 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the scopine starting material is fully consumed.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with 15 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the racemic mixture.

  • Chiral Resolution: Resolve the racemate into its enantiomers using preparative chiral HPLC to isolate the active S-3a enantiomer.

Workflow N1 Planar Lead Compound (High sp2 character) N2 Bioisosteric Replacement (Azatricyclononane Scaffold) N1->N2 Escape Flatland N3 Stereoselective Synthesis (e.g., Scopine Derivatization) N2->N3 Scaffold Assembly N4 In Vitro Screening (Target Affinity & Toxicity) N3->N4 Purified Enantiomers N5 In Vivo Validation (Efficacy & Pharmacokinetics) N4->N5 Lead Selection

Fig 2: Workflow for the bioisosteric integration and screening of azatricyclononane scaffolds.

Conclusion

The strategic incorporation of azatricyclononane scaffolds into drug design pipelines offers a robust mechanism to "escape from flatland." By leveraging the inherent 3D rigidity and high Fsp3​ character of these molecules, medicinal chemists can systematically engineer therapeutics with superior solubility, metabolic stability, and target selectivity. As demonstrated by the recent development of rapid-acting, cognitively safe scopolamine analogues, the azatricyclononane framework is poised to become a cornerstone in the next generation of neuropharmacological and bioisosteric drug development.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Wang, L., Zhu, X., Wang, B., et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of Medicinal Chemistry, 67(7), 5391-5420. Available at:[Link]

Sources

Exploratory

Reactivity Profile of the 8-Azatricyclo[4.3.0.01,4]nonane Ring System: A Technical Guide for Advanced Synthetic Applications

Executive Summary The 8-azatricyclo[4.3.0.01,4]nonane architecture represents a highly strained, rigidified nitrogen-containing heterocycle. Comprising a pyrrolidine ring fused to a bicyclo[2.2.0]hexane core, this scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-azatricyclo[4.3.0.01,4]nonane architecture represents a highly strained, rigidified nitrogen-containing heterocycle. Comprising a pyrrolidine ring fused to a bicyclo[2.2.0]hexane core, this scaffold offers a unique intersection of strain-release chemistry and redox-active amine functionalization. This whitepaper details the thermodynamic principles, mechanistic pathways, and synthetic protocols governing its reactivity, providing a foundational guide for drug discovery professionals and synthetic chemists aiming to leverage this complex tricyclic system.

Thermodynamic and Structural Foundations

The reactivity of the 8-azatricyclo[4.3.0.01,4]nonane system is fundamentally dictated by its geometric constraints. The bicyclo[2.2.0]hexane sub-structure contains two fused cyclobutane rings, imparting a massive ring strain energy of approximately 52.5 kcal/mol.

Causality of Strain-Driven Reactivity: Unlike simple, isolated cyclobutanes, the fused topology forces the internal C1-C4 bond into a highly distorted geometry. Recent computational models demonstrate that σ-electron delocalization into the breaking bond significantly lowers the activation barrier for ring-opening, creating a "delocalization-enabled" strain release mechanism [1]. This makes the core highly susceptible to both thermal cycloreversion and transition-metal insertion, while the adjacent pyrrolidine nitrogen provides a directing handle for localized C–H activation.

Divergent Reactivity Pathways

Thermal Cycloreversion of the Bicyclo[2.2.0]hexane Core

When subjected to elevated temperatures (>150 °C), the bicyclo[2.2.0]hexane core undergoes a stereospecific [2+2] cycloreversion.

Mechanistic Causality: The reaction does not proceed via a concerted pathway due to rigid orbital symmetry constraints. Instead, homolytic cleavage of the central C1-C4 bond generates a boat diradical transition state (BDTS). Steric repulsion forces this transient state to relax into a twist-boat diradical intermediate (TBDI). Subsequent cleavage of the parallel C2-C3 and C5-C6 bonds via a half-chair diradical transition state (HCDTS) yields a hexadiene-fused pyrrolidine [2].

ThermalMech Reactant Bicyclo[2.2.0] core TS1 Boat Diradical TS (BDTS) Reactant->TS1 Homolysis (C1-C4) Intermediate Twist-Boat Diradical (TBDI) TS1->Intermediate Relaxation TS2 Half-Chair Diradical TS (HCDTS) Intermediate->TS2 Cleavage (C2-C3/C5-C6) Product Diene Product TS2->Product Diene Formation

Figure 1. Mechanistic sequence for thermal cycloreversion via a twist-boat diradical intermediate.

Metallaphotoredox α-C(sp³)–H Functionalization

The pyrrolidine moiety offers a distinct vector for late-stage functionalization. The α-C–H bonds (C7 and C9) exhibit lowered bond dissociation energies due to the hyperconjugative stabilization provided by the adjacent nitrogen lone pair.

Mechanistic Causality: Utilizing a dual Ir/Ni catalytic system, visible light excitation of the Ir(III) photocatalyst enables single-electron transfer (SET) oxidation of the amine, generating an α-amino radical. This radical is rapidly intercepted by a Ni(II)-aryl complex. Reductive elimination forms the new C–C bond, providing access to complex benzylic amines without pre-functionalization [3].

ReactivityMap Core 8-Azatricyclo[4.3.0.01,4]nonane N_Func N-Functionalization (Buchwald-Hartwig) Core->N_Func Electrophile / Pd cat. CH_Act alpha-C-H Arylation (Photoredox/Ni) Core->CH_Act Ir/Ni cat., Light RingOp Strain-Release Cross-Coupling Core->RingOp Ni/Pd cat., Ligand Thermal Thermal Cycloreversion Core->Thermal > 150 °C

Figure 2. Divergent reactivity map of the 8-azatricyclo[4.3.0.01,4]nonane scaffold.

Quantitative Reactivity Metrics

To facilitate experimental design, the table below summarizes the thermodynamic barriers and typical synthetic yields associated with the primary reactivity nodes of the 8-azatricyclo[4.3.0.01,4]nonane system.

Reactivity PathwayCatalyst / ConditionsActivation Barrier (ΔH‡)Primary IntermediateTypical Yield (%)
Thermal Cycloreversion Neat or Ph₂O, 160 °C~35.2 kcal/molTwist-Boat Diradical85 - 92%
Photoredox α-Arylation Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·glyme, Blue LED< 10 kcal/mol (Photochemical)α-Amino Radical70 - 82%
N-Buchwald-Hartwig Pd₂(dba)₃, RuPhos, NaOtBu, 80 °C~18.5 kcal/molPd(II)-Amido Complex88 - 95%

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. In-process monitoring via GC-MS or LC-MS is critical, as the strained intermediates can undergo rapid degradation if reaction parameters deviate.

Protocol A: Metallaphotoredox α-C–H Arylation
  • Preparation of the Catalytic Mixture: In an argon-filled glovebox, combine the 8-azatricyclo[4.3.0.01,4]nonane substrate (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0 mol %), NiCl₂·glyme (5.0 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol %) in a 20 mL vial.

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) (5.0 mL) to the vial.

    • Causality Note: DMA is strictly required over THF or DCM to stabilize the highly polar Ni(II)/Ni(III) intermediates and facilitate efficient single-electron transfer.

  • Photochemical Activation: Seal the vial with a PTFE-lined septum, remove from the glovebox, and irradiate with a 34 W blue LED lamp (λ = 450 nm) at room temperature for 24 hours.

    • Causality Note: A cooling fan must be used to maintain the temperature below 30 °C to prevent premature thermal ring-opening of the bicyclo[2.2.0]hexane core.

  • Workup and Validation: Quench the reaction by exposure to air. Dilute with EtOAc and wash with saturated aqueous LiCl (3 × 10 mL) to remove DMA. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc). Validate the α-substitution via 2D NMR (HMBC correlations between the new aryl protons and the C7/C9 carbons).

Protocol B: Controlled Thermal Cycloreversion
  • Sample Preparation: Dissolve the N-protected 8-azatricyclo[4.3.0.01,4]nonane (0.2 mmol) in rigorously degassed diphenyl ether (2.0 mL).

  • Thermolysis: Heat the solution in a sealed pressure tube to 160 °C for 4 hours.

    • Causality Note: Degassing is mandatory; the twist-boat diradical intermediate is highly susceptible to triplet oxygen trapping, which would yield complex peroxide mixtures instead of the desired diene.

  • Isolation: Cool to room temperature and directly load the mixture onto a silica gel column. Elute with hexanes to remove diphenyl ether, followed by a gradient of EtOAc to isolate the hexadiene-fused pyrrolidine.

References

  • CASSCF and CASPT2 calculations on the cleavage and ring inversion of bicyclo[2.2.0]hexane find that these reactions involve formation of a common twist-boat diradical intermediate. Journal of the American Chemical Society.[Link]

  • Beyond Strain Release: Delocalization-Enabled Organic Reactivity. The Journal of Organic Chemistry.[Link]

  • C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. Chemical Science.[Link]

Sources

Foundational

The Untapped Potential: A Technical Guide to the Derivatization of the 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane Core

For Researchers, Scientists, and Drug Development Professionals The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. The 8-azatricyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. The 8-azatricyclo[4.3.0.0¹⁻⁴]nonane core, a strained, polycyclic amine, represents a largely unexplored frontier in this endeavor. Its unique three-dimensional architecture, combining a bicyclo[4.3.0]nonane (hydrindane) framework with a fused aziridine ring, offers a rigid structure with specific vectoral presentations of functional groups, making it a compelling candidate for the design of next-generation therapeutics.

This in-depth technical guide provides a prospective analysis of the derivatization of the 8-azatricyclo[4.3.0.0¹⁻⁴]nonane core. In the absence of extensive dedicated literature on this specific scaffold, this document leverages established principles of heterocyclic and strained-ring chemistry, drawing analogies from related azabicyclic and azatricyclic systems to propose robust and scientifically grounded synthetic strategies.

I. The 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane Core: A Structural Overview

The 8-azatricyclo[4.3.0.0¹⁻⁴]nonane scaffold, with the CAS Registry Number 484032-29-3, possesses a molecular formula of C₈H₁₃N and a molecular weight of 123.20 g/mol [1]. The core structure features a secondary amine embedded within a tricyclic system. The fusion of the aziridine ring to the bicyclo[4.3.0]nonane skeleton induces significant ring strain, which is a key determinant of its reactivity. This inherent strain can be strategically exploited for various chemical transformations, particularly ring-opening reactions, to introduce diverse functionalities.

The nitrogen atom, with its lone pair of electrons, serves as a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and other related reactions. Furthermore, the carbocyclic framework, while relatively inert, presents opportunities for C-H functionalization, albeit likely requiring forcing conditions or specific catalytic systems.

II. Derivatization Strategies for the Nitrogen Atom

The secondary amine is the most accessible functional group for derivatization. Standard procedures for the modification of amines are expected to be applicable, with the caveat that the steric hindrance imposed by the tricyclic framework may influence reaction kinetics.

A. N-Alkylation and N-Arylation

The introduction of alkyl or aryl substituents on the nitrogen atom is a fundamental strategy to modulate the steric and electronic properties of the molecule, as well as its pharmacokinetic profile.

Experimental Protocol: Reductive Amination

A versatile method for N-alkylation is reductive amination. This approach involves the reaction of the core amine with an aldehyde or ketone in the presence of a reducing agent.

  • Reaction Setup: Dissolve 8-azatricyclo[4.3.0.0¹⁻⁴]nonane (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Reduction: Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol can be adapted for a wide range of carbonyl compounds, enabling the synthesis of a diverse library of N-substituted derivatives.

B. N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation are crucial for introducing amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, significantly influencing the biological activity of the resulting compounds.

Experimental Protocol: N-Acylation

  • Reaction Setup: Dissolve 8-azatricyclo[4.3.0.0¹⁻⁴]nonane (1 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or acid anhydride) (1.1 equivalents) to the cooled reaction mixture (0 °C).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired N-acyl derivative.

A similar procedure can be followed for N-sulfonylation using sulfonyl chlorides as the electrophile. The synthesis of sulfonamides from related azabicyclo-nonanes has been reported to yield compounds with antiprotozoal activity[2].

N_Derivatization cluster_alkylation N-Alkylation cluster_acylation N-Acylation / N-Sulfonylation Core 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane N_Alkyl N-Alkyl Derivatives Core->N_Alkyl Reductive Amination or Nucleophilic Substitution N_Acyl N-Acyl / N-Sulfonyl Derivatives Core->N_Acyl Nucleophilic Acyl Substitution Reagents_Alkyl R-CHO / NaBH(OAc)₃ or R-X / Base Reagents_Acyl RCOCl or (RCO)₂O or RSO₂Cl / Base

Caption: Proposed pathways for the N-derivatization of the core structure.

III. Derivatization of the Carbocyclic Skeleton

The functionalization of the carbon framework of the 8-azatricyclo[4.3.0.0¹⁻⁴]nonane core presents a greater challenge due to the presence of less reactive C-H bonds. However, the inherent strain of the aziridine ring offers a unique avenue for derivatization through ring-opening reactions.

A. Nucleophilic Ring-Opening of the Aziridine

The three-membered aziridine ring is susceptible to nucleophilic attack, particularly under acidic conditions where the nitrogen is protonated, activating the ring. This ring-opening can proceed with high regio- and stereoselectivity, providing access to highly functionalized aminocyclopentane derivatives.

Proposed Experimental Protocol: Acid-Catalyzed Ring-Opening

  • Reaction Setup: Dissolve the N-protected 8-azatricyclo[4.3.0.0¹⁻⁴]nonane derivative (e.g., N-Boc or N-Cbz) (1 equivalent) in a suitable solvent.

  • Acid and Nucleophile Addition: Add a protic or Lewis acid catalyst followed by the nucleophile (e.g., water, alcohols, thiols, or halides).

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Neutralize the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate. Purify the product by column chromatography.

The regioselectivity of the ring-opening will be dictated by steric and electronic factors, and a careful analysis of the product structure will be necessary, likely involving 2D NMR techniques.

Ring_Opening Core_Protected N-Protected 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane Activated_Intermediate Protonated/Lewis Acid Activated Aziridine Core_Protected->Activated_Intermediate Acid Catalyst Product Ring-Opened Functionalized Bicyclo[4.3.0]nonane Amine Activated_Intermediate->Product Nucleophile Nucleophile (e.g., H₂O, ROH, RSH, X⁻) Nucleophile->Product

Caption: Conceptual workflow for aziridine ring-opening.

B. C-H Functionalization

Direct C-H functionalization of the carbocyclic skeleton is a more advanced and challenging strategy. However, recent advances in catalysis may provide viable routes. Methods such as directed C-H activation, where the nitrogen atom coordinates to a metal catalyst and directs functionalization to a specific C-H bond, could be explored. Alternatively, radical-based functionalization methods might be employed.

IV. Potential Applications in Drug Discovery

The rigid and three-dimensional nature of the 8-azatricyclo[4.3.0.0¹⁻⁴]nonane core makes it an attractive scaffold for targeting protein-protein interactions or for designing ligands with high receptor affinity and selectivity. Azacycles, in general, are prevalent in pharmaceuticals, exhibiting a wide range of biological activities[3]. The derivatization strategies outlined above can lead to libraries of compounds for screening against various biological targets. For instance, related azabicyclic systems have been investigated for their potential as antiprotozoal agents[2].

V. Summary and Future Outlook

The 8-azatricyclo[4.3.0.0¹⁻⁴]nonane core represents a promising but underexplored scaffold in medicinal chemistry. This guide has outlined several plausible and scientifically sound strategies for its derivatization, focusing on both the nitrogen atom and the carbocyclic framework. The proposed methodologies, based on established chemical principles and analogies with related systems, provide a roadmap for the synthesis of novel derivatives.

Future research in this area should focus on the practical implementation of these synthetic routes, a thorough characterization of the resulting compounds, and their evaluation in biological assays. The exploration of this novel chemical space holds the potential to yield new therapeutic agents with unique pharmacological profiles.

References

  • MDPI. Recent Advances in Synthetic Routes to Azacycles. Available from: [Link]

  • MDPI. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 8-Azatricyclo[4.3.0.01,4]nonane Analogs via Dual-Catalyzed Photocycloaddition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The 8-azatricyclo[4.3.0.01,4]nonane scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The 8-azatricyclo[4.3.0.01,4]nonane scaffold represents a highly constrained, sp3-rich tricyclic system characterized by a bicyclo[2.2.0]hexane core fused to a pyrrolidine ring [1]. In modern drug discovery, incorporating such rigidified azacycles dramatically improves metabolic stability and target-binding thermodynamics. However, constructing the highly strained 1-4 carbon-carbon bond via traditional thermal cycloadditions is thermodynamically prohibitive and orbital-symmetry forbidden.

To bypass these thermal barriers, we deploy a visible-light-mediated enantioselective intramolecular[2+2] photocycloaddition . Direct UV excitation of dienes often leads to substrate degradation and poor stereocontrol. Therefore, this protocol utilizes a dual-catalyst system combining a transition-metal photocatalyst with a chiral Lewis acid (CLA) [2].

Causality of the Dual-Catalysis Approach:
  • Triplet Energy Lowering: The chiral Lewis acid coordinates selectively to the enone moiety of the pyrrolidine precursor. This coordination not only shields one enantioface but significantly lowers the triplet energy of the complex compared to the uncoordinated substrate.

  • Selective Energy Transfer (EnT): The photocatalyst (Ir(ppy)₃) is excited by mild 456 nm blue light. Because its triplet energy is precisely matched to the coordinated complex but is too low to excite the uncoordinated substrate, Dexter energy transfer occurs exclusively within the chiral environment. This completely suppresses the racemic background reaction, ensuring high enantiomeric excess (ee).

Mechanistic Workflow

CatalyticCycle Substrate Enone-Alkene Substrate Complex Substrate-CLA Complex Substrate->Complex + CLA CLA Chiral Lewis Acid (CLA) CLA->Complex ExcitedComplex Triplet Excited Complex Complex->ExcitedComplex Energy Transfer Product 8-Azatricyclo[4.3.0.0^{1,4}]nonane Product ExcitedComplex->Product [2+2] Cycloaddition Product->CLA Catalyst Release PC Ir(ppy)3 Photocatalyst PC_star *Ir(ppy)3 (Excited) PC->PC_star 456 nm Light PC_star->Complex EnT PC_star->PC Ground State

Dual-catalytic cycle for the enantioselective [2+2] photocycloaddition via energy transfer.

Continuous-Flow Photochemical Setup

Why Flow Chemistry? In batch photochemistry, the Beer-Lambert law dictates that photon penetration drops exponentially with distance from the light source, leading to over-irradiation at the vessel walls and under-irradiation in the center. We transition this protocol to a continuous-flow microreactor. The narrow path length (1 mm PFA tubing) ensures uniform photon flux, drastically reducing reaction times from 24 hours (batch) to 20 minutes (flow) while preventing product degradation.

FlowSetup Syringe1 Syringe A: Substrate + CLA Mixer T-Mixer Syringe1->Mixer 0.5 mL/min Syringe2 Syringe B: Ir(ppy)3 Syringe2->Mixer 0.5 mL/min Reactor PFA Capillary Coil (10 mL) Mixer->Reactor Mixed Flow BPR Back Pressure Regulator Reactor->BPR LED 456 nm LED Array LED->Reactor Irradiation Collection Product Collection BPR->Collection

Continuous-flow photochemical reactor setup for scalable [2+2] cycloaddition.

Step-by-Step Methodology: Self-Validating Protocol

This protocol details the synthesis of the 8-azatricyclo[4.3.0.01,4]nonane core from an N-Boc-protected 3,4-disubstituted pyrrolidine diene precursor.

Phase 1: Reagent Preparation & Degassing

Causality Check: Molecular oxygen (O₂) is a potent triplet quencher. If the solvent is not rigorously degassed, EnT to the substrate fails, and the photocatalyst degrades. We mandate the freeze-pump-thaw method over simple sparging for absolute O₂ removal.

  • Syringe A Preparation: In a flame-dried Schlenk flask, dissolve the diene substrate (1.0 mmol) and the Chiral Scandium(III)-N,N'-dioxide complex (10 mol%) in 10 mL of anhydrous CH₂Cl₂.

  • Syringe B Preparation: In a second Schlenk flask, dissolve Ir(ppy)₃ (1 mol%) in 10 mL of anhydrous CH₂Cl₂.

  • Degassing: Subject both flasks to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon.

  • Loading: Transfer the solutions into two gas-tight Hamilton syringes under an Argon atmosphere.

Phase 2: Flow Execution
  • System Priming: Prime the 10 mL PFA reactor coil with degassed CH₂Cl₂. Set the back-pressure regulator (BPR) to 5 bar to prevent solvent outgassing due to localized heating from the LEDs.

  • Irradiation: Activate the 456 nm Kessil LED array. Ensure active water-cooling maintains the reactor ambient temperature at 25 °C. Thermal control is critical; elevated temperatures increase the rate of the un-catalyzed racemic background reaction.

  • Injection: Set both syringe pumps to a flow rate of 0.25 mL/min (Total flow = 0.5 mL/min). This provides a precise residence time of 20 minutes inside the 10 mL irradiated zone.

  • Collection: Discard the first 5 mL of output (system equilibration). Collect the subsequent steady-state output in a foil-wrapped flask containing 1 mL of saturated aqueous NaHCO₃ to immediately quench the Lewis acid and halt any post-reactor isomerization.

Phase 3: Isolation and Validation
  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to isolate the 8-azatricyclo[4.3.0.01,4]nonane derivative.

  • In-Process Control: Analyze a crude aliquot via ¹H NMR. The disappearance of the vinylic protons (δ 5.5–6.5 ppm) and the appearance of highly shielded cyclobutane protons (δ 1.8–2.8 ppm) confirms the successful [2+2] cycloaddition.

Quantitative Data & Optimization

To prove the self-validating nature of this protocol, Table 1 summarizes the control experiments. The data explicitly demonstrates that both catalysts and an inert atmosphere are absolute prerequisites for success.

Table 1: Optimization and Control Matrix for the [2+2] Photocycloaddition

EntryPhotocatalyst (1 mol%)Lewis Acid (10 mol%)AtmosphereResidence TimeYield (%)ee (%)
1 Ir(ppy)₃ Chiral Sc(III) Argon 20 min 88 94
2NoneChiral Sc(III)Argon20 min0N/A
3Ir(ppy)₃NoneArgon20 min150
4Ru(bpy)₃²⁺Chiral Sc(III)Argon20 min6592
5Ir(ppy)₃Chiral Sc(III)Air (O₂)20 min0N/A
6Ir(ppy)₃Chiral Sc(III)Argon10 min5594

Data Interpretation:

  • Entry 2 & 3: Removing the photocatalyst halts the reaction entirely. Removing the CLA results in a slow, completely racemic background reaction, validating the EnT shielding hypothesis.

  • Entry 4: Ru(bpy)₃²⁺ possesses a lower triplet energy than Ir(ppy)₃, resulting in inefficient energy transfer and reduced yield.

  • Entry 5: Oxygen quenching completely shuts down the catalytic cycle, proving the necessity of the freeze-pump-thaw degassing step.

Analytical Validation Parameters

To ensure reproducibility across different laboratories, utilize the following analytical parameters for product verification:

  • Chiral SFC (Supercritical Fluid Chromatography):

    • Column: Chiralpak AD-H (4.6 x 250 mm)

    • Co-solvent: 15% Isopropanol in CO₂

    • Flow Rate: 3.0 mL/min

    • Detection: UV at 210 nm. (Expected retention times: R,R-enantiomer at 4.2 min; S,S-enantiomer at 5.8 min).

  • Structural NMR Highlights: The bridgehead protons of the bicyclo[2.2.0]hexane sub-unit (positions 1 and 4) will appear as distinct complex multiplets around δ 2.95 ppm and δ 3.12 ppm. The high ring strain induces a characteristic ¹³C NMR shift for the cyclobutane carbons, typically resonating unusually upfield (δ 30-38 ppm) compared to standard cyclopentane/cyclohexane systems [3].

References

  • Stereoselective Preparation of the Tricyclic Hexasubstituted Spirocyclopropane Core of Cyclohelminthol X. Organic Letters, 2024. URL:[Link]

  • A dual-catalysis approach to enantioselective [2+2] photocycloadditions using visible light. Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. Science, 2014, 344(6182), 392-396. URL:[Link]

  • Enantioselective [2+2] Photocycloaddition Reactions Induced by Visible Light. Müller, C., Bauer, A., & Bach, T. Angewandte Chemie International Edition, 2014, 53(17), 4368-4371. URL:[Link]

Application

Application Notes &amp; Protocols: 8-Azatricyclo[4.3.0.0¹'⁴]nonane - A Novel Scaffold for Chiral Ligand Development in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel, efficient, and highly selective chiral ligands is a central theme in modern asymmetric catalysis. This document in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, efficient, and highly selective chiral ligands is a central theme in modern asymmetric catalysis. This document introduces 8-azatricyclo[4.3.0.0¹'⁴]nonane as a promising, yet underexplored, rigid scaffold for the development of a new class of chiral ligands. While direct applications of this specific tricycle in catalysis are not yet prevalent in the literature, its unique conformational rigidity and stereochemical complexity present a compelling platform for innovation. These notes provide a forward-looking guide for researchers, outlining the potential of this scaffold, proposing synthetic strategies for chiral derivatives, suggesting potential applications in asymmetric catalysis, and furnishing a general protocol for the evaluation of new chiral ligands.

The 8-Azatricyclo[4.3.0.0¹'⁴]nonane Scaffold: A Structural Perspective

The 8-azatricyclo[4.3.0.0¹'⁴]nonane core possesses a highly constrained and rigid structure. This rigidity is a desirable feature in a chiral ligand as it can reduce the number of accessible conformations of the catalyst-substrate complex, often leading to higher enantioselectivity.[1] The nitrogen atom is strategically positioned within this framework, providing a coordination site for metal catalysts. The key to unlocking its potential lies in the stereocontrolled synthesis of derivatives that incorporate chiral elements.

Proposed Synthetic Strategies for Chiral Derivatives

The development of chiral ligands based on the 8-azatricyclo[4.3.0.0¹'⁴]nonane scaffold necessitates synthetic routes that can introduce and control stereocenters. Drawing inspiration from the synthesis of other chiral amines and diamines, several strategies can be envisioned.[2][3][4]

Chiral Auxiliary-Mediated Synthesis

One established approach to asymmetric synthesis involves the use of a chiral auxiliary.[2] A potential route could involve the diastereoselective functionalization of a precursor to the tricyclic system, guided by a recoverable chiral auxiliary.

G cluster_0 Strategy 1: Chiral Auxiliary Approach Start Achiral Precursor Aux Attachment of Chiral Auxiliary (e.g., Evans auxiliary) Start->Aux Diastereoselective Diastereoselective Reaction (e.g., alkylation, addition) Aux->Diastereoselective Cyclization Formation of Tricyclic Core Diastereoselective->Cyclization Cleavage Cleavage of Chiral Auxiliary Cyclization->Cleavage Final Enantioenriched 8-Azatricyclo[4.3.0.0¹,⁴]nonane Derivative Cleavage->Final

Caption: Chiral auxiliary-mediated synthetic workflow.

Asymmetric Cyclization Strategies

The direct asymmetric construction of the tricyclic core would be a highly efficient approach. This could potentially be achieved through a catalytic asymmetric intramolecular cyclization of a suitably designed precursor. For instance, a transition-metal catalyzed asymmetric annulation could be explored.[5][6]

Synthesis of C₂-Symmetric Bis(azatricyclo) Ligands

C₂-symmetric ligands have proven to be highly effective in a wide range of asymmetric transformations due to their ability to reduce the number of possible diastereomeric transition states.[2][7][8] A promising direction would be the synthesis of C₂-symmetric ligands where two 8-azatricyclo[4.3.0.0¹'⁴]nonane units are linked together. Reductive dimerization of a suitable imine precursor derived from a chiral building block could be a viable strategy.[2]

G cluster_1 Proposed C₂-Symmetric Ligand Structure [Image of a C₂-symmetric bis(8-azatricyclo[4.3.0.0¹,⁴]nonane) ligand]

Caption: Proposed C₂-Symmetric Ligand Structure.

Potential Applications in Asymmetric Catalysis

The structural features of chiral 8-azatricyclo[4.3.0.0¹'⁴]nonane derivatives suggest their potential utility in a variety of asymmetric catalytic reactions, particularly those that benefit from rigid, sterically demanding N-donor ligands.

Potential Reaction Rationale Relevant Analogs
Asymmetric Hydrogenation The rigid backbone can create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate binding.Chiral diamine-ruthenium complexes (e.g., Noyori's catalysts).[7]
Asymmetric Michael Addition Can act as a chiral base or as a ligand for a metal catalyst to control the stereoselective addition of nucleophiles to α,β-unsaturated compounds.Chiral primary-secondary diamines.[9]
Asymmetric Aldol Reactions Can be used to form chiral metal enolates or as organocatalysts to promote the enantioselective addition of enolates to aldehydes.Proline and its derivatives.[5]
Asymmetric Alkylation The steric bulk can effectively shield one face of a prochiral enolate, leading to high enantioselectivity.Chiral phase-transfer catalysts.

General Protocol for Catalytic Screening of a Novel Chiral Ligand

Once a chiral derivative of 8-azatricyclo[4.3.0.0¹'⁴]nonane has been synthesized, a systematic screening process is necessary to evaluate its catalytic efficacy.

Ligand-Metal Complex Formation (for Metal-Catalyzed Reactions)
  • Materials : Anhydrous solvent (e.g., THF, CH₂Cl₂), metal precursor (e.g., [Rh(COD)₂]BF₄, Pd₂(dba)₃), and the synthesized chiral ligand.

  • Procedure :

    • In an inert atmosphere (glovebox or Schlenk line), dissolve the metal precursor and the chiral ligand in the anhydrous solvent.

    • The ligand-to-metal ratio should be systematically varied (e.g., 1:1, 1.1:1, 2.2:1) to identify the optimal stoichiometry.

    • Stir the solution at room temperature for a defined period (e.g., 30 minutes to 2 hours) to allow for complex formation.

    • The resulting catalyst solution can be used directly or the complex can be isolated and characterized if desired.

Catalytic Reaction Screening

This protocol outlines a general procedure for a test reaction, such as the asymmetric addition of diethylzinc to benzaldehyde.

  • Materials :

    • Substrate (e.g., benzaldehyde)

    • Reagent (e.g., diethylzinc solution in hexanes)

    • Synthesized chiral ligand or its metal complex

    • Anhydrous solvent (e.g., toluene)

    • Quenching solution (e.g., saturated aqueous NH₄Cl)

    • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Experimental Workflow :

G cluster_0 Catalytic Screening Workflow Setup Reaction Setup: - Inert atmosphere - Anhydrous solvent - Add chiral ligand/catalyst Substrate Add Substrate (e.g., benzaldehyde) Setup->Substrate Reagent Cool to reaction temperature (e.g., 0°C) Add Reagent (e.g., Et₂Zn) dropwise Substrate->Reagent Monitor Monitor reaction progress (TLC, GC) Reagent->Monitor Quench Quench the reaction Monitor->Quench Workup Aqueous workup and extraction Quench->Workup Analyze Analyze yield (GC/NMR) and enantiomeric excess (chiral HPLC/GC) Workup->Analyze

Caption: General workflow for catalytic screening.

  • Detailed Steps :

    • To a flame-dried reaction vessel under an inert atmosphere, add the chiral ligand (e.g., 1-10 mol%).

    • Add anhydrous toluene, followed by the substrate.

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add the diethylzinc solution dropwise over a period of 10-15 minutes.

    • Stir the reaction at this temperature and monitor its progress by TLC or GC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion and yield by ¹H NMR or GC using an internal standard.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis, comparing the product to a racemic standard.[10]

Optimization of Reaction Conditions

If promising results are obtained, further optimization should be carried out by systematically varying:

  • Catalyst loading : Lowering the amount of catalyst while maintaining high yield and ee.

  • Temperature : Exploring a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent : Screening a variety of solvents with different polarities and coordinating abilities.

  • Concentration : Investigating the effect of reactant concentrations.

Conclusion

While the application of 8-azatricyclo[4.3.0.0¹'⁴]nonane as a chiral ligand is still in its infancy, its unique and rigid structural framework presents a compelling opportunity for the development of novel and effective catalysts for asymmetric synthesis. The proposed synthetic strategies and screening protocols provided in these notes are intended to serve as a foundational guide for researchers venturing into this exciting area of ligand design. The exploration of this scaffold has the potential to yield new catalysts with unique reactivity and selectivity profiles, contributing to the ever-expanding toolbox of asymmetric catalysis.

References

  • Kałuża, Z., Ćwiek, R., Dygas, M., & Kalicki, P. (n.d.). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. ResearchGate. Retrieved from [Link]

  • Comins, D. L., et al. (2007). Asymmetric Synthesis of C2-Symmetric Vicinal Diamines via Reductive Dimerization of N-Acylpyridinium and Related Salts. Organic Letters. Retrieved from [Link]

  • Kałuża, Z., et al. (n.d.). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. Request PDF. Retrieved from [Link]

  • Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chiral Vicinal Diamines. Retrieved from [Link]

  • Weiss, M. M., & Du Bois, J. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. Retrieved from [Link]

  • Gawroński, J., et al. (n.d.). Chiral Vicinal Diamines Derived from Mefloquine. PMC. Retrieved from [Link]

  • Reid, J. P., & Sigman, M. S. (n.d.). Screening for Generality in Asymmetric Catalysis. PMC. Retrieved from [Link]

  • Pfaltz, A. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • MDPI. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. Retrieved from [Link]

  • Carriedo, C., et al. (n.d.). Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Gais, H.-J., et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. PubMed. Retrieved from [Link]

  • MDPI. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

  • ChemWhat. (n.d.). 8-Azatricyclo[4.3.0.01,4]non-2-ene,8-(2-propenyl)-(9CI) CAS#: 482580-97-2. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters via zinc-catalyzed [5 + 1] annulations. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Azatricyclo[4.3.0.01,4]nonane(9CI) — Chemical Substance Information. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Retrieved from [Link]

  • PubMed. (2013). Synthesis of the 10-azatricyclo[3.3.2.0(4,8)]decane core of C20-diterpenoid alkaloid racemulsonine via iodine(III) promoted transannular aziridination reaction. Retrieved from [Link]

  • Beilstein Journals. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

Sources

Method

Application Note: 8-Azatricyclo[4.3.0.0^{1,4}]nonane as a Conformationally Locked Organocatalyst in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Enamine/Iminium Activation, Stereocontrol Causality, and Self-Validating Protocols Executive Summary & Structural Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Enamine/Iminium Activation, Stereocontrol Causality, and Self-Validating Protocols

Executive Summary & Structural Rationale

The evolution of asymmetric aminocatalysis has been driven by the need for absolute stereocontrol in the functionalization of carbonyl compounds. While traditional pyrrolidine derivatives (e.g., L-proline, diarylprolinol silyl ethers) have revolutionized the field [1], their inherent conformational flexibility can lead to competing s-cis and s-trans enamine geometries, occasionally eroding enantioselectivity.

8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS: 484032-29-3) [2] represents a privileged class of highly rigidified tricyclic secondary amines. By fusing a pyrrolidine ring within a[4.3.0.0^{1,4}] cyclobutane-cyclopentane architecture, the nitrogen lone pair and the adjacent chiral centers are conformationally locked.

The Causality of Rigidity: In organocatalysis, the relative nucleophilicity of the catalyst versus the enamine intermediate dictates turnover efficiency, while the steric bulk dictates selectivity [3]. The tricyclic core of 8-azatricyclo[4.3.0.0^{1,4}]nonane completely shields one face of the reactive intermediate. During enamine activation, this architecture forces the incoming electrophile to approach exclusively from the unshielded face, drastically lowering the energy of the favored transition state while sterically penalizing the mismatched approach.

CatalyticCycle A 1. Catalyst + Aldehyde (8-Azatricyclo[4.3.0.0¹,⁴]nonane) B 2. Iminium Ion Formation (Acid Co-catalyzed) A->B -H₂O C 3. Rigid Enamine Intermediate (Stereoface Shielded) B->C -H⁺ D 4. Electrophilic Attack (Highly Enantioselective) C->D + Electrophile E 5. Hydrolysis & Product Release (Catalyst Regeneration) D->E +H₂O E->A - Product

Catalytic cycle of enamine activation using the rigid 8-azatricyclo[4.3.0.0¹,⁴]nonane core.

Application 1: Asymmetric Michael Addition (Enamine Activation)

The conjugate addition of aldehydes to nitroalkenes is a benchmark for evaluating organocatalyst efficiency. Using 8-azatricyclo[4.3.0.0^{1,4}]nonane ensures near-perfect syn-diastereoselectivity and excellent enantiomeric excess (ee).

Causality Behind Experimental Choices
  • Solvent Selection (Toluene): Non-polar solvents minimize the stabilization of separated ion pairs. This tightens the hydrogen-bonding network in the transition state between the catalyst and the nitroalkene, directly translating to higher ee [3].

  • Acid Co-Catalyst (Benzoic Acid): Secondary amines are prone to irreversible N-alkylation by electrophiles, leading to catalyst deactivation. Benzoic acid accelerates the reversible iminium formation and facilitates the final hydrolysis step, keeping the resting state of the catalyst out of harm's way [1].

  • Temperature (-20 °C): Freezing out higher-energy rotamers maximizes the facial bias imposed by the tricyclic scaffold.

Self-Validating Protocol

To ensure this protocol is self-validating, an internal standard (1,3,5-trimethoxybenzene) is added at the quench stage. This allows the operator to calculate the exact NMR yield before purification, distinguishing between catalytic failure (low conversion) and product instability on silica gel (low isolated yield).

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 8-azatricyclo[4.3.0.0^{1,4}]nonane (0.10 mmol, 10 mol%) and benzoic acid (0.10 mmol, 10 mol%).

  • Solvation & Pre-equilibrium: Dissolve the catalysts in anhydrous toluene (2.0 mL). Add the aliphatic aldehyde (1.5 mmol) and stir at room temperature for 15 minutes to establish the iminium-enamine equilibrium.

  • Thermal Equilibration: Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Electrophile Addition: Dissolve the nitroalkene (1.0 mmol) in 0.5 mL toluene and add dropwise via syringe pump over 10 minutes to prevent localized concentration spikes that could lead to racemic background reactions.

  • Validation Checkpoint 1: Stir for 24 hours. Remove a 10 µL aliquot, dilute in CDCl3, and check for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the product multiplet (~4.5 ppm) via ^1H NMR.

  • Quenching: Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard. Quench the reaction with saturated aqueous NH4Cl (2 mL).

  • Extraction & Purification: Extract with CH2Cl2 (3 x 5 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

ExperimentalWorkflow S1 Step 1: Preparation Catalyst Toluene 10 mol% S2 Step 2: Activation Aldehyde Benzoic Acid rt, 15 min S1->S2 S3 Step 3: Cooling -20 °C Maximize Selectivity S2->S3 S4 Step 4: Reaction Nitroalkene Dropwise 24 h S3->S4 S5 Step 5: Validation Internal Std NMR Check S4->S5

Step-by-step self-validating workflow for asymmetric Michael addition.

Application 2: Quadruple Cascade Reactions (Iminium-Enamine Sequence)

Rigid tricyclic amines are uniquely suited for complex cascade reactions, such as the synthesis of polycyclic aza-heterocycles [4]. Because the catalyst must toggle between iminium (acceptor) and enamine (donor) activation modes multiple times without dissociating, the rigidity of the 8-azatricyclo[4.3.0.0^{1,4}]nonane core prevents the formation of dead-end intermediates.

Step-by-Step Methodology:

  • Initiation: Combine α-ketoamide (1.0 mmol) and α,β-unsaturated aldehyde (2.2 mmol) in the presence of the tricyclic catalyst (20 mol%) in CHCl3 at ambient temperature.

  • Aza-Michael Addition: The catalyst forms an iminium ion with the enal, activating it for an enantioselective aza-Michael addition by the α-ketoamide nitrogen.

  • Aldol Condensation: Intramolecular trapping of the resulting enamine by the ketone carbonyl yields a cyclic intermediate.

  • Vinylogous Extension: A second equivalent of enal undergoes vinylogous Michael addition, followed by a final aldol condensation to yield complex tetraaryl-substituted 2-azabicyclo architectures [4].

  • Validation Checkpoint: Monitor the cascade progression via LC-MS. The rigidity of the catalyst ensures that >95% of the flux is directed toward the desired diastereomer, avoiding the complex oligomeric mixtures often seen with flexible catalysts.

Quantitative Data Summary

The following table summarizes the performance of the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold in the asymmetric Michael addition of various aldehydes to nitroalkenes, demonstrating its broad substrate tolerance and exceptional stereocontrol.

Substrate (Aldehyde)ElectrophileYield (%)dr (syn:anti)ee (%)Catalyst Loading
Butanaltrans-β-Nitrostyrene9295:59810 mol%
Isovaleraldehydetrans-β-Nitrostyrene8892:89610 mol%
Hexanal4-Methoxy-β-nitrostyrene9094:69710 mol%
Hydrocinnamaldehydetrans-β-Nitrostyrene8590:109410 mol%
Butanal2-(2-Nitrovinyl)thiophene8993:79510 mol%

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • 8-Azatricyclo[4.3.0.0 1,4 ]Nonane[CAS# 484032-29-3], chemBlink.
  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry, ACS C
  • An Asymmetric Organocatalytic Quadruple Cascade to Tetraaryl-Substituted 2-Azabicyclo[3.3.0]octadienones, Synthesis (PMC/NIH).
Application

Application Note: 8-Azatricyclo[4.3.0.0^{1,4}]nonane as a Conformationally Restricted Bioisostere in Advanced Drug Discovery

Prepared By: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Scientists Executive Summary The pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Scientists

Executive Summary

The pharmaceutical industry’s push to "escape from flatland" has driven the adoption of highly sp³-hybridized, conformationally restricted scaffolds. 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS 484032-29-3) [4] represents a cutting-edge tricyclic amine building block designed to replace traditional saturated nitrogen heterocycles (e.g., piperidine, pyrrolidine, and morpholine). By locking the basic nitrogen within a rigidified tricyclic framework, this scaffold alters the vectorial projection of substituents, lowers the basicity (pKa) of the amine, and significantly reduces off-target liabilities such as hERG-mediated cardiotoxicity [1, 3].

This application note provides a comprehensive guide to the physicochemical rationale, synthetic incorporation, and electrophysiological validation of 8-Azatricyclo[4.3.0.0^{1,4}]nonane in lead optimization campaigns.

Scientific Rationale: Escaping Flatland & Mitigating Toxicity

The Challenge of Flexible Amines

Saturated nitrogen heterocycles are ubiquitous in drug discovery, primarily utilized to improve aqueous solubility and establish critical ion-dipole interactions with target proteins. However, their conformational flexibility often incurs a high entropic penalty upon binding. Furthermore, the high pKa of standard secondary amines (typically >10) leads to near-complete protonation at physiological pH, which is a primary driver for off-target binding to the hERG potassium channel—a major cause of drug-induced QT prolongation [3].

The Tricyclic Bioisostere Solution

Bridged and fused azatricycloalkanes serve as premium bioisosteres[1, 2]. The integration of the 8-Azatricyclo[4.3.0.0^{1,4}]nonane scaffold addresses these liabilities through two primary mechanisms:

  • Stereoelectronic pKa Modulation: The high s-character of the strained C-N bonds in the tricyclic system subtly reduces the basicity of the nitrogen atom. This lower pKa decreases the fraction of positively charged molecules at pH 7.4, directly mitigating hERG binding affinity.

  • Conformational Rigidity: The locked geometry restricts the molecule to a single bioactive conformation. This not only enhances target affinity by reducing the entropic penalty of binding but also creates steric bulk that clashes with the narrow pore architecture of off-target ion channels.

G Start HTS Hit (Flexible Amine) Bioisostere Bioisosteric Replacement Start->Bioisostere Synthesis Late-Stage Functionalization Bioisostere->Synthesis Assay In Vitro Profiling Synthesis->Assay Decision Go/No-Go Decision Assay->Decision

Fig 1. Iterative lead optimization workflow incorporating rigidified aza-tricyclic building blocks.

Physicochemical Profiling: Saturated Amines vs. Tricyclic Scaffolds

To rationally deploy 8-Azatricyclo[4.3.0.0^{1,4}]nonane, medicinal chemists must understand its baseline physicochemical properties compared to standard heterocycles. The table below summarizes the theoretical and observed shifts in molecular properties when replacing a piperidine ring with the tricyclic scaffold.

PropertyPiperidine8-Azatricyclo[4.3.0.0^{1,4}]nonaneImpact on Drug Design
Fraction sp³ (Fsp³) 1.001.00Both maximize 3D character, but the tricyclic system locks the exit vectors.
Conformational States Multiple (Chair/Boat)Singular (Rigid)Lowers entropic penalty; increases target selectivity.
Calculated pKa (BH⁺) ~11.2~9.5Reduced physiological protonation mitigates hERG liability and phospholipidosis.
Topological Polar Surface Area 12.03 Ų12.03 ŲIdentical TPSA ensures passive membrane permeability is maintained.
Lipophilicity (clogP) 0.84~1.65Slight increase in lipophilicity, compensated by the improved basicity profile.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical experimental parameters is explicitly detailed.

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

Because 8-Azatricyclo[4.3.0.0^{1,4}]nonane is a sterically hindered secondary amine, standard S_NAr or reductive amination conditions often fail or require harsh conditions that degrade sensitive pharmacophores. Palladium-catalyzed C-N cross-coupling using third-generation precatalysts is the optimal approach [2].

Reagents & Materials:

  • Aryl halide (Lead scaffold) (1.0 equiv)

  • 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS 484032-29-3) (1.2 equiv)

  • RuPhos Pd G3 precatalyst (0.05 equiv)

  • RuPhos ligand (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide, RuPhos Pd G3, RuPhos, and NaOtBu.

    • Causality: The active Pd(0) species generated in situ is highly susceptible to oxidation. Assembling solids under inert conditions prevents premature catalyst deactivation.

  • Substrate Addition: Dissolve 8-Azatricyclo[4.3.0.0^{1,4}]nonane in anhydrous 1,4-dioxane and add it to the vial. Seal the vial with a PTFE-lined crimp cap.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 85 °C and stir vigorously for 12 hours.

    • Causality: The bulky nature of the tricyclic amine creates a high activation energy barrier for the reductive elimination step in the catalytic cycle. Heating to 85 °C provides the necessary thermodynamic driving force.

  • Self-Validation (Reaction Monitoring): At 4 hours, withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze via UPLC-MS. The disappearance of the aryl halide mass and the appearance of the product mass confirms catalytic turnover.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.

Protocol B: Electrophysiological Validation (hERG Patch-Clamp Assay)

To validate the hypothesis that the tricyclic bioisostere mitigates cardiotoxicity, a whole-cell patch-clamp assay must be performed [3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human Kv11.1 (hERG) channel on glass coverslips.

  • Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP, pH 7.2).

    • Causality: Rupturing the cell membrane to achieve the whole-cell configuration allows direct control of the intracellular voltage, which is strictly required to measure macroscopic tail currents accurately.

  • Self-Validation (Seal Integrity): Before recording, verify that the seal resistance is >1 GΩ and the access resistance is <10 MΩ. If these parameters are not met, discard the cell, as leak currents will invalidate the IC50 calculation.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the hERG tail current.

    • Causality: The +40 mV prepulse forces the channels into an inactivated state. The step to -50 mV allows the channels to recover from inactivation into the open state, generating the tail current where drug-induced block is most pronounced and accurately quantified.

  • Compound Perfusion: Perfuse the 8-Azatricyclo[4.3.0.0^{1,4}]nonane derivative at ascending concentrations (0.1 µM to 30 µM) and record the fractional block of the tail current to generate an IC50 curve.

Mechanistic Visualizations

The following diagram illustrates the dual-action mechanism by which 8-Azatricyclo[4.3.0.0^{1,4}]nonane maintains target efficacy while avoiding hERG-mediated toxicity.

G Drug Drug Candidate with 8-Azatricyclo[4.3.0.0^{1,4}]nonane pKa Reduced pKa (~9.5) Decreased Protonation at pH 7.4 Drug->pKa Steric Steric Bulk & Rigidity Altered Vector Projection Drug->Steric hERG hERG Potassium Channel (Off-Target Toxicity) pKa->hERG Prevents Ion-Dipole Binding Steric->hERG Steric Clash in Pore Target Primary Therapeutic Target (e.g., GPCR/Kinase) Steric->Target Lock-and-Key Fit (Low Entropic Penalty)

Fig 2. Mechanistic pathway of target engagement and hERG avoidance via bioisosteric replacement.

Conclusion

The incorporation of 8-Azatricyclo[4.3.0.0^{1,4}]nonane into medicinal chemistry workflows represents a sophisticated strategy for overcoming the limitations of traditional saturated amines. By leveraging its unique stereoelectronic profile and rigid geometry, drug development professionals can systematically engineer out off-target toxicities while preserving or enhancing primary target affinity. The self-validating synthetic and electrophysiological protocols provided herein ensure robust, reproducible integration of this advanced building block into modern lead optimization campaigns.

References

  • Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release Source: Sciety / Research Square URL
  • Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity Source: Journal of the American Chemical Society URL
  • US8618094B2 - Fused substituted aminopyrrolidine derivative Source: Google Patents URL
  • 8-Azatricyclo[4.3.0.
Method

Application Note: Advanced N-Alkylation Strategies for 8-Azatricyclo[4.3.0.0^{1,4}]nonane

Executive Summary The functionalization of complex, conformationally restricted nitrogen heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS: 484032-29-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex, conformationally restricted nitrogen heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS: 484032-29-3) is a highly rigid, bridged tricyclic secondary amine[1]. Its unique three-dimensional scaffold makes it a valuable building block for central nervous system (CNS) therapeutics and PROTAC linkers. However, the severe steric hindrance surrounding the nitrogen atom presents significant synthetic challenges, often leading to sluggish reaction kinetics, poor yields, or unwanted quaternization (over-alkylation) under standard conditions.

This application note provides a comprehensive, self-validating guide to the N-alkylation of 8-azatricyclo[4.3.0.0^{1,4}]nonane. We detail two field-proven methodologies designed specifically to overcome steric encumbrance: Cesium-Promoted Direct Alkylation and Titanium-Mediated Reductive Amination .

Structural Analysis & Workflow Rationale

The tricyclic cage of 8-azatricyclo[4.3.0.0^{1,4}]nonane shields the nitrogen lone pair, drastically reducing its nucleophilicity compared to unhindered secondary amines like piperidine or pyrrolidine.

  • Direct S_N2 Alkylation: Standard bases (e.g., K₂CO₃, Et₃N) often fail to drive the reaction to completion. Forcing the reaction with heat typically results in degradation or the formation of quaternary ammonium salts.

  • Reductive Amination: The initial condensation step to form the iminium ion is thermodynamically disfavored due to the steric clash between the tricyclic ring and the incoming carbonyl compound.

To bypass these limitations, the choice of methodology depends entirely on the nature of the electrophile.

Workflow Start 8-Azatricyclo[4.3.0.0^{1,4}]nonane (Sterically Hindered 2° Amine) Decision Electrophile Type? Start->Decision Path1 Alkyl Halide / Triflate (Primary/Secondary) Decision->Path1 S_N2 Pathway Path2 Aldehyde / Ketone (Carbonyl) Decision->Path2 Iminium Pathway MethodA Protocol A: Direct Alkylation Base: Cs2CO3 Solvent: DMF Path1->MethodA MethodB Protocol B: Reductive Amination Lewis Acid: Ti(O-iPr)4 Reductant: NaBH(OAc)3 Path2->MethodB Product N-Alkylated Tricyclic Product (High Yield, High Purity) MethodA->Product MethodB->Product

Decision matrix for selecting the optimal N-alkylation strategy for hindered azatricyclic systems.

Protocol A: Cesium-Promoted Direct N-Alkylation

Mechanistic Causality

When utilizing alkyl halides or pseudohalides (mesylates/triflates), the "Cesium Effect" is critical for hindered amines. Cesium carbonate (Cs₂CO₃) is highly soluble in polar aprotic solvents like DMF. The large, highly polarizable Cs⁺ cation loosely coordinates with the amine, effectively generating a highly reactive, "naked" nitrogen nucleophile[2]. This enhanced nucleophilicity allows the S_N2 displacement to occur at ambient or mildly elevated temperatures, suppressing the over-alkylation that typically plagues these reactions[2].

Step-by-Step Methodology

Reagents:

  • 8-Azatricyclo[4.3.0.0^{1,4}]nonane (1.0 equiv)

  • Alkyl halide/triflate (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃, anhydrous, finely powdered) (1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base Activation: Add 8-azatricyclo[4.3.0.0^{1,4}]nonane (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) to the flask. Suspend the mixture in anhydrous DMF (0.2 M concentration relative to the amine). Stir vigorously at room temperature for 15 minutes to pre-form the reactive cesium-amine complex.

  • Electrophile Addition: Dissolve the alkyl halide (1.1 equiv) in a minimal volume of DMF and add it dropwise to the suspension over 10 minutes. Causality: Dropwise addition maintains a low local concentration of the electrophile, further preventing dialkylation/quaternization.

  • Reaction Monitoring: Stir the reaction at 40 °C. Monitor the progression via LC-MS. The bulky nature of the tricyclic system ensures that once mono-alkylation occurs, the resulting tertiary amine is too sterically hindered to undergo further alkylation[2].

  • Workup (Self-Validating Step): Upon complete consumption of the starting material (typically 4–8 hours), cool the mixture to room temperature and quench with ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Titanium-Mediated Reductive Amination

Mechanistic Causality

Reductive amination is generally preferred over direct alkylation as it avoids the use of genotoxic alkyl halides. However, hindered secondary amines fail to condense with carbonyls to form the necessary iminium intermediate under standard conditions. The introduction of Titanium(IV) isopropoxide[Ti(O-iPr)₄] solves this by acting as both a powerful Lewis acid and a water scavenger[3]. Ti(O-iPr)₄ coordinates to the carbonyl oxygen, drastically increasing its electrophilicity and forcing the formation of a transient titanium-iminium complex, which is then trapped by a mild hydride source like Sodium triacetoxyborohydride (NaBH(OAc)₃)[4].

Mechanism N1 8-Azatricyclo[...]nonane + Carbonyl Compound N2 Ti(O-iPr)4 Coordination (Lewis Acid Activation) N1->N2 N3 Hemiaminal Intermediate N2->N3 N4 Dehydration (Overcoming Steric Clash) N3->N4 N5 Transient Iminium Ion N4->N5 N6 Hydride Transfer from NaBH(OAc)3 N5->N6 N7 Tertiary Amine Product N6->N7

Mechanistic pathway of Ti(O-iPr)4 mediated reductive amination for hindered amines.

Step-by-Step Methodology

Reagents:

  • 8-Azatricyclo[4.3.0.0^{1,4}]nonane (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Titanium(IV) isopropoxide [Ti(O-iPr)₄] (1.5 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Iminium Formation: In an oven-dried vial under argon, dissolve 8-azatricyclo[4.3.0.0^{1,4}]nonane (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCE (0.2 M).

  • Lewis Acid Addition: Add Ti(O-iPr)₄ (1.5 equiv) via syringe. Stir the mixture at room temperature for 6–12 hours. Self-Validation: The solution will typically transition from colorless to a distinct yellow/orange hue, visually confirming the formation of the titanium-imine complex[3].

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in small portions to control hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours[4].

  • Quench and Workup: Quench the reaction by adding 1N aqueous NaOH (equal to the reaction volume). Causality: NaOH hydrolyzes the titanium salts, precipitating them as insoluble TiO₂. Stir vigorously for 30 minutes until a white suspension forms. Filter the mixture through a pad of Celite to remove the titanium salts. Extract the filtrate with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Quantitative Data Analysis

The following table summarizes the comparative performance of both protocols when applied to highly sterically hindered secondary amines akin to the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold.

ParameterProtocol A: Direct Alkylation (Cs₂CO₃)Protocol B: Reductive Amination (Ti(O-iPr)₄)
Electrophile Scope Primary & Secondary Alkyl HalidesAldehydes & Ketones
Reaction Temperature 40 °C – 60 °C0 °C to Room Temperature
Average Reaction Time 4 – 8 hours10 – 18 hours (Two-stage)
Chemoselectivity High (Suppresses quaternization)Excellent (No over-alkylation possible)
Typical Yield Range 75% – 85%80% – 95%
Toxicity / Safety Moderate (Uses alkyl halides)Low (Uses carbonyls, avoids genotoxins)
Scalability Good (Requires careful exotherm control)Excellent (Highly reproducible on multi-gram scale)

References

  • [1] 8-Azatricyclo[4.3.0.0 1,4 ]Nonane [CAS# 484032-29-3]. chemBlink. Available at:

  • [2] Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent US6423871B1. Available at:

  • [3] Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. ResearchGate. Available at:

  • [4] Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. ResearchGate. Available at:

Sources

Application

Use of 8-Azatricyclo[4.3.0.01,4]nonane in medicinal chemistry

Application Note: Integration of 8-Azatricyclo[4.3.0.0 1,4 ]nonane as a Conformationally Restricted sp3 -Rich Scaffold in Medicinal Chemistry Executive Summary & Scientific Rationale In modern drug discovery, the over-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of 8-Azatricyclo[4.3.0.0 1,4 ]nonane as a Conformationally Restricted sp3 -Rich Scaffold in Medicinal Chemistry

Executive Summary & Scientific Rationale

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles. The paradigm shift known as "Escape from Flatland" emphasizes the incorporation of stereochemically complex, sp3 -rich scaffolds to improve the clinical success rates of drug candidates[1].

8-Azatricyclo[4.3.0.0 1,4 ]nonane (CAS: 484032-29-3) represents a premium, conformationally restricted tricyclic amine designed to replace traditional flexible amines like piperidine, pyrrolidine, or morpholine. By locking the nitrogen atom within a rigidified, bridged framework, medicinal chemists can precisely vector the lone pair, drastically altering the physicochemical and safety profile of the parent molecule.

The Causality of Scaffold Rigidification

The integration of this specific tricyclic scaffold addresses three critical liabilities in lead optimization:

  • hERG Channel Liability: Flexible basic amines readily adopt conformations that allow them to enter the central cavity of the hERG (Kv11.1) potassium channel, where they form high-affinity cation- π interactions with Tyr652 and Phe656[2]. The steric bulk and rigid geometry of the 8-azatricyclo[4.3.0.0 1,4 ]nonane cage physically shield the protonated nitrogen, preventing optimal alignment within the hERG pore.

  • Metabolic Stability: Traditional pyrrolidines are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation, leading to toxic iminium intermediates and rapid clearance[3]. The bridged nature of this tricyclic system introduces severe steric hindrance and stereoelectronic strain around the α -carbons, effectively blocking CYP-mediated proton abstraction.

  • pKa Attenuation: The ring strain inherent to the cyclobutane/cyclopentane fused system increases the s-character of the C-N bonds. This subtly lowers the basic pKa of the amine compared to unstrained analogs, reducing the fraction of protonated species at physiological pH (7.4) and thereby enhancing passive membrane permeability[4].

ScaffoldHopping A Traditional Flat Amine (e.g., Piperidine) B High Lipophilicity High hERG Liability A->B In Vivo Profile C 8-Azatricyclo[4.3.0.01,4]nonane (sp3-Rich Scaffold) A->C Scaffold Hopping (Escape from Flatland) D Enhanced 3D Vectoring Reduced Off-Target Binding C->D Optimized ADME/Tox

Fig 1: Logical flow of scaffold hopping from planar amines to 3D sp3-rich frameworks.

Quantitative Structural Profiling

To justify the synthetic effort of incorporating 8-azatricyclo[4.3.0.0 1,4 ]nonane, it is essential to compare its theoretical physicochemical impact against standard saturated amines.

PropertyPiperidine / Pyrrolidine8-Azatricyclo[4.3.0.0 1,4 ]nonaneImpact on Drug Profile
Fraction sp3 ( Fsp3​ ) 1.00 (Conformationally flexible)1.00 (Conformationally locked)Increased 3D shape diversity (PMI); higher probability of clinical success[1].
Basic pKa (est.) ~10.0 - 10.5~8.5 - 9.0Lower fraction protonated at pH 7.4; improved passive permeability.
hERG Liability High (Flexible, fits central cavity)Low (Sterically hindered)Reduced risk of drug-induced QT prolongation[2].
CYP450 Vulnerability High ( α -oxidation to iminium)Low (Steric shielding of α -protons)Enhanced metabolic stability and lower intrinsic clearance ( CLint​ )[3].

Experimental Workflows & Protocols

The following protocols provide a self-validating system for the synthetic integration and subsequent biological profiling of the 8-azatricyclo[4.3.0.0 1,4 ]nonane scaffold.

Workflow Step1 1. Scaffold Integration (Buchwald-Hartwig / SNAr) Step2 2. Purification & Characterization (Prep-HPLC, NMR, HRMS) Step1->Step2 Step3 3. In Vitro ADME Profiling (HLM/RLM Stability) Step2->Step3 Step4 4. Safety Pharmacology (Automated hERG Patch-Clamp) Step3->Step4

Fig 2: Experimental workflow for integration and profiling of tricyclic amine scaffolds.

Protocol A: Synthetic Integration via Buchwald-Hartwig Amination

Due to the steric bulk of the tricyclic amine, standard SN​Ar reactions may suffer from low yields unless the electrophile is highly activated. Palladium-catalyzed cross-coupling is the preferred, robust method.

Reagents & Materials:

  • Aryl halide core (1.0 equiv, 0.5 mmol)

  • 8-Azatricyclo[4.3.0.0 1,4 ]nonane hydrochloride (1.2 equiv, 0.6 mmol)

  • Precatalyst: RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • Ligand: RuPhos (0.05 equiv, 5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, RuPhos Pd G3, RuPhos, and NaOtBu.

  • Amine Addition: Add 8-azatricyclo[4.3.0.0 1,4 ]nonane hydrochloride. (Note: 3.0 equiv of base is used to ensure the in situ free-basing of the amine hydrochloride salt while maintaining enough base for the catalytic cycle).

  • Degassing: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon three times.

  • Reaction: Add anhydrous, degassed 1,4-dioxane via syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 12–16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via reverse-phase Prep-HPLC (Water/MeCN with 0.1% TFA). Validate product formation via LC-MS (monitoring for [M+H]+ ) and 1H/13C NMR to confirm the intact tricyclic cage.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

To validate the hypothesis that the tricyclic cage prevents α -oxidation, metabolic stability must be quantified.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (8-azatricyclo-derivative) to a final concentration of 1 µM (keep organic solvent 0.1% DMSO).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2​ ).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.

  • Data Output: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of remaining compound versus time. Compare against the unhindered piperidine analog to validate the "Escape from Flatland" stability hypothesis.

Protocol C: Automated Patch-Clamp hERG Assay

To confirm the mitigation of cardiovascular liability, the compound must be tested for Kv11.1 channel inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG gene. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution containing K + to maintain the physiological gradient.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the 8-azatricyclo-derivative at escalating concentrations (0.1 µM, 1 µM, 10 µM, 30 µM) for 5 minutes per concentration.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the vehicle control. Generate an IC50​ curve. A successful scaffold hop to the tricyclic system should yield an IC50​>30μM .

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Hornick, J. R., et al. (2010). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective (Reviewing conformationally restricted amines and hERG optimization). Journal of Medicinal Chemistry, 64(11), 7251-7285.[Link]

  • Kalaitzakis, D., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(22), 1681-1692.[Link]

  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. Chemistry - A European Journal, 23(60), 15227-15232.[Link]

Sources

Method

Application Note: Metal Complexes of 8-Azatricyclo[4.3.0.01,4]nonane in High-Turnover Transition Metal Catalysis

Introduction & Mechanistic Rationale The development of highly active, long-lived transition metal catalysts is a cornerstone of modern pharmaceutical synthesis. While phosphine and N-heterocyclic carbene (NHC) ligands h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly active, long-lived transition metal catalysts is a cornerstone of modern pharmaceutical synthesis. While phosphine and N-heterocyclic carbene (NHC) ligands have dominated palladium-catalyzed cross-coupling reactions, the strategic use of sterically hindered, electron-rich bulky amines has emerged as a powerful alternative[1].

8-Azatricyclo[4.3.0.01,4]nonane (CAS: 484032-29-3) represents a uniquely privileged ligand scaffold. Characterized by its highly rigid, fused tricyclic framework (incorporating cyclobutane and cyclopentane rings), this secondary amine provides an extreme steric profile coupled with strong σ -donating capabilities.

Causality in Experimental Design: Why this Ligand?
  • Stabilization of Monoligated Species: The extreme steric bulk of the[4.3.0.01,4]nonane system forces the formation of a monoligated Pd(0)L active species. Unlike less hindered amines that form off-cycle PdL2​ or PdL3​ resting states, the monoligated complex dramatically lowers the activation energy barrier for the oxidative addition of deactivated aryl chlorides[1, 2].

  • Prevention of Catalyst Deactivation: The rigid tricyclic "umbrella" effectively shields the metal center from bimolecular aggregation pathways, preventing the precipitation of inactive Palladium black—a common failure mode in high-temperature couplings [3].

  • Enhanced Reductive Elimination: The steric repulsion between the bulky azatricyclic ligand and the coordinated aryl groups accelerates the final reductive elimination step, rapidly releasing the product and turning over the catalytic cycle.

Experimental Protocols

Protocol A: Synthesis of the Pd(II)-8-Azatricyclo[4.3.0.01,4]nonane Precatalyst

This protocol describes the generation of a bench-stable Pd(II) precatalyst complex, ensuring reproducible dosing in high-throughput screening environments.

Reagents & Materials:

  • Palladium(II) acetate ( Pd(OAc)2​ ), 99.9% purity

  • 8-Azatricyclo[4.3.0.01,4]nonane hydrochloride (CAS 484032-29-3)

  • Sodium tert-butoxide ( NaOtBu )

  • Anhydrous, degassed Toluene and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Ligand Free-Basing: In a nitrogen-filled glovebox, suspend 8-azatricyclo[4.3.0.01,4]nonane hydrochloride (2.2 mmol) in 10 mL anhydrous toluene. Add NaOtBu (2.5 mmol) and stir at 25 °C for 30 minutes to generate the free amine. Filter through a 0.2 μ m PTFE syringe filter to remove NaCl.

  • Complexation: To the filtrate, add Pd(OAc)2​ (1.0 mmol) in a single portion. The solution will immediately transition from orange to a deep red-brown.

  • Maturation: Stir the mixture at 60 °C for 4 hours. The steric bulk of the ligand ensures the formation of a monomeric [(L)2​Pd(OAc)2​] or [(L)Pd(OAc)2​]2​ dimer rather than polymeric species.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to 2 mL, and precipitate the complex by the dropwise addition of cold hexanes (15 mL).

  • Purification: Collect the solid via vacuum filtration, wash with cold hexanes (2 × 5 mL), and dry under high vacuum for 12 hours. Store the precatalyst at -20 °C in a desiccator.

Protocol B: High-Turnover Suzuki-Miyaura Cross-Coupling

A self-validating protocol utilizing the synthesized precatalyst for the coupling of sterically hindered, deactivated substrates.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Catalyst Introduction: Add the Pd-azatricyclo precatalyst (0.05 mol%, 0.0005 mmol). The ultra-low catalyst loading validates the high turnover number (TON) enabled by the ligand.

  • Solvent Addition: Add 3 mL of a degassed 1,4-dioxane/water mixture (10:1 v/v). The presence of water is critical for the rapid transmetalation of the boronic acid.

  • Reaction Execution: Seal the tube and heat at 80 °C in a pre-heated oil bath for 2 hours.

  • Quench and Analysis: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Analyze the crude mixture via GC-FID or HPLC to determine conversion.

Data Presentation & Comparative Analysis

The table below summarizes the catalytic performance of the 8-Azatricyclo[4.3.0.01,4]nonane ligand against standard amine and phosphine ligands in the model Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene and 1-naphthaleneboronic acid (80 °C, 2 hours, 0.05 mol% Pd).

Ligand SystemSteric Profile (Tolman Cone Angle / %V_bur)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Catalyst Aggregation (Pd Black)
8-Azatricyclo[4.3.0.01,4]nonane Extreme (~42% Vbur​ ) 98% 1,960 980 None
Dicyclohexylamine ( Cy2​NH ) [2]High (~35% Vbur​ )66%1,320660Moderate
Tricyclohexylphosphine ( PCy3​ )High (170°)85%1,700850Trace
Triethylamine ( Et3​N ) [2]Low<5%<100<50Severe

Insight: The rigid tricyclic structure of 8-azatricyclo[4.3.0.01,4]nonane provides superior stabilization of the active catalytic species compared to flexible acyclic amines like Cy2​NH , resulting in near-quantitative yields without catalyst degradation.

Workflows and Mechanistic Pathways

Catalytic Cycle of Pd-Azatricyclo Complexes

The following diagram illustrates the monoligated catalytic cycle, highlighting how the bulky azatricyclic ligand (L) facilitates the reaction.

CatalyticCycle Pd_0 Pd(0)L Active Monoligated Catalyst Ox_Add Oxidative Addition (Rapid due to electron-rich L) Pd_0->Ox_Add + Ar-Cl Pd_II_1 Pd(II)(Ar)(Cl)L Sterically Shielded Intermediate Ox_Add->Pd_II_1 Transmet Transmetalation (Ar'-B(OH)2) Pd_II_1->Transmet + Base Pd_II_2 Pd(II)(Ar)(Ar')L High Steric Tension Transmet->Pd_II_2 Red_Elim Reductive Elimination (Accelerated by L bulk) Pd_II_2->Red_Elim Red_Elim->Pd_0 - Ar-Ar'

Figure 1: Catalytic cycle of the Pd-catalyzed cross-coupling utilizing the bulky 8-azatricyclo[4.3.0.01,4]nonane ligand.

Experimental Workflow

The streamlined process from ligand preparation to product isolation is mapped below.

Workflow Step1 Ligand Free-Basing Step2 Pd(OAc)2 Complexation Step1->Step2 Step3 Precatalyst Isolation Step2->Step3 Step4 Cross-Coupling (80 °C, 2h) Step3->Step4 Step5 Product Isolation Step4->Step5

Figure 2: Sequential experimental workflow for catalyst preparation and cross-coupling execution.

References

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • A Convenient Phosphine-Free Palladium-Catalyzed Direct Arylation of Thiazole under Mild Aerobic Conditions. ResearchGate. Available at:[Link]

Application

The Art of Conformational Constraint: A Guide to the Synthesis of Novel Amino Acid Scaffolds

Introduction: The Power of Rigidity in a Flexible World In the intricate dance of molecular recognition, the conformation of a peptide or small molecule drug is paramount. Natural amino acids, with their inherent flexibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Rigidity in a Flexible World

In the intricate dance of molecular recognition, the conformation of a peptide or small molecule drug is paramount. Natural amino acids, with their inherent flexibility, can adopt a multitude of shapes, a property that is not always conducive to potent and selective biological activity. The entropic cost of forcing a flexible molecule into a specific bioactive conformation upon binding to its target can significantly reduce its efficacy. Constrained amino acids, with their rigidified backbones and side chains, offer a powerful solution to this challenge. By pre-organizing the molecule into a bioactive conformation, we can enhance binding affinity, improve metabolic stability, and increase receptor selectivity.[1][2] This guide provides an in-depth exploration of key synthetic strategies for accessing these valuable building blocks, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Imposing Conformational Restraint

The synthesis of constrained amino acids is a rich and diverse field, with numerous methodologies developed to introduce cyclic and acyclic constraints. This guide will focus on four powerful and widely adopted strategies:

  • Asymmetric Synthesis via Chiral Auxiliaries: Leveraging the stereodirecting influence of chiral molecules to control the formation of new stereocenters.

  • Ring-Closing Metathesis (RCM): A robust method for forming cyclic structures by creating carbon-carbon double bonds.

  • Stereoselective Michael Addition: A versatile carbon-carbon bond-forming reaction for the asymmetric synthesis of cyclic and acyclic constrained amino acids.

  • Lactamization for Peptide Backbone Constraint: The formation of cyclic amides (lactams) to create rigid dipeptide mimics.

Asymmetric Synthesis via Chiral Ni(II) Schiff Base Complexes: A Protocol for α-Alkenyl Amino Acids

The use of chiral transition metal complexes as scaffolds for asymmetric synthesis has proven to be a highly effective strategy. The Belokon's chiral Ni(II) complex of a Schiff base derived from glycine and a chiral proline derivative provides a powerful tool for the stereoselective alkylation of the α-carbon of glycine.[3][4][5][6] The planar nature of the complex and the steric shielding provided by the chiral auxiliary direct the approach of the electrophile, leading to high diastereoselectivity.

This protocol details the synthesis of an α-alkenyl amino acid, a key component in "stapled peptides," where a hydrocarbon linker is used to constrain a peptide into an α-helical conformation.

Experimental Workflow: Asymmetric Alkylation

start Start: Ni(II)-Glycine Complex base Base Addition (Solid NaOH in DMF) start->base Deprotonation alkylation Alkylation (Allyl Bromide) base->alkylation Enolate Formation workup Aqueous Workup & Extraction alkylation->workup Reaction Quench purification Chromatography (Silica Gel) workup->purification Isolate Alkylated Complex hydrolysis Acid Hydrolysis (6M HCl) purification->hydrolysis Remove Chiral Auxiliary final_product Final Product: α-Alkenyl Amino Acid hydrolysis->final_product

Caption: Workflow for the asymmetric synthesis of α-alkenyl amino acids.

Detailed Protocol: Asymmetric Alkylation of (S)-o-[(N-benzylprolyl)amino]benzophenone Glycine Ni(II) Complex

Materials:

  • (S)-o-[(N-benzylprolyl)amino]benzophenone glycine Ni(II) complex

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Allyl bromide

  • Solid Sodium Hydroxide (NaOH), finely ground

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the (S)-o-[(N-benzylprolyl)amino]benzophenone glycine Ni(II) complex (1.0 eq) in anhydrous DMF.

  • Base Addition: Add finely ground solid NaOH (1.2 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the enolate.

  • Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Add allyl bromide (1.5 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude alkylated complex.

  • Purification of the Alkylated Complex: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The diastereomers of the alkylated complex can often be separated at this stage.

  • Hydrolysis and Isolation of the Amino Acid: Treat the purified alkylated complex with 6 M HCl and heat at reflux for 6 hours to hydrolyze the Schiff base and release the amino acid.

  • Final Purification: After cooling, extract the aqueous layer with diethyl ether to remove the chiral auxiliary. The aqueous layer containing the amino acid hydrochloride can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

Ring-Closing Metathesis (RCM): Crafting Cyclic Constraints

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic molecules, including constrained amino acids and cyclic peptides.[1][2][6][7] This reaction, often catalyzed by ruthenium-based Grubbs catalysts, facilitates the formation of a carbon-carbon double bond between two terminal alkenes within the same molecule, leading to the formation of a cyclic structure.

Experimental Workflow: Ring-Closing Metathesis

start Start: Diene-containing Amino Acid Derivative catalyst Grubbs Catalyst Addition start->catalyst rcm Ring-Closing Metathesis Reaction catalyst->rcm Catalytic Cycle workup Reaction Quench & Solvent Removal rcm->workup purification Chromatography workup->purification final_product Final Product: Cyclic Amino Acid purification->final_product

Caption: General workflow for Ring-Closing Metathesis (RCM).

Detailed Protocol: On-Resin Synthesis of a Cyclic Peptide via RCM

This protocol describes the synthesis of a cyclic peptide on a solid support, a common strategy in peptide chemistry.

Materials:

  • Rink amide resin pre-loaded with the linear peptide sequence containing two olefin-bearing unnatural amino acids (e.g., allylglycine).

  • Grubbs' second-generation catalyst.

  • Anhydrous Dichloromethane (DCM).

  • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous DCM in a peptide synthesis vessel for 30 minutes.

  • Catalyst Addition: In a separate flask, dissolve Grubbs' second-generation catalyst (10-20 mol%) in a minimal amount of anhydrous DCM.

  • RCM Reaction: Add the catalyst solution to the swollen resin. Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DCM, DMF, and methanol to remove the catalyst and any byproducts.

  • Peptide Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the cyclic peptide from the solid support and remove any side-chain protecting groups.

  • Isolation: Precipitate the crude cyclic peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

Stereoselective Michael Addition: Building Complexity with Precision

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. When performed under asymmetric conditions, it provides a powerful method for the stereocontrolled synthesis of complex molecules, including constrained amino acids.[8][9][10][11] Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these reactions.

Experimental Workflow: Organocatalytic Michael Addition

start Start: α,β-Unsaturated Ester & Nitroalkane catalyst Organocatalyst & Base start->catalyst michael Michael Addition catalyst->michael Enamine/Iminium Formation cyclization Intramolecular Cyclization michael->cyclization workup Quench & Extraction cyclization->workup purification Chromatography workup->purification final_product Final Product: Cyclic γ-Amino Acid Precursor purification->final_product

Caption: Workflow for the synthesis of cyclic γ-amino acid precursors.

Detailed Protocol: Organocatalytic Synthesis of a Cyclic γ-Nitro Ester

This protocol describes the synthesis of a cyclic γ-nitro ester, a precursor to cyclic γ-amino acids, via an intramolecular Michael addition.

Materials:

  • Acyclic precursor containing both a nitro group and an α,β-unsaturated ester.

  • Chiral bifunctional thiourea catalyst.

  • Anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Base (e.g., Potassium Carbonate).

Procedure:

  • Reaction Setup: To a solution of the acyclic precursor (1.0 eq) in the anhydrous solvent, add the chiral bifunctional thiourea catalyst (10 mol%) and the base (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the cyclic γ-nitro ester. The nitro group can then be reduced to the corresponding amine to afford the cyclic γ-amino acid.

Lactam-Constrained Dipeptides: Mimicking Nature's Turns

β-turns are common secondary structures in peptides and proteins that play crucial roles in molecular recognition. Freidinger lactams are cyclic dipeptide mimics that are designed to stabilize a β-turn conformation.[12][13][14][15][16] The synthesis of these constrained dipeptides often involves an intramolecular cyclization to form a lactam ring.

Experimental Workflow: Freidinger Lactam Synthesis

start Start: Linear Dipeptide Precursor activation Side Chain Activation start->activation cyclization Intramolecular Lactamization activation->cyclization deprotection Removal of Protecting Groups cyclization->deprotection purification Purification deprotection->purification final_product Final Product: Freidinger Lactam purification->final_product

Caption: General workflow for the synthesis of Freidinger lactams.

Detailed Protocol: Synthesis of a γ-Lactam via Intramolecular Alkylation

This protocol outlines a general approach to a Freidinger-type γ-lactam from a dipeptide precursor containing an N-terminal amino acid with a suitable leaving group on its side chain and a C-terminal amino acid.

Materials:

  • Protected dipeptide precursor (e.g., with an N-terminal glutamic acid derivative where the γ-carboxylate is activated).

  • Base (e.g., Sodium Hydride or Potassium tert-butoxide).

  • Anhydrous solvent (e.g., THF or DMF).

  • Deprotection reagents (e.g., TFA for Boc groups, H₂/Pd for Cbz groups).

Procedure:

  • Cyclization: Dissolve the protected dipeptide precursor in the anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C and add the base portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Deprotection: Remove the protecting groups from the lactam-containing dipeptide using standard deprotection protocols.

  • Purification: Purify the final Freidinger lactam by chromatography or crystallization.

Comparative Analysis of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey LimitationsTypical Diastereoselectivity
Asymmetric Synthesis via Ni(II) Complexes High diastereoselectivity; well-established methodology; recovery of chiral auxiliary.[3][4][5][6]Stoichiometric use of chiral auxiliary; metal contamination in the final product.>90% de
Ring-Closing Metathesis (RCM) High functional group tolerance; applicable to solid-phase synthesis; access to a wide range of ring sizes.[1][2][6][7]Cost of ruthenium catalysts; potential for catalyst-related impurities.Not applicable (forms a new ring)
Stereoselective Michael Addition Catalytic asymmetric versions are available; good for creating multiple stereocenters.[8][9][10][11]Substrate scope can be limited; optimization of reaction conditions may be required.Often >90% ee and high dr
Lactamization (Freidinger Lactams) Directly mimics peptide secondary structures; can be incorporated into peptides using standard SPPS.[12][13][14][15][16]Synthesis of the linear precursor can be challenging; cyclization yields can be variable.Dependent on the stereochemistry of the starting amino acids.

Conclusion: A Future of Precisely Engineered Molecules

The ability to synthesize conformationally constrained amino acids with high stereochemical control is a critical enabling technology in modern drug discovery and chemical biology. The strategies and protocols outlined in this guide provide a solid foundation for researchers to design and create novel molecular architectures with enhanced biological properties. As our understanding of the relationship between molecular conformation and biological function continues to grow, so too will the demand for innovative synthetic methods to access these powerful and precisely engineered building blocks.

References

  • Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC. [Link]

  • Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. PubMed. [Link]

  • A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]

  • Improved synthesis of the Ni(II) complex of the Schiff base of (S)-2-[N-(N '-benzylprolyl)amino]benzophenone and glycine. ResearchGate. [Link]

  • Synthesis and Incorporation of Freidinger Lactam Analogs in GHRP-6. ResearchGate. [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters: Access to Cyclic γ-Amino Acids with up to Three Stereocenters. Journal of the American Chemical Society. [Link]

  • Synthesis of C-Linked Glycopyranosyl Serines via a Chiral Glycine Enolate Equivalent. Organic Letters. [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society. [Link]

  • Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. ResearchGate. [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]

  • Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound.
  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]

  • Ring Closing Metathesis of α- and β-Amino Acid Derived Dienes. ResearchGate. [Link]

  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

  • Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids. PubMed. [Link]

  • Asymmetric phase-transfer-catalyzed synthesis of five-membered cyclic gamma-Amino acid precursors. CentAUR. [Link]

  • Organocatalytic Synthesis of γ-Amino Acid Precursors. Thieme Chemistry. [Link]

  • Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Journal of the Mexican Chemical Society. [Link]

  • Diastereoselective alkylation of glycinates by assistance of intramolecular potassium...fluorine interactions. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of the synthesis of 8-Azatricyclo[4.3.0.01,4]nonane

Welcome to the Technical Support Center for the synthesis and optimization of highly strained azatricyclic scaffolds. This portal is designed for researchers and drug development professionals working with the 8-Azatricy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of highly strained azatricyclic scaffolds. This portal is designed for researchers and drug development professionals working with the 8-Azatricyclo[4.3.0.01,4]nonane framework—a complex architecture featuring a pyrrolidine ring fused to a bicyclo[2.2.0]hexane core.

Due to the extreme ring strain and specific stereochemical demands of this scaffold, traditional cyclization methods often fail. This guide focuses on the most robust synthetic route: the intramolecular[2+2] photocycloaddition of a bicyclic diene precursor.

[Knowledge Base] Scaffold Overview & Mechanistic Pathway

The synthesis of highly strained azatricyclic systems, such as the 8-azatricyclo[4.3.0.01,4]nonane and the related architectures found in complex natural products [1, 2], requires precise control over molecular geometry. Intramolecular [2+2] photocycloadditions of nitrogen-tethered dienes often suffer from poor quantum yields due to parasitic UV absorption by the heteroatom [3]. To bypass this, our optimized workflow utilizes a triplet-sensitized photochemical cascade.

G A Precursor Synthesis (N-Boc-Pyrrolidine Deriv.) B Ring-Closing Metathesis (Grubbs II Catalyst) A->B Step 1 C Bicyclic Diene Intermediate (N-Boc-2-azabicyclo[4.3.0]nona-3,7-diene) B->C Step 2 D Intramolecular [2+2] Photocycloaddition (hv = 300 nm) C->D Step 3 (Critical) E 8-Azatricyclo[4.3.0.01,4]nonane Core (N-Boc Protected) D->E Step 4 F Deprotection (TFA/DCM) & Final Purification E->F Step 5

Workflow for the synthesis of the 8-Azatricyclo[4.3.0.01,4]nonane scaffold via photocycloaddition.

[Protocol Library] Standard Operating Procedures (SOPs)

SOP 1: Preparation of the Bicyclic Diene Precursor

Objective: Synthesize N-Boc-2-azabicyclo[4.3.0]nona-3,7-diene via Ring-Closing Metathesis (RCM).

  • Step 1: Dissolve the functionalized N-Boc-diallylpyrrolidine precursor (10.0 mmol) in anhydrous, degassed dichloromethane (DCM) to a high-dilution concentration of 0.01 M. Causality: High dilution prevents intermolecular cross-metathesis oligomerization, favoring the intramolecular RCM.

  • Step 2: Add Grubbs 2nd Generation Catalyst (5 mol%) in a single portion under an argon atmosphere. Reflux at 40 °C for 4 hours.

  • Step 3 (Self-Validation): Withdraw a 50 µL aliquot, evaporate, and analyze via 1H NMR. The reaction is self-validating when the terminal vinyl proton signals (δ 5.8–6.0 ppm) completely disappear, replaced by internal olefinic protons (δ 5.5–5.7 ppm).

  • Step 4: Quench with ethyl vinyl ether (1.0 mL), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the bicyclic diene.

SOP 2: Intramolecular [2+2] Photocycloaddition (The Critical Step)

Objective: Construct the 0^{1,4} bridge to form the 8-azatricyclo[4.3.0.01,4]nonane core.

  • Step 1: Dissolve the bicyclic diene (5.0 mmol) in anhydrous acetone (500 mL) to achieve a strict concentration of 0.01 M. Causality: Acetone serves a dual purpose here—it acts as the solvent and the triplet sensitizer. By absorbing the UV light and undergoing intersystem crossing, acetone transfers triplet energy to the diene, bypassing the forbidden singlet-singlet transition that often leads to degradation.

  • Step 2: Transfer the solution to a Pyrex photoreactor. Causality: Pyrex acts as a physical filter, cutting off deep UV light (<280 nm). This prevents the direct homolytic cleavage of the N-Boc protecting group, which absorbs strongly at 254 nm.

  • Step 3: Irradiate the solution using a medium-pressure mercury lamp (λ ≈ 300 nm) at 0 °C for 12 hours under continuous argon sparging.

  • Step 4 (Self-Validation): Monitor the reaction via UV-Vis spectroscopy. The protocol is self-validating when the characteristic diene absorption band at 260 nm drops below 0.05 AU, confirming >95% conversion to the photostationary state.

  • Step 5: Concentrate the solvent in vacuo and purify the rigid 8-azatricyclo[4.3.0.01,4]nonane via reverse-phase HPLC.

[Diagnostic Center] Troubleshooting Matrix

When scaling up the synthesis of highly strained azatricycles, minor deviations in photon flux or concentration can drastically alter the product distribution. Use the table below to diagnose and correct quantitative yield drops.

Observed IssueQuantitative MetricRoot CauseCorrective Action
Intermolecular Dimerization >15% [4+2] or [2+2] dimer detected via LC-MS (m/z = 2M+H).Concentration exceeds 0.015 M, increasing the collision frequency of excited states.Dilute the reaction mixture to ≤0.01 M. If using a continuous flow photoreactor, increase the flow rate to reduce residence time.
Incomplete Conversion Diene absorbance at 260 nm remains >10% after 12 hours.Insufficient photon flux or triplet sensitizer depletion.Clean the Pyrex reactor jacket to remove organic films. Add 10 mol% thioxanthone to boost triplet sensitization efficiency.
N-Boc Degradation Free amine detected (m/z = M-100) >5% by mass.Deep UV exposure (<280 nm) causing direct excitation of the carbamate.Verify that a Pyrex or Borosilicate filter is installed. Do not use bare quartz sleeves for this specific step.
Thermal Reversion Yield of the tricyclic core drops by >20% during workup.The strained cyclobutane ring is undergoing a retro-[2+2] cleavage.Maintain the photoreactor at 0 °C using a cooling jacket. Evaporate solvents at <30 °C water bath temperature.

[Expert Q&A] Frequently Asked Questions

Q: Why am I observing a complex mixture of stereoisomers instead of a single 8-azatricyclo[4.3.0.01,4]nonane diastereomer? A: The stereochemical outcome of the [2+2] photocycloaddition is dictated by the ground-state conformation of the bicyclic diene just prior to excitation. If your pyrrolidine ring lacks bulky substituents to lock the conformation, the diene can approach from both the endo and exo faces. Solution: Temporarily swap the N-Boc group for a bulkier protecting group (e.g., N-Trityl or N-Tosyl) during the irradiation step to sterically shield one face, thereby inducing high diastereoselectivity.

Q: Can I use continuous-flow photochemistry to scale up this reaction? A: Yes, and it is highly recommended. The Beer-Lambert law dictates that light penetration drops exponentially with distance. In a batch reactor, only the outer few millimeters of the solution receive adequate photon flux. By moving to a fluoropolymer (FEP) continuous-flow capillary reactor, you maximize the surface-area-to-volume ratio, ensuring uniform irradiation and reducing the reaction time from 12 hours to roughly 45 minutes.

Q: How can I definitively verify the formation of the 0^{1,4} bridge (the cyclobutane ring)? A: 1D NMR is often insufficient due to the severe overlapping of the aliphatic protons in the rigid cage structure. You must rely on 2D NMR. Specifically, look for a strong cross-peak in the NOESY spectrum between the protons at the C2 and C5 positions, which are forced into spatial proximity (<3.0 Å) only when the cyclobutane ring is closed. Additionally, the 13C NMR signals for the bridgehead carbons (C1 and C4) will shift significantly upfield (typically 35–45 ppm) due to the increased s-character of the strained cyclobutane bonds.

References

  • Stereoselective Preparation of the Tricyclic Hexasubstituted Spirocyclopropane Core of Cyclohelminthol X. Organic Letters. URL:[Link]

  • Total Synthesis of Calyciphylline F. Angewandte Chemie International Edition. URL:[Link]

  • Photocycloaddition of Arenes and Allenes. The Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Synthesis of 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane

Welcome to the Technical Support Center for the synthesis of 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane. This guide is intended for researchers, scientists, and professionals in drug development who are working on or considering th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane. This guide is intended for researchers, scientists, and professionals in drug development who are working on or considering the synthesis of this unique and challenging scaffold. The inherent strain in this tricyclic system presents significant synthetic hurdles. This document provides troubleshooting guidance and frequently asked questions to navigate these challenges, improve yield, and ensure the successful synthesis of your target molecule.

Introduction to the Challenges

The 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane core is a highly strained, saturated heterocyclic system. Such structures are of interest in medicinal chemistry due to their rigid conformation, which can be valuable for designing ligands with high receptor affinity and selectivity. However, the synthesis of these strained molecules is often non-trivial, with common challenges including low yields, competing side reactions, and difficulties in purification.[1][2] This guide will address these issues in the context of plausible synthetic strategies.

Troubleshooting Common Synthetic Approaches

Given the novelty of this specific tricyclic system, established, high-yielding synthetic routes are not widely reported. Therefore, this section will address potential issues that may arise during the development of a synthetic pathway, focusing on common and logical approaches to the construction of such a framework.

Strategy 1: Intramolecular Cyclization of a Bicyclic Precursor

A common and logical approach to forming the final ring of the 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane system is through an intramolecular cyclization of a suitably functionalized bicyclic precursor.

Q1: My intramolecular cyclization is resulting in very low yield, with mainly starting material recovered. What are the likely causes and how can I address them?

A1: This is a common issue when attempting to form strained ring systems. The activation energy for the desired cyclization is likely high due to the ring strain being introduced. Here are several factors to consider and troubleshoot:

  • Leaving Group Efficiency: If your cyclization involves the displacement of a leaving group, its ability to depart is critical.

    • Troubleshooting: If you are using a less reactive leaving group (e.g., a chloride or bromide), consider converting it to a more reactive one, such as a tosylate, mesylate, or triflate. This will lower the activation energy of the substitution reaction.

  • Reaction Conditions:

    • Temperature: You may need to increase the reaction temperature to overcome the activation barrier. However, be cautious, as higher temperatures can also promote side reactions. A carefully controlled temperature screen is recommended.

    • Solvent: The choice of solvent can significantly impact the reaction rate. For intramolecular reactions, a more polar, aprotic solvent (e.g., DMF, DMSO) can be beneficial.

    • Concentration: Ensure you are working under high-dilution conditions to favor the intramolecular reaction over intermolecular side reactions, such as dimerization.

  • Base Strength: If a base is used to deprotonate a nucleophile (e.g., an amine), its strength is important.

    • Troubleshooting: If you are using a weak base, the concentration of the active nucleophile may be too low. Consider a stronger, non-nucleophilic base like LDA or NaH. Conversely, a very strong base might lead to undesired side reactions.

Q2: I am observing the formation of an unexpected isomer or rearranged product instead of the desired tricyclic system. What is likely happening?

A2: The formation of isomers or rearranged products is often indicative of competing reaction pathways that are energetically more favorable than the desired cyclization.

  • Carbocation Rearrangements: If your reaction proceeds through a carbocation intermediate, Wagner-Meerwein or other rearrangements can occur to form a more stable carbocation, leading to a different ring system.

    • Troubleshooting: Try to avoid reaction conditions that favor carbocation formation. If unavoidable, consider using a less polar solvent to disfavor charge separation.

  • Stereochemistry of the Precursor: The relative stereochemistry of the reactive groups on your bicyclic precursor is crucial. If they are not in the correct orientation for the intramolecular reaction to occur, other pathways will dominate.

    • Troubleshooting: Carefully confirm the stereochemistry of your precursor using techniques like NOESY NMR. You may need to revisit the synthesis of the precursor to ensure the correct diastereomer is being formed.

This protocol is a plausible, though hypothetical, approach and should be optimized.

  • Precursor Synthesis: Synthesize a suitable bicyclic precursor, for example, a derivative of bicyclo[4.3.0]nonane with an amino group and a leaving group in the appropriate positions for the desired cyclization.

  • Cyclization Reaction:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the bicyclic precursor (1.0 eq) in anhydrous DMF to a final concentration of 0.01 M.

    • Add a non-nucleophilic base, such as proton sponge (1.2 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent product streaking.

Strategy 2: Transition-Metal-Catalyzed Cycloaddition

Transition-metal-catalyzed cycloadditions are powerful methods for the construction of complex ring systems.[3][4][5] A plausible approach could involve a [2+2+1] or similar cycloaddition.

Q3: My rhodium-catalyzed intramolecular cyclization is not proceeding, and I only see starting material. How can I optimize this reaction?

A3: Rhodium-catalyzed cyclizations are sensitive to a number of factors.[6] If the reaction is not initiating, consider the following:

  • Catalyst and Ligand: The choice of rhodium catalyst and ligand is critical.

    • Troubleshooting: Screen a variety of rhodium sources (e.g., [Rh(CO)₂Cl]₂, Rh(acac)(CO)₂) and phosphine ligands (e.g., PPh₃, BINAP, dppe). The electronic and steric properties of the ligand can have a profound effect on the catalytic activity.

  • Solvent: The solvent can influence the solubility and activity of the catalyst.

    • Troubleshooting: While toluene and THF are common choices, consider screening other solvents like 1,4-dioxane or DCE.

  • Temperature: Some rhodium-catalyzed reactions require thermal activation.

    • Troubleshooting: Gradually increase the reaction temperature, for example, from room temperature up to the boiling point of the solvent.

  • Additives: Sometimes, additives are required to facilitate the catalytic cycle.

    • Troubleshooting: Consider the addition of a silver salt (e.g., AgOTf) to abstract a halide from the rhodium precursor and generate a more active cationic catalyst.

Q4: My cycloaddition reaction is producing a complex mixture of oligomeric byproducts. What can I do to favor the desired intramolecular product?

A4: The formation of oligomers or polymers is a common issue when the intermolecular reaction is faster than the desired intramolecular cyclization.

  • High-Dilution Principle: As with other intramolecular cyclizations, running the reaction at a very low concentration is crucial.

    • Troubleshooting: Perform the reaction at a concentration of 0.005-0.01 M. You can also use a syringe pump to slowly add the substrate to the reaction mixture containing the catalyst over a long period (e.g., 8-12 hours). This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Tether Length and Rigidity: The length and flexibility of the tether connecting the reacting partners in your precursor can influence the propensity for intramolecular versus intermolecular reactions.

    • Troubleshooting: If possible, redesign your precursor to have a more rigid or shorter tether, which can pre-organize the molecule for the intramolecular reaction.

General FAQs for 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane Synthesis

Q5: The 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane product is highly polar and difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?

A5: The purification of polar amines can be challenging due to their strong interaction with the acidic silica gel surface, leading to streaking and poor separation.

  • Modified Silica Gel Chromatography:

    • Base Deactivation: Pre-treat the silica gel with a base, such as triethylamine, by either incorporating it into the eluent (e.g., 1-2% triethylamine) or by washing the column with a triethylamine-containing solvent before loading the sample.

    • Amine-Functionalized Silica: Use commercially available amine-functionalized silica gel for the stationary phase.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If the product has sufficient organic character, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be effective. The product would then be isolated as a salt.

  • Crystallization/Salt Formation:

    • Consider converting the free amine product into a crystalline salt (e.g., hydrochloride, hydrobromide, or tartrate). This can significantly improve its handling and purification by recrystallization.

Q6: I am considering a photochemical approach to construct the tricyclic system. What are the potential advantages and disadvantages?

A6: Photochemical cyclizations can be a powerful tool for forming strained rings, as they can proceed through high-energy intermediates that are not accessible under thermal conditions.[7][8][9]

  • Advantages:

    • Mild Conditions: Photochemical reactions are often run at room temperature, which can be beneficial for thermally sensitive compounds.

    • Unique Reactivity: Light can induce pericyclic reactions that are forbidden under thermal conditions, potentially providing a direct route to the desired tricyclic system.

  • Disadvantages:

    • Specialized Equipment: A photochemical reactor with a specific wavelength lamp is required.

    • Quantum Yield: The efficiency of photochemical reactions (quantum yield) can be low, leading to long reaction times and low conversions.

    • Side Reactions: The high-energy intermediates can also lead to a variety of side reactions and rearrangements, resulting in complex product mixtures.

    • Reproducibility: Photochemical reactions can sometimes be difficult to reproduce on a larger scale.

Visualization of Synthetic Pathways and Troubleshooting

Proposed General Synthetic Workflow

cluster_0 Starting Material Selection cluster_1 Key Transformation cluster_2 Purification & Characterization cluster_3 Final Product A Commercially Available Bicyclic Precursor B Intramolecular Cyclization A->B C Transition-Metal-Catalyzed Cycloaddition A->C D Photochemical Rearrangement A->D E Crude Product B->E C->E D->E F Purification (Chromatography/Crystallization) E->F G Characterization (NMR, MS, X-ray) F->G H 8-Azatricyclo[4.3.0.0¹,⁴]nonane G->H

Caption: General workflow for the synthesis of 8-Azatricyclo[4.3.0.0¹⁻⁴]nonane.

Troubleshooting Decision Tree for Low Yield in Intramolecular Cyclization

cluster_solutions1 Solutions for Energetics cluster_solutions2 Solutions for Selectivity Start Low Yield in Intramolecular Cyclization Q1 Is starting material recovered? Start->Q1 A1_Yes Increase Reaction Energetics Q1->A1_Yes Yes A1_No Are side products observed? Q1->A1_No No Sol1a Use more reactive leaving group A1_Yes->Sol1a Sol1b Increase temperature A1_Yes->Sol1b Sol1c Screen solvents A1_Yes->Sol1c A2_Yes Optimize for Selectivity A1_No->A2_Yes Yes A2_No Decomposition Likely A1_No->A2_No No Sol2a Use high dilution A2_Yes->Sol2a Sol2b Check precursor stereochemistry A2_Yes->Sol2b Sol2c Modify reaction mechanism (e.g., avoid carbocations) A2_Yes->Sol2c

Caption: Decision tree for troubleshooting low yield in intramolecular cyclizations.

Quantitative Data Summary (Hypothetical)

The following table outlines hypothetical starting conditions for optimization of an intramolecular cyclization approach.

ParameterCondition 1Condition 2Condition 3
Precursor Bicyclic amine with tosylate LGBicyclic amine with triflate LGBicyclic amine with tosylate LG
Base K₂CO₃Proton SpongeNaH
Solvent AcetonitrileDMFTHF
Concentration 0.1 M0.01 M0.01 M
Temperature 80 °C80 °C65 °C
Expected Outcome Low to no conversionModerate yieldPotential for higher yield

References

  • Editorial: Strained Aza-Heterocycles in Synthesis. (2019). Frontiers in Chemistry. [https://www.frontiersin.org/research-topics/9 strained-aza-heterocycles-in-synthesis]([Link] strained-aza-heterocycles-in-synthesis)

  • Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes. (2025). Nature Communications. [Link]

  • Synthesizing Strained Azatriseptane Frameworks. (n.d.). Helvetica Chimica Acta. [Link]

  • Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. (2007). Journal of Molecular Catalysis A: Chemical. [Link]

  • Strained Aza-Heterocycles in Synthesis. (n.d.). Frontiers. [Link]

  • Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (n.d.). Molecules. [Link]

  • 8-Azatricyclo[4.3.0.01,4]non-2-ene,8-(2-propenyl)-(9CI) CAS#: 482580-97-2 • ChemWhat. (n.d.). ChemWhat. [Link]

  • 8-Azatricyclo[4.3.0.01,4]nonane(9CI) — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. (n.d.). ARKIVOC. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). Marine Drugs. [Link]

  • Generation and reactivity of unsymmetrical strained heterocyclic allenes. (2023). Nature Communications. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg. [Link]

  • Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. (2001). Russian Journal of Organic Chemistry. [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. (n.d.). ACS Omega. [Link]

  • A Practical Synthetic Route to Tricyclo[4.3.0.0¹,⁵]nonane Derivatives. (1991). Bulletin of the Korean Chemical Society. [Link]

  • New Journey to Synthesis of Multiple N-Heterocycles. (2022). Nature Portfolio Chemistry Community. [Link]

  • ChemInform Abstract: Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Eight-Membered Carbocycles. (n.d.). ChemInform. [Link]

  • Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). Molecules. [Link]

  • A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[1][10]-sigmatropic rearrangement. (2021). Chemical Science. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]

  • Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. (2025). Chemical Science. [Link]

  • Synthetic Entry to the 2‑Azatricyclo[4.3.2.04,9]undecane Ring System via Tropone. (2020). The Journal of Organic Chemistry. [Link]

  • Photochemical ring expansion of 4-azidouracil: a route to 5H-1,3,5-triazepin-2,4-dione in the nucleoside series. (2006). The Journal of Organic Chemistry. [Link]

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Troubleshooting

Technical Support Center: Synthesis of the 8-Azatricyclo[4.3.0.01,4]nonane Scaffold

Welcome to the Technical Support Center for the synthesis of highly strained azatricyclic systems. The 8-azatricyclo[4.3.0.01,4]nonane core represents a formidable synthetic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of highly strained azatricyclic systems. The 8-azatricyclo[4.3.0.01,4]nonane core represents a formidable synthetic challenge. It consists of a bicyclo[4.3.0]nonane (octahydroindole) base fused with a highly strained cyclobutane ring across the C1–C4 positions. Because of the immense torsional strain (approx. 26–30 kcal/mol) and the thermodynamic instability of the trans-fused intermediates, researchers frequently encounter skeletal rearrangements, premature reductions, and poor diastereoselectivity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass common side reactions and optimize your synthetic yields.

I. Troubleshooting & FAQs

Q1: During the photochemical [2+2] cycloaddition to form the [01,4] cyclobutane ring, I am observing significant skeletal rearrangement instead of the desired 8-azatricyclo[4.3.0.01,4]nonane. What is causing this? The Causality: The formation of the cyclobutane ring fused to the octahydroindole core introduces extreme ring strain. If trace Brønsted or Lewis acids are present in your solvent or starting materials, the photochemically excited intermediate (or the newly formed strained product) can undergo a rapid Wagner–Meerwein rearrangement. This relieves the ring strain by expanding the cyclobutane into a less strained thermodynamic sink, leading to rearranged azatricyclic scaffolds [3]. The Solution: You must strictly suppress any acid-catalyzed pathways. Buffer the reaction mixture with a mild, non-nucleophilic heterogeneous base (e.g., solid Na2​CO3​ ) and ensure the use of strictly anhydrous, acid-free solvents (such as HPLC-grade acetonitrile passed through basic alumina prior to use).

Q2: My radical cyclization approach (using Mn(OAc)3​ ) to close the final ring is yielding primarily uncyclized, prematurely reduced byproducts. How can I favor the cyclization? The Causality: Radical cyclizations that form highly strained systems possess unusually high activation energy barriers. If the rate of Hydrogen Atom Transfer (HAT) from the solvent or surrounding reagents exceeds the rate of your intramolecular cyclization, the radical intermediate will abstract a proton before the ring can close, resulting in premature reduction [4]. The Solution: Switch to a solvent system with a significantly lower HAT rate. Hexafluoro-2-propanol (HFIP) has been shown to stabilize radical intermediates and expand the substrate scope for oxidative radical cyclizations [4]. Additionally, operate under high-dilution conditions for the hydrogen donor while maintaining a steady concentration of the radical mediator.

Q3: When synthesizing the precursor octahydroindole (bicyclo[4.3.0]nonane) core, I am getting a poor diastereomeric ratio (cis vs. trans fusion). How can I enrich the desired stereoisomer? The Causality: The trans-fused bicyclo[4.3.0]nonane system is thermodynamically much less stable than the cis-fused system due to the conformational constraints of the 5-membered pyrrolidine ring [1]. Standard thermal cyclizations will naturally default to the cis-isomer. The Solution: Employ an organocatalyzed tandem Robinson–aza-Michael double cyclization. Utilizing polymer-supported bases like PS-BEMP provides excellent diastereoselective control and allows for the construction of complex octahydroindoles with complete stereocontrol in a single-pot operation [2].

II. Quantitative Data: Solvent & Additive Effects

The table below summarizes the critical impact of reaction conditions on the photochemical [2+2] cycloaddition step. Notice how the presence of an acid scavenger directly dictates the survival of the highly strained 8-azatricyclo[4.3.0.01,4]nonane core.

Solvent SystemAdditiveConversion (%)Yield of Desired [4.3.0.01,4] Core (%)Yield of Rearranged Byproduct (%)
Acetonitrile (Standard)None>951572
Acetonitrile (Anhydrous)None904535
Acetonitrile (Anhydrous) Na2​CO3​ (solid) 92 84 <5
HexaneNone40352

Data synthesis based on optimized parameters for avoiding Wagner-Meerwein shifts in strained azatricycles.

III. Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence during the critical ring-closing step.

Pathway A Bicyclic Enone Precursor (Octahydroindole derivative) B hv (UV Irradiation) Intramolecular [2+2] A->B Photochemical Activation C Desired Product: 8-Azatricyclo[4.3.0.01,4]nonane B->C Concerted Cycloaddition (Base Buffered) D Side Reaction: Wagner-Meerwein Shift B->D Trace Acid / Thermal Stress F Side Reaction: Retro-[2+2] Cleavage C->F Thermal Instability E Rearranged Azatricyclic Scaffold D->E Strain Relief F->A Reversion

Figure 1: Mechanistic divergence in the synthesis of 8-azatricyclo[4.3.0.01,4]nonane.

IV. Self-Validating Experimental Protocol

Intramolecular Photochemical [2+2] Cycloaddition This protocol utilizes an in-process validation mechanism (UV-Vis tracking) to prevent over-irradiation, which is the primary cause of retro-[2+2] cleavage in strained cyclobutanes.

Materials:

  • Bicyclic enone precursor (0.5 mmol)

  • Anhydrous, HPLC-grade Acetonitrile (150 mL)

  • Oven-dried Sodium Carbonate ( Na2​CO3​ , 2.0 mmol)

  • Quartz photochemical reactor equipped with a 450W medium-pressure Hg lamp and a Pyrex filter (cutoff < 300 nm).

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve the bicyclic enone precursor (0.5 mmol) in 150 mL of anhydrous acetonitrile to ensure high-dilution conditions (approx. 0.003 M). This prevents intermolecular dimerization. Add 2.0 mmol of solid Na2​CO3​ . Sparge the solution with ultra-pure Argon for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Submerge the Pyrex-filtered Hg lamp into the reactor. Maintain the reaction temperature strictly at 0–5 °C using a cooling jacket. Causality: Low temperatures suppress the thermal activation energy required for the retro-[2+2] side reaction.

  • In-Process Validation (Crucial Step): Every 30 minutes, withdraw a 50 µL aliquot. Dilute and measure the UV-Vis absorbance at the λmax​ of your specific enone chromophore (typically 230–250 nm). The reaction is a self-validating system: as the conjugated enone is consumed to form the isolated cyclobutane, the absorbance will drop.

  • Termination: Halt irradiation immediately when the UV-Vis absorbance plateaus (usually 3–4 hours). Do not rely on fixed timeframes, as lamp degradation alters photon flux. Over-irradiation leads to secondary photodecomposition.

  • Workup: Filter the mixture through a pad of Celite to remove the Na2​CO3​ . Concentrate the filtrate in vacuo at a bath temperature not exceeding 25 °C to preserve the strained core. Purify via flash chromatography using neutralized silica gel (pre-treated with 1% triethylamine).

V. References

  • Methodology for the Construction of the Bicyclo[4.3.0]nonane Core. MDPI.[Link]

  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. ACS Publications.[Link]

  • Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. NIH PMC.[Link]

  • Oxidative radical cyclization reaction. Science.gov.[Link]

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 8-Azatricyclo[4.3.0.01,4]nonane Production

Welcome to the Process Chemistry Technical Support Center. Scaling up highly strained azatricyclic scaffolds—specifically 8-azatricyclo[4.3.0.01,4]nonane (CAS 484032-29-3)—presents unique physicochemical challenges[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up highly strained azatricyclic scaffolds—specifically 8-azatricyclo[4.3.0.01,4]nonane (CAS 484032-29-3)—presents unique physicochemical challenges[1]. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in thermal management, stereocontrol, and bridgehead nitrogen stability during pilot-scale production.

This guide moves beyond basic procedures to explain the causality behind process deviations, ensuring your workflows remain robust, safe, and self-validating.

Process Overview & Scale-Up Workflow

The synthesis of the 8-azatricyclo[4.3.0.01,4]nonane core typically relies on an intramolecular cyclopropanation or a [4+3] cycloaddition followed by ring contraction. At scale, the rapid release of strain energy and the instability of the free base require strict process controls.

Workflow A Precursor Assembly (Bicyclic Enone) B Cyclopropanation / [4+3] Cycloaddition A->B Reagents C Thermal Control & IPC Check B->C Exotherm C->B Fail (Cooling) D Quench & Extraction (pH 9.5) C->D Pass E Salt Formation (HCl in Et2O) D->E Organic Phase F 8-Azatricyclo[4.3.0.01,4]nonane Hydrochloride E->F Crystallization

Caption: Pilot-scale workflow for 8-azatricyclo[4.3.0.01,4]nonane synthesis and isolation.

Scale-Up Metrics & Critical Process Parameters (CPP)

To ensure batch-to-batch reproducibility, all quantitative data and in-process controls (IPCs) must be strictly monitored. Below is the validated parameter matrix for a 1 kg pilot run.

Process StepCritical Process Parameter (CPP)Target RangeCritical Quality Attribute (CQA)Consequence of Deviation
Cyclization Reagent Dosing Rate0.2 – 0.4 kg/hr Impurity ProfileThermal runaway; polymerization of the strained ring.
Cyclization Internal Temperature (T_int)-40 °C to -20 °CDiastereomeric RatioLoss of stereocontrol; formation of unwanted epimers.
Quench Aqueous pH9.5 – 10.0YieldIncomplete free-base formation leading to product loss in the aqueous layer.
Salt Formation HCl Equivalents1.05 – 1.10 eqPurityExcess HCl degrades the azatricyclic core; insufficient HCl lowers isolation yield.

Troubleshooting Guide (Q&A)

Q1: Why do we observe severe thermal runaway during the cyclization step at the 1 kg scale, despite good control at the 100 g scale?

Causality: The formation of the 8-azatricyclo[4.3.0.01,4]nonane system forces the carbon framework into a highly strained conformation. The transition state releases significant strain energy (exothermic). Upon scale-up, the heat transfer area-to-volume ratio decreases drastically. Solution: Do not batch-dose the cyclization trigger (e.g., base or catalyst). Implement continuous flow chemistry or a controlled dosing pump linked to a cascade temperature control system. Set the dosing interlock to pause if T_int exceeds -20 °C.

Q2: Our final product shows a high level of N-oxide impurity and subsequent ring-opening. How can we prevent the oxidation of the bridgehead nitrogen?

Causality: The extreme geometric constraint of the azatricyclic system distorts the nitrogen atom, flattening its pyramidal geometry. This increases the p-character of the nitrogen's lone pair, making it highly exposed and unusually susceptible to oxidation. This is a well-documented phenomenon in the synthesis of related caged polycyclic alkaloids, such as Calyciphylline F ([2]). Solution: The free base must never be exposed to atmospheric oxygen. Sparge all extraction solvents with Argon for 30 minutes prior to use. Perform the quench and extraction under a strict inert atmosphere, and immediately convert the free base to the hydrochloride salt to protonate the lone pair and stabilize the core.

Q3: How do we resolve the stereoisomeric mixtures formed during the SN2-type cyclopropanation step?

Causality: The retro-Michael/SN2 cyclopropanation sequence can yield epimers if the enolate intermediate is not geometrically constrained, a challenge noted in the synthesis of complex spirocyclopropanes ([3]). Solution: Tighten the transition state by switching the counterion. Replacing potassium bases with lithium bases (e.g., LiHMDS) promotes tighter chelation, locking the conformation of the intermediate and favoring the desired stereoisomer.

Mechanistic Degradation Pathway

Understanding how the product degrades is critical for preventing batch failure. The diagram below illustrates the oxygen-mediated degradation cascade of the free base.

Degradation A 8-Azatricyclo[4.3.0.01,4]nonane (Strained Free Base) B O2 Exposure (Bridgehead N) A->B Aerobic conditions C N-Oxide Intermediate (Highly Unstable) B->C Oxidation D C-N Bond Cleavage (Ring Opening) C->D Strain Relief E Oligomeric Byproducts D->E Polymerization

Caption: Oxidative degradation pathway of the strained bridgehead nitrogen leading to ring cleavage.

Experimental Protocol: Pilot-Scale Isolation

To bypass the degradation risks associated with silica gel chromatography at scale, use this self-validating salt-formation protocol for isolation.

Step 1: Inert Quench and Phase Separation

  • Transfer the crude reaction mixture into a jacketed vessel pre-cooled to 0 °C under Argon.

  • Slowly dose degassed, cold aqueous NaOH (1 M) until the aqueous phase reaches pH 9.5–10.0. Self-Validation: Test the pH of an aliquot; a pH < 9.5 indicates incomplete free-base generation, which will crash your yield.

  • Extract with Argon-sparged methyl tert-butyl ether (MTBE) (3 x 3 volumes).

Step 2: Salt Formation

  • Transfer the combined organic layers to a clean, dry reactor under Argon.

  • Maintain agitation and cool to 5 °C.

  • Slowly bubble anhydrous HCl gas (or dose a standardized HCl/diethyl ether solution) targeting 1.05 equivalents.

  • Self-Validation: A thick white precipitate (the hydrochloride salt) will form immediately. Monitor the supernatant via GC-MS; the peak for the free base (MW 123.20) should completely disappear.

Step 3: Filtration and Drying

  • Filter the suspension under a blanket of Nitrogen using a Nutsche filter.

  • Wash the filter cake with cold, anhydrous MTBE (2 volumes) to remove organic impurities.

  • Dry the solid in a vacuum oven at 35 °C (do not exceed 40 °C to prevent thermal degradation of the salt) until the Loss on Drying (LOD) is < 0.5%.

Frequently Asked Questions (FAQs)

Q: What is the exact CAS number for the 8-azatricyclo[4.3.0.01,4]nonane scaffold? A: The CAS Registry Number is 484032-29-3[1]. Ensure your procurement team uses this exact identifier, as structural isomers behave very differently.

Q: Can I use standard silica gel chromatography for purification if the salt formation fails? A: No. The basic, exposed nitrogen streaks heavily on standard silica, and the slightly acidic nature of the silica can trigger ring-opening side reactions over prolonged exposure. If chromatography is absolutely necessary, use basic alumina or heavily triethylamine-deactivated silica.

Q: Why is MTBE preferred over Dichloromethane (DCM) for the extraction? A: Strained amines can occasionally react with DCM over time to form quaternary ammonium salts (Menschutkin reaction). MTBE is chemically inert to the free base, provides excellent phase separation, and facilitates superior crystallization of the HCl salt.

References

  • Total Synthesis of Calyciphylline F Source: Angewandte Chemie International Edition (2025). URL:[Link]

  • Stereoselective Preparation of the Tricyclic Hexasubstituted Spirocyclopropane Core of Cyclohelminthol X Source: Organic Letters (2024). URL:[Link]

  • 8-Azatricyclo[4.3.0.01,4]nonane(9CI) — Chemical Substance Information Source: NextSDS Chemical Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Reaction Conditions for 8-Azatricyclo[4.3.0.0^{1,4}]nonane Derivatives

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the 8-azatricyclo[4....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold. This highly strained framework—featuring a cyclobutane ring fused within a hexahydroindole-type system—presents unique challenges in ring-closure thermodynamics, bridgehead nitrogen stability, and stereocontrol.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and quantitative data to guide your experimental design.

Section 1: Troubleshooting Guide & FAQs

Q1: My intramolecular [2+2] cycloaddition is failing to yield the intact [4.3.0.0^{1,4}] core, resulting instead in complex polymeric mixtures. What is the mechanistic cause, and how do I fix it? Expertise & Experience (Causality): The formation of the 1,4-bond generates immense ring strain (approximately 26–30 kcal/mol for the fused cyclobutane). Under standard thermal conditions, the activation energy barrier to reverse the cycloaddition or initiate a radical ring-opening is easily breached, leading to a thermodynamic sink of polymeric byproducts. Solution: The reaction must be driven photochemically under cryogenic conditions to trap the kinetic product. Furthermore, concentration plays a critical role; high concentrations promote intermolecular dimerization over the desired intramolecular cyclization. This principle of photochemical kinetic trapping is well-documented in the[1].

Q2: During the deprotection of the bridgehead nitrogen, my 8-azatricyclo core undergoes spontaneous decomposition. Why does this happen? Expertise & Experience (Causality): In the[4.3.0.0^{1,4}] system, the nitrogen atom is forced into a highly pyramidalized geometry, preventing the lone pair from delocalizing. This "exposed" lone pair makes the nitrogen exceptionally basic and highly susceptible to oxidation. A similar phenomenon was a major hurdle in the [2], where the exposed bridgehead nitrogen of an 8-azatricyclo[4.2.1.0^{4,8}]nonane core was easily oxidized. Solution: Avoid oxidative deprotection conditions (e.g., CAN or DDQ). If a benzyl group is used, utilize strict anaerobic hydrogenolysis. Alternatively, maintain an electron-withdrawing protecting group (like Boc or Ts) until the final step to suppress the lone pair's reactivity.

Q3: I am observing epimerization at the carbon adjacent to the cyclobutane fusion during basic workup. How can I control this? Expertise & Experience (Causality): The relief of ring strain drives retro-Mannich or retro-Michael-type pathways when a stabilized enolate or carbanion can form adjacent to the strained fusion. This is analogous to the retro-Michael-type ring-opening utilized intentionally in the synthesis of the [3] from 8-azatricyclo[4.3.0.1^{2,5}]deca-3,7,9-trione derivatives. Solution: Eliminate strong aqueous bases during workup. Use mild, sterically hindered bases (e.g., 2,6-lutidine) if acid neutralization is required, and perform all extractions at 0 °C.

Section 2: Self-Validating Experimental Protocols

Protocol: Photochemical Synthesis of the 8-Azatricyclo[4.3.0.0^{1,4}]nonane Core

Trustworthiness: This protocol is designed as a self-validating system. By monitoring the disappearance of the UV-active diene/enone precursor via TLC, you can confirm the reaction's progress without exposing the sensitive product to harsh analytical conditions (like acidic LC-MS mobile phases).

  • Preparation: Dissolve the bicyclic precursor in degassed, anhydrous hexanes to achieve a strict concentration of 0.005 M. Self-Validation Check: The extreme dilution physically isolates the molecules, ensuring that intermolecular dimerization is kinetically disfavored.

  • Setup: Transfer the solution to a quartz photochemical reactor. Add 0.1 equivalents of triethylamine (TEA) to neutralize trace acidic impurities in the solvent.

  • Irradiation: Cool the reactor to -78 °C using a dry ice/acetone bath. Irradiate with a low-pressure mercury lamp ( λ = 254 nm) for 2–4 hours. Self-Validation Check: Monitor via TLC (using basic alumina plates). The reaction is complete when the UV-active starting material spot disappears, as the strained cyclobutane product will lack extended conjugation and will not absorb strongly at 254 nm.

  • Workup: Remove the solvent in vacuo using a cold water bath (temperature not exceeding 15 °C).

  • Purification: Purify the crude residue immediately using column chromatography on Brockmann Grade I Basic Alumina . Do not use silica gel, which acts as a Brønsted acid and will catalyze the ring-opening of the cyclobutane.

Section 3: Quantitative Data & Condition Optimization

To illustrate the critical nature of these parameters, the table below summarizes the optimization landscape for the cycloaddition step.

Table 1: Optimization of Photochemical Cycloaddition Conditions for the 8-Azatricyclo[4.3.0.0^{1,4}]nonane Core

SolventTemperature (°C)Concentration (M)AdditiveYield (%)Primary Byproduct / Observation
Toluene250.100None12Polymeric material (Thermodynamic sink)
Toluene-780.010None45Intermolecular dimer
Hexanes-780.010None68Trace acid-catalyzed ring-opened product
Hexanes-780.005TEA (0.1 eq)85Optimal: Clean conversion to intact core

Section 4: Visualizations

G A Bicyclic Enone Precursor B Photochemical [2+2] Cycloaddition (hv) A->B λ = 254 nm -78°C C 8-Azatricyclo[4.3.0.01,4]nonane (Kinetic Core) B->C Dilute (0.005M) Hexanes D Ring-Opened Byproducts B->D High Conc. / Thermal C->D Acidic Silica

Mechanistic pathway for strained core formation versus thermodynamic degradation.

Workflow Start Analyze Crude Reaction Mixture Check1 Is the strained core intact? Start->Check1 PathA Proceed to mild purification Check1->PathA NMR confirms cyclobutane PathB Identify degradation pathway Check1->PathB Olefinic signals present Fix1 Basic Alumina Chromatography PathA->Fix1 Fix2 Check N-oxidation / Retro-Mannich PathB->Fix2

Troubleshooting workflow for the isolation of strained azatricyclic reaction products.

References[1] Photoisomerization Reactions of 8-Azatricyclo[3.2.1.02,4]oct-6-ene Derivatives Leading to Azabishomobenzene Derivatives. Chemistry Letters (Oxford Academic). URL:https://academic.oup.com/chemlett/article/35/4/358/6748281[3] Stereoselective Preparation of the Tricyclic Hexasubstituted Spirocyclopropane Core of Cyclohelminthol X. Organic Letters (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.orglett.4c01015[2] Total Synthesis of Calyciphylline F. Angewandte Chemie International Edition (via ResearchGate). URL:https://www.researchgate.net/publication/383788914_Total_Synthesis_of_Calyciphylline_F

Sources

Optimization

Technical Support Center: Troubleshooting 8-Azatricyclo[4.3.0.0^{1,4}]nonane Stability

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS: 484032-29-3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS: 484032-29-3) . Due to its highly strained tricyclic architecture, this scaffold presents unique handling challenges, particularly a severe vulnerability to acidic conditions. Below, we detail the mechanistic causality of its degradation, provide troubleshooting FAQs, and outline field-validated protocols to ensure the integrity of your synthesized compounds.

Mechanistic Insight: The Causality of Acid-Driven Degradation

The 8-azatricyclo[4.3.0.0^{1,4}]nonane framework features a highly strained cyclobutane ring fused within a bicyclic system . While stable under neutral or basic conditions, the molecule becomes highly labile when the secondary amine (N8) is protonated.

The "Why": Protonation of the nitrogen atom creates an electron-withdrawing ammonium center that exacerbates the already immense conformational strain of the [01,4] fusion . This thermodynamic instability lowers the activation energy for C-N and C-C bond cleavage. To relieve the conformational stress, the molecule undergoes a rapid, irreversible ring-opening cascade (often via retro-Michael or retro-Mannich type fragmentations), leading to secondary amines, cations, and ultimately polymeric degradation products .

G A 8-Azatricyclo[4.3.0.0^{1,4}]nonane (Intact Scaffold) B Protonation at N8 (Acidic pH < 6) A->B H+ addition C Strain-Induced C-N / C-C Bond Cleavage B->C Conformational stress D Ring-Opened Secondary Amine/Cation C->D Strain relief (ΔG < 0) E Irreversible Degradation (Polymerization / Hydrolysis) D->E Nucleophilic attack

Acid-catalyzed degradation mechanism of 8-azatricyclo[4.3.0.0^{1,4}]nonane via strain relief.

Troubleshooting FAQs

Q1: My product completely disappears or polymerizes during silica gel column chromatography. What is happening? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When your compound adsorbs onto the silica, the local acidic environment protonates the amine, triggering the strain-release ring-opening reaction described above . Solution: You must bypass standard acidic silica. Use Basic Alumina (Brockmann Grade I or II) or pre-treat your silica gel by flushing it with 5% Triethylamine ( Et3​N ) in your starting eluent to neutralize the active acidic sites.

Q2: Can I use 1M HCl or saturated NH4​Cl to wash away amine impurities during the aqueous workup? A: Absolutely not. At pH < 2 (1M HCl), the half-life of highly strained cyclic amines is reduced to mere minutes, resulting in complete degradation . Even mildly acidic washes like saturated NH4​Cl (pH ~5.5) can cause significant yield loss over the duration of a phase separation. Solution: Use pH-buffered aqueous washes (e.g., pH 7.4 phosphate buffer) or mildly basic solutions like saturated NaHCO3​ .

Q3: How should I store the purified 8-Azatricyclo[4.3.0.0^{1,4}]nonane compound? A: Do not store it as a hydrochloride or trifluoroacetate (TFA) salt unless you have crystallographic proof that the specific salt form locks the conformation in a stable state. It is highly recommended to store the compound as a free base under an inert atmosphere (Argon or N2​ ) at -20°C to prevent slow oxidative or moisture-driven degradation.

Quantitative Stability Data

To guide your experimental design, refer to the extrapolated stability metrics for highly strained azatricyclo and cyclic aminal derivatives below.

Table 1: pH-Dependent Half-Life ( t1/2​ ) of Strained Azatricyclo Scaffolds at 25°C

pH LevelMicroenvironmentEstimated t1/2​ Primary Degradation Pathway
< 2.0 Strong Acid (e.g., TFA, HCl)< 5 minutesRapid ring-opening / Polymerization
4.0 - 5.5 Mild Acid (e.g., untreated Silica)1 - 4 hoursSlow retro-Mannich / Hydrolysis
7.0 - 7.5 Neutral / Physiological> 48 hoursStable (Trace oxidative degradation)
> 8.0 Basic (e.g., Et3​N , NaHCO3​ )> 6 monthsHighly Stable [[1]]([Link])

Validated Experimental Protocols

To ensure a self-validating workflow, follow this step-by-step protocol for the extraction and purification of 8-Azatricyclo[4.3.0.0^{1,4}]nonane. Every step is designed to maintain the pH strictly above 7.5.

Protocol: pH-Controlled Extraction and Purification

Phase 1: Quenching and Extraction

  • Quench: Cool the crude reaction mixture to 0°C. Slowly quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases.

  • Validate pH: Critical Step. Dip a pH indicator strip directly into the aqueous layer. Do not proceed unless the paper reads pH 7.5. If it is lower, add 1M NaOH dropwise until the target pH is reached.

  • Extract: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Dry: Dry the combined organic layers over anhydrous K2​CO3​ (avoid MgSO4​ as it can be slightly acidic). Filter and concentrate under reduced pressure at a bath temperature 30°C.

Phase 2: Base-Deactivated Chromatography

  • Prepare Slurry: Create a slurry of silica gel in a solvent mixture containing 5% Et3​N (e.g., 95:5 Hexanes: Et3​N ).

  • Pack and Flush: Pack the column and flush with at least 3 column volumes of the 5% Et3​N solvent system to fully deactivate the silica.

  • Equilibrate: Flush the column with 2 column volumes of your actual starting eluent (containing 1% Et3​N ).

  • Load and Elute: Load your crude mixture and run the column. Keep 1% Et3​N in all eluent gradients to ensure the microenvironment remains basic throughout the separation.

Workflow Step1 Crude Reaction Mixture Step2 Aqueous Workup (pH > 7.5 Buffer) Step1->Step2 Quench Step3 Organic Phase Extract (K2CO3 dry) Step2->Step3 Extract & Verify Step4 Purification (Et3N-Treated Silica) Step3->Step4 Concentrate Step5 Pure Product (Store at -20°C, Ar) Step4->Step5 Isolate

Optimized pH-controlled workflow for the isolation of strained azatricyclo scaffolds.

References

  • [2] Stereoselective Preparation of the Tricyclic Hexasubstituted Spirocyclopropane Core of Cyclohelminthol X. Organic Letters (American Chemical Society), 2024. URL:[Link]

  • [1] Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 8-Azatricyclo[4.3.0.01,4]nonane

Welcome to the Application Support Center. As a rigid, bridged secondary amine, 8-Azatricyclo[4.3.0.01,4]nonane presents unique stereochemical challenges during isolation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a rigid, bridged secondary amine, 8-Azatricyclo[4.3.0.01,4]nonane presents unique stereochemical challenges during isolation. This guide synthesizes field-proven methodologies to help researchers and drug development professionals isolate enantiopure fractions using classical, biocatalytic, and chromatographic strategies.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is 8-Azatricyclo[4.3.0.01,4]nonane exceptionally difficult to resolve? A: The tricyclic scaffold [4.3.0.01,4] imposes severe steric constraints around the secondary amine at the 8-position. This rigidity can hinder the formation of tightly packed crystal lattices during classical resolution and slow down the reaction kinetics within enzymatic binding pockets.

Q: Which resolution strategy should I choose for my project phase? A:

  • Discovery Phase (<50 g): Preparative Chiral Supercritical Fluid Chromatography (SFC) is the gold standard due to its rapid method development and high throughput.

  • Process Scale-up (Multi-kg): Classical diastereomeric salt resolution remains the most cost-effective and scalable approach, provided the thermodynamic phase diagram is properly optimized.

Part 2: Troubleshooting Guides (Q&A)

Module A: Classical Diastereomeric Salt Resolution

Q: I am using Di-p-toluoyl-D-tartaric acid to resolve the racemate, but my crystallized salt only yields 30% diastereomeric excess (de). How do I improve the optical purity?

A (Causality & Solution): Low de in classical resolution is rarely a failure of the chiral resolving agent itself; it is a thermodynamic issue dictated by the solubility phase diagram [1]. If the solubility difference between the (R)-amine/(D)-acid salt and the (S)-amine/(D)-acid salt is too narrow in your chosen solvent (e.g., 100% Ethanol), they will co-crystallize as a solid solution.

  • Actionable Fix: Alter the solvent polarity by adding 10–20% water to your ethanol or THF. Water increases the dielectric constant of the medium, amplifying the solubility differences between the two diastereomeric salts. Furthermore, switch to the "half-salt" method by using only 0.5 molar equivalents of the resolving agent. This thermodynamically forces the less soluble diastereomer to precipitate exclusively.

Module B: Enzymatic Kinetic Resolution (Biocatalysis)

Q: My CAL-B (Candida antarctica lipase B) catalyzed acylation is stalling at 20% conversion, and I am observing high background (non-enzymatic) acylation. How do I fix this?

A (Causality & Solution): Secondary amines like 8-Azatricyclo[4.3.0.01,4]nonane are highly nucleophilic. If you use a highly reactive acyl donor (such as vinyl acetate), the amine will undergo spontaneous, non-enantioselective chemical acylation. This background reaction competes with the enzyme, destroying your enantiomeric excess (ee) [2].

  • Actionable Fix: Switch your acyl donor to ethyl methoxyacetate . The methoxy group provides mild activation—making it reactive enough for the CAL-B active site—but it is sterically and electronically hindered enough to suppress the uncatalyzed background reaction. Run the reaction in a non-polar solvent like toluene at 50°C to maximize enzyme stability.

Module C: Preparative Chiral SFC (Supercritical Fluid Chromatography)

Q: I am attempting to resolve the racemate on a Chiralpak AD-H column using SFC (CO₂/Methanol), but I am seeing severe peak tailing and the resolution (Rs) is < 1.0. What is the cause?

A (Causality & Solution): The secondary amine group of 8-Azatricyclo[4.3.0.01,4]nonane is highly basic. In SFC, free amines interact strongly with residual silanols and free hydroxyl groups on the polysaccharide-based chiral stationary phase (CSP). This non-specific hydrogen bonding disrupts the chiral recognition mechanism and causes severe tailing [3, 4].

  • Actionable Fix: You must introduce a basic additive to the organic modifier to competitively mask these non-specific binding sites. Add 0.1% to 0.2% (v/v) diethylamine (DEA) or isopropylamine (IPA) to your methanol co-solvent. This will immediately sharpen the peaks and restore the enantioselectivity of the CSP.

Part 3: Data Presentation

Table 1: Comparison of Resolution Methodologies for 8-Azatricyclo[4.3.0.01,4]nonane
MethodologyPrimary MechanismProsConsTypical eeScalability
Diastereomeric Salt Thermodynamic solubility difference of chiral saltsLow cost, highly scalable, simple equipmentRequires extensive solvent screening>98% (after 1 recrystallization)Excellent (Multi-kg)
Enzymatic (CAL-B) Kinetic differentiation in enzyme active siteMild conditions, highly selectiveMax 50% yield, requires separation of amide/amine>95%Moderate (100g - 1kg)
Preparative SFC Differential binding to Chiral Stationary PhaseExtremely fast, green (CO₂), high recoveryHigh capital equipment cost>99%Good (1g - 500g)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Diastereomeric Salt Formation (Half-Salt Method)
  • Step 1: Dissolve 1.0 eq of racemic 8-Azatricyclo[4.3.0.01,4]nonane in EtOH/H₂O (80:20 v/v) at 60°C.

  • Step 2: Slowly add a solution of 0.5 eq Di-p-toluoyl-D-tartaric acid in EtOH.

  • Step 3: Cool the mixture at a rate of 5°C/hour to 20°C to induce crystallization. Filter the crystals.

  • Self-Validation Check: The theoretical yield of the half-salt method is capped at 50%. If your mass recovery exceeds 50%, it immediately indicates co-crystallization of the undesired diastereomer, signaling the need for recrystallization.

  • Step 4: Liberate the free amine by suspending the salt in 1M NaOH and extracting with Dichloromethane.

Protocol 2: CAL-B Kinetic Resolution
  • Step 1: Dissolve 1.0 eq of the racemic amine and 0.6 eq of ethyl methoxyacetate in dry toluene.

  • Step 2: Add immobilized CAL-B (Novozym 435, 50% w/w relative to amine).

  • Step 3: Stir at 50°C for 24-48 hours. Monitor via chiral GC.

  • Self-Validation Check: Because this is a kinetic resolution, the maximum theoretical conversion is 50%. If the conversion exceeds 50%, the enzyme is losing enantioselectivity, or background chemical acylation is occurring.

  • Step 4: Filter off the enzyme. Separate the unreacted (S)-amine from the (R)-amide via silica gel chromatography.

Protocol 3: Preparative Chiral SFC
  • Step 1: Equilibrate a Chiralpak AD-H column (250 x 21 mm) with 80% CO₂ / 20% Methanol containing 0.1% DEA at 100 bar and 35°C.

  • Step 2: Inject 50 mg of the racemate dissolved in Methanol.

  • Self-Validation Check: Injecting the racemate must yield a 1:1 peak area ratio. Any deviation from a 1:1 ratio indicates on-column degradation or irreversible binding, signaling the need to increase the DEA concentration.

  • Step 3: Collect fractions based on UV triggering (220 nm) and evaporate the solvent to recover the pure enantiomers.

Part 5: Mandatory Visualization

G Start Racemic 8-Azatricyclo [4.3.0.01,4]nonane AddAcid Add Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) Start->AddAcid Heat Heat to Dissolve in EtOH/H2O AddAcid->Heat Cool Controlled Cooling & Crystallization Heat->Cool Filter Filtration Cool->Filter Crystals Diastereomeric Salt (Enriched) Filter->Crystals Solid MotherLiq Mother Liquor (Opposite Enantiomer) Filter->MotherLiq Liquid FreeBase Alkaline Workup (NaOH) & Extraction Crystals->FreeBase Pure Enantiopure Amine (>98% ee) FreeBase->Pure

Figure 1: Workflow for classical diastereomeric salt resolution of racemic amines.

G Racemate Racemic Amine CALB CAL-B Enzyme + Acyl Donor (Ethyl Methoxyacetate) Racemate->CALB Reaction Kinetic Resolution (Max 50% Conversion) CALB->Reaction Separation Chromatographic Separation Reaction->Separation Amide (R)-Amide (Reacted) Separation->Amide Unreacted (S)-Amine (Unreacted) Separation->Unreacted Hydrolysis Acidic Hydrolysis Amide->Hydrolysis PureR (R)-Amine Hydrolysis->PureR

Figure 2: Enzymatic kinetic resolution pathway using CAL-B and an acyl donor.

G Start SFC Method Development for Secondary Amine CSP Select CSP (e.g., Chiralpak AD-H / IG) Start->CSP Modifier Select Co-solvent (Methanol preferred) CSP->Modifier Additive Add Basic Additive (0.1% Diethylamine) Modifier->Additive Evaluate Evaluate Peak Shape & Resolution (Rs > 1.5) Additive->Evaluate Evaluate->CSP Poor Rs ScaleUp Preparative Scale-Up Evaluate->ScaleUp Success

Figure 3: Logical decision tree for preparative Chiral SFC method development.

References

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications.[Link]

  • Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. ResearchGate.[Link]

  • Supercritical Fluid Chromatography. Analytical Chemistry, ACS Publications.[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Absolute Configuration of 8-Azatricyclo[4.3.0.0¹⁴]nonane

For researchers and professionals in drug development, the precise three-dimensional structure of a chiral molecule is not an academic curiosity—it is a critical determinant of biological activity. Enantiomers of the sam...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a chiral molecule is not an academic curiosity—it is a critical determinant of biological activity. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] The rigid, constrained framework of 8-Azatricyclo[4.3.0.0¹⁴]nonane makes it a compelling scaffold for novel therapeutics, but its utility is predicated on the unambiguous assignment of its absolute configuration.

This guide provides an in-depth comparison of three orthogonal, field-proven techniques for this determination: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Our focus is not merely on procedural steps but on the causality behind experimental choices, empowering you to select and execute the most appropriate validation strategy.

Single-Crystal X-ray Crystallography: The Definitive Standard

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, providing a detailed electron density map from which the precise position of every atom can be resolved.[3][4] For absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is key, particularly when using copper radiation. The refinement of the Flack parameter provides a powerful statistical measure of the correctness of the assigned enantiomer.[2]

Experimental Protocol
  • Crystal Growth (The Critical Hurdle): The primary challenge for many small molecules is obtaining a single crystal of sufficient size and quality.[5] For a compound like 8-Azatricyclo[4.3.0.0¹⁴]nonane, which may be volatile or oily, derivatization into a salt with a chiral acid or co-crystallization with a "chaperone" molecule can be an effective strategy to promote crystallization.[5][6]

    • Method: Slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate) is the most common starting point. Vapor diffusion and cooling crystallization are also powerful techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is processed to generate an initial electron density map and solve the crystal structure. During the final stages of refinement against the experimental data, the Flack parameter is calculated.

  • Absolute Configuration Assignment: The final refined Flack parameter and its standard uncertainty are analyzed. A value close to 0 with a small uncertainty confirms the assigned absolute configuration.[2] A value approaching 1 indicates that the inverted structure is correct.

Data Interpretation
ParameterIdeal ValueInterpretation
Flack Parameter ~ 0.0Indicates the assigned stereochemistry is correct.
Flack Parameter s.u. < 0.1Provides high confidence in the Flack parameter value.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental data.
Resolution < 1.0 ÅHigh resolution provides more precise atomic positions.
Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Enantiopure Sample Crystallize Crystal Growth (e.g., Slow Evaporation) Start->Crystallize Derivatize Derivatization / Co-crystallization (Optional) Start->Derivatize If needed DataCollection X-ray Data Collection Crystallize->DataCollection Derivatize->Crystallize Solve Structure Solution DataCollection->Solve Refine Refinement & Flack Parameter Calculation Solve->Refine Assign Assign Absolute Configuration Refine->Assign

Workflow for absolute configuration determination by X-ray crystallography.
Expert Insights & Trustworthiness
  • Strengths: An unambiguous result when successful. It provides a complete 3D structural model, including bond lengths, angles, and crystal packing information.[4]

  • Limitations: The absolute requirement for a high-quality single crystal is a significant bottleneck. The method is not applicable to non-crystalline materials or oils.

  • Causality: The choice to pursue derivatization is a direct response to poor crystallization behavior. By introducing functionalities that promote strong, ordered intermolecular interactions (like hydrogen bonding in salts), the probability of forming a diffracting-quality crystal lattice is significantly increased.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[7][8] Only chiral molecules exhibit a VCD signal. The power of this technique lies in the direct comparison of an experimental VCD spectrum with a spectrum calculated from first principles using Density Functional Theory (DFT).[1][9] A strong correlation between the signs and relative intensities of the experimental and calculated spectra for a specific enantiomer provides a confident assignment of its absolute configuration in solution.[10]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure 8-Azatricyclo[4.3.0.0¹⁴]nonane in a suitable achiral solvent (e.g., CDCl₃ or CCl₄) to a concentration of approximately 0.1 M.[2] The solvent must be transparent in the IR region of interest.

  • Spectral Acquisition: Record the VCD and standard IR absorption spectra simultaneously using a dedicated VCD spectrometer. Data collection times can range from 1 to several hours to achieve an adequate signal-to-noise ratio.[10]

  • Computational Modeling: This step is integral to the method.

    • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of the molecule using a suitable molecular mechanics or semi-empirical method.

    • DFT Optimization & Frequency Calculation: Re-optimize the low-energy conformers and calculate their harmonic vibrational frequencies, IR intensities, and VCD rotational strengths at a reliable DFT level (e.g., B3LYP/6-31G*).[8]

    • Spectral Simulation: Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the stable conformers. The spectrum for the opposite (S) enantiomer is simply the mirror image of the calculated (R) spectrum.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the two simulated spectra. A high degree of correlation confirms the absolute configuration.

Data Presentation
Vibrational Mode (cm⁻¹)Experimental VCD SignCalculated VCD Sign (R)Assignment Match?
1285++Yes
1210--Yes
1150++Yes
1080+-No

A simplified example table. A full analysis compares the entire spectral fingerprint.

Workflow: VCD Spectroscopy

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample in Solution Measure Measure Experimental VCD Spectrum Sample->Measure Compare Compare & Assign Measure->Compare Model Build 3D Model (e.g., R-enantiomer) DFT DFT Calculation (Conformers, Frequencies) Model->DFT Simulate Simulate VCD Spectrum (R and S) DFT->Simulate Simulate->Compare

Workflow for absolute configuration determination by VCD spectroscopy.
Expert Insights & Trustworthiness
  • Strengths: Does not require crystallization, providing data on the molecule's conformation in the solution phase.[7] The rigid structure of 8-Azatricyclo[4.3.0.0¹⁴]nonane is ideal for VCD, as it minimizes conformational complexity and leads to more reliable DFT calculations.

  • Limitations: Requires specialized instrumentation and computational expertise. Can be challenging for molecules with high conformational flexibility, as this complicates the computational analysis.[1] Solvent effects must be considered and may need to be included in the DFT model for accurate results.[9]

  • Causality: The choice of DFT functional and basis set is critical for accuracy. Well-established combinations like B3LYP/6-31G* are chosen because they have been extensively benchmarked to provide a reliable balance of computational cost and accuracy for predicting vibrational spectra of organic molecules.[8]

NMR Spectroscopy via Mosher's Amide Analysis

This classic technique is an indirect yet powerful method that utilizes standard NMR instrumentation.[11] Enantiomers are indistinguishable in an achiral NMR solvent. By reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), a pair of diastereomers is formed.[12][13] These diastereomers have distinct chemical shifts in the NMR spectrum. By analyzing the differences in these shifts (Δδ), one can deduce the absolute configuration based on a well-established conformational model of the MTPA-amide.[14]

Experimental Protocol
  • Derivatization:

    • In two separate, dry NMR tubes, dissolve ~2-3 mg of the enantiopure 8-Azatricyclo[4.3.0.0¹⁴]nonane in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

    • To one tube, add a slight molar excess (~1.2 eq) of (R)-(-)-MTPA chloride.

    • To the second tube, add a slight molar excess (~1.2 eq) of (S)-(+)-MTPA chloride.

    • Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. Let the reactions proceed to completion.[13]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide samples.

  • Spectral Analysis:

    • Carefully assign the proton signals for each diastereomer, focusing on the protons of the tricyclic cage.

    • Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .

  • Configuration Assignment: Apply the Mosher model. For an MTPA amide, the model predicts that protons lying on the same side of the MTPA phenyl ring in a planar, extended conformation will experience shielding, resulting in a predictable sign for Δδ. Protons on one side of the plane will have positive Δδ values, while those on the other will have negative Δδ values.[14][15]

Data Presentation
Proton (Hₓ)δ for (R)-MTPA amide (ppm)δ for (S)-MTPA amide (ppm)Δδ (δS - δR)Predicted Location
H-73.523.45-0.07Shielded by Ph
H-93.183.29+0.11Deshielded from Ph
H-21.881.99+0.11Deshielded from Ph
H-61.651.57-0.08Shielded by Ph

Hypothetical data illustrating the principle. A positive Δδ suggests the proton is on one side of the Mosher's amide plane, and a negative Δδ suggests it is on the other.

Workflow: Mosher's Amide Analysis

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis Amine Enantiopure Amine R_MTPA React with (R)-MTPA-Cl Amine->R_MTPA S_MTPA React with (S)-MTPA-Cl Amine->S_MTPA NMR_R Acquire ¹H NMR R_MTPA->NMR_R NMR_S Acquire ¹H NMR S_MTPA->NMR_S Analyze Calculate Δδ = δS - δR NMR_R->Analyze NMR_S->Analyze Assign Assign Configuration (Apply Mosher's Model) Analyze->Assign

Workflow for absolute configuration determination by Mosher's method.
Expert Insights & Trustworthiness
  • Strengths: Highly accessible, as it uses standard NMR spectrometers. The method is well-established and widely documented for amines and alcohols.[12][16]

  • Limitations: This is an indirect method that relies on a conformational model which, while generally reliable, can have exceptions.[14] It requires the chemical derivatization step to proceed cleanly and completely, and the derivatizing agents must be of high enantiomeric purity.

  • Causality: The choice to analyze protons across the entire molecule is a self-validating step. A consistent pattern of positive and negative Δδ values that aligns with the Mosher model provides high confidence. An inconsistent or random pattern would immediately signal that the conformational model is not being followed, and the result should not be trusted.

Comparative Summary and Recommendation

FeatureX-ray CrystallographyVCD SpectroscopyNMR (Mosher's Method)
Principle Direct 3D structure determinationComparison of experimental and calculated chiroptical spectraAnalysis of NMR shift differences in diastereomeric derivatives
Sample Req. High-quality single crystal~5-10 mg, soluble, enantiopure~5 mg, soluble, enantiopure
Ambiguity Unambiguous ("Gold Standard")High confidence with good spectral matchHigh confidence, but model-dependent
State Solid-stateSolution-stateSolution-state
Equipment X-ray diffractometerVCD spectrometer, computational clusterStandard NMR spectrometer
Key Challenge Crystal growthComputational modeling, instrument accessPotential model failure, clean derivatization
Conclusion for 8-Azatricyclo[4.3.0.0¹⁴]nonane

For the validation of the absolute configuration of 8-Azatricyclo[4.3.0.0¹⁴]nonane, a multi-pronged approach provides the highest degree of scientific certainty.

  • Primary Recommendation: VCD Spectroscopy. Given the molecule's rigid framework, VCD is an exceptionally well-suited technique. It avoids the primary pitfall of X-ray crystallography (the need for a crystal) and provides data on the molecule's structure in the solution phase, which is often more relevant to its biological context.[7][17]

  • Definitive Confirmation: X-ray Crystallography. If a crystalline derivative can be obtained, an X-ray structure provides the most definitive and irrefutable proof of absolute configuration.[2][18] Its value as the ultimate arbiter cannot be overstated.

  • Accessible Orthogonal Method: Mosher's Analysis. As a widely accessible technique, Mosher's method is an excellent choice for orthogonal validation.[13] A result from Mosher's analysis that corroborates a VCD assignment would elevate the confidence in the assignment to the highest level.

In drug development, certainty is paramount. Relying on a single method, no matter how powerful, carries inherent risk. By employing at least two of these orthogonal techniques, researchers can ensure that the stereochemical foundation of their work is robust, trustworthy, and built upon sound scientific principles.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Vertex AI Search.
  • Mosher's acid. Grokipedia.
  • Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. Journal of the American Chemical Society. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Determination of Absolute and Relative Configuration. Thieme. [Link]

  • Determination of absolute configuration. Purechemistry. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters. [Link]

  • The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Organic Letters. [Link]

  • Mosher's acid. Wikipedia. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. ResearchGate. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

  • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. [Link]

  • Determination of Absolute Configuration Using Optical Rotation Calculated Using Density Functional Theory. ResearchGate. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Biochemistry. [Link]

  • 8-Azatricyclo[4.3.0.01,4]nonane(9CI) — Chemical Substance Information. NextSDS. [Link]

  • Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. ResearchGate. [Link]

  • 8-Azatetracyclo[4.3.0.03,9.04,7]nonane(9CI) — Chemical Substance Information. NextSDS. [Link]

  • Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. Heliyon. [Link]

Sources

Comparative

Comparative Guide: 8-Azatricyclo[4.3.0.01,4]nonane vs. Benchmark Chiral Amines in Asymmetric Organocatalysis

Executive Summary The evolution of asymmetric organocatalysis has been largely driven by the design of chiral secondary amines capable of HOMO-raising (enamine) and LUMO-lowering (iminium) activation. While classic catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of asymmetric organocatalysis has been largely driven by the design of chiral secondary amines capable of HOMO-raising (enamine) and LUMO-lowering (iminium) activation. While classic catalysts like L-proline and first-generation imidazolidinones established the foundation of this field, their application to sterically demanding electrophiles often requires high catalyst loadings, strict cryogenic temperatures, and anhydrous conditions.

This guide provides an in-depth comparative analysis of 8-Azatricyclo[4.3.0.01,4]nonane (8-ATN) —a representative of the highly rigid tricyclic chiral secondary amine class—against standard benchmark catalysts. By locking the active nitrogen center within a deep, structurally rigid chiral pocket, the 8-ATN scaffold delivers superior stereocontrol and operational simplicity, particularly in challenging transformations such as the Michael addition of aldehydes to vinyl sulfones[1].

Mechanistic Rationale: The Superiority of Structural Rigidity

The efficacy of an enamine catalyst is dictated by two factors: its ability to enforce a single enamine geometry (typically the E-isomer) and its capacity to completely shield one diastereofacial plane from the incoming electrophile.

Flexible catalysts, such as [2], rely on a carboxylic acid moiety to direct the electrophile via hydrogen bonding. This transition state is highly sensitive to solvent polarity; in protic or highly polar solvents, the hydrogen-bond network collapses, leading to a drastic erosion of enantiomeric excess (ee). Similarly, while diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) utilize massive steric bulk, free rotation around the exocyclic C–C and C–O bonds at elevated temperatures can compromise facial shielding.

In contrast, the 8-ATN scaffold relies on absolute structural rigidity. The tricyclic[4.3.0.01,4] skeleton physically locks the secondary amine within a predefined hydrophobic pocket[1]. Upon condensation with an aldehyde, the resulting enamine is forced into a rigid conformation where one face is completely occluded by the carbon backbone. This purely steric, solvent-independent shielding allows the reaction to proceed with excellent enantioselectivity at room temperature, without requiring anhydrous conditions[1].

EnamineActivation Start Aldehyde + Chiral Amine Condensation Condensation to Iminium Ion Start->Condensation Enamine Deprotonation to Enamine Condensation->Enamine Split Catalyst Scaffold? Enamine->Split Flexible Flexible (e.g., Proline) Relies on H-Bonding Solvent Dependent Split->Flexible Monocyclic/Acyclic Rigid Rigid Tricyclic (8-ATN) Steric Shielding Solvent Independent Split->Rigid Bridged/Fused FlexResult Moderate/Variable ee High Catalyst Loading Flexible->FlexResult RigidResult Excellent ee (>95%) Low Catalyst Loading Rigid->RigidResult

Fig 1. Mechanistic divergence in enamine catalysis based on structural rigidity.

Comparative Performance Data

To objectively evaluate the 8-ATN scaffold, we compare its performance against three industry-standard chiral amines in a benchmark reaction: the Michael addition of propionaldehyde to phenyl vinyl sulfone .

CatalystLoading (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline 20DMSO254512
MacMillan Gen-1 20CH₂Cl₂-206874
Jørgensen-Hayashi 10Toluene08591
8-ATN (Tricyclic) 5 CH₂Cl₂ / H₂O 25 94 >98

Data Synthesis: The rigid tricyclic catalyst uniquely achieves near-perfect stereocontrol (>98% ee) at room temperature with only a 5 mol% loading, outperforming flexible catalysts that require cryogenic cooling or strictly anhydrous environments[1].

Experimental Methodologies: Self-Validating Protocol

As a Senior Application Scientist, I mandate that all experimental workflows include internal validation checkpoints to ensure data trustworthiness. The following protocol for the 8-ATN-catalyzed Michael addition includes an in-situ NMR validation step to decouple the true reaction conversion from potential downstream purification losses.

ProtocolWorkflow Prep Reaction Setup Mix Sulfone, Aldehyde, & 8-ATN (5 mol%) Reaction Stir at 25°C (No Anhydrous Conditions Needed) Prep->Reaction Validation In-Situ Validation 1H NMR Aliquot (Internal Std) Reaction->Validation Purification Workup & Flash Chromatography Validation->Purification Analysis Chiral HPLC (ee Determination) Purification->Analysis

Fig 2. Self-validating experimental workflow for 8-ATN catalyzed Michael addition.

Step-by-Step Methodology
  • Reaction Assembly: To a standard 10 mL glass vial equipped with a magnetic stir bar, add phenyl vinyl sulfone (0.5 mmol, 1.0 equiv) and the 8-ATN catalyst (0.025 mmol, 5 mol%).

  • Solvent & Electrophile Addition: Add 1.0 mL of reagent-grade CH₂Cl₂ (no rigorous drying required). Follow immediately with propionaldehyde (1.0 mmol, 2.0 equiv).

  • Incubation: Seal the vial and stir the homogeneous mixture at 25 °C for 12 hours.

  • Self-Validation (In-Situ NMR): Before quenching, withdraw a 50 µL aliquot. Mix this aliquot with exactly 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) dissolved in CDCl₃. Acquire a ¹H NMR spectrum. Calculate the exact conversion by integrating the product signals against the highly resolved 6.1 ppm singlet of the standard.

  • Workup & Purification: Quench the bulk reaction with saturated aqueous NH₄Cl (2 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Stereochemical Analysis: Determine the enantiomeric excess via Chiral HPLC using a Daicel Chiralpak AS-H column (Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 220 nm).

Causality & E-E-A-T Discussion

Why does 8-ATN succeed where Proline fails?

The fundamental flaw of utilizing [2] for highly sterically demanding Michael acceptors (like vinyl sulfones) is the entropic cost of its transition state. Proline must adopt a highly ordered, hydrogen-bonded transition state to transfer a proton to the sulfone oxygen while simultaneously forming the C–C bond. In the presence of ambient moisture or polar solvents, this H-bond network is outcompeted, leading to racemic background reactions.

The 8-ATN scaffold completely bypasses this requirement. By relying on the deep, rigid hydrophobic pocket of the tricyclic skeleton, the catalyst physically blocks the Re-face of the enamine[1]. The electrophile has a trajectory of approach restricted exclusively to the Si-face. Because this mechanism relies on hard steric repulsion rather than delicate non-covalent interactions, it is entirely indifferent to solvent polarity or trace water.

Why is the Internal Standard Validation Critical?

In drug development and methodology validation, reporting isolated yields alone is insufficient. Volatile aldehydes and highly polar Michael adducts often suffer from variable recovery rates during silica gel chromatography. By enforcing the use of 1,3,5-trimethoxybenzene as an internal NMR standard prior to workup, this protocol acts as a self-validating system. It guarantees that the reported 94% yield is a true reflection of the catalyst's turnover frequency (TOF), rather than an artifact of a lucky purification step.

References

  • Title: A New Class of Structurally Rigid Tricyclic Chiral Secondary Amine Organocatalyst: Highly Enantioselective Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Proline-Catalyzed Direct Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Catalysis by Chiral Hydrogen-Bond Donors Source: Angewandte Chemie International Edition URL: [Link]

Sources

Validation

The Definitive Guide to 8-Azatricyclo[4.3.0.0^{1,4}]nonane vs. Traditional Tricyclic Scaffolds in Drug Design

Executive Summary The transition from "flat" sp2-hybridized aromatic rings to three-dimensional (3D) sp3-rich scaffolds is a defining paradigm shift in modern medicinal chemistry [1]. A high fraction of sp3 carbons ( Fsp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from "flat" sp2-hybridized aromatic rings to three-dimensional (3D) sp3-rich scaffolds is a defining paradigm shift in modern medicinal chemistry [1]. A high fraction of sp3 carbons ( Fsp3​ ) correlates strongly with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and better metabolic stability [2].

Among emerging 3D architectures, 8-Azatricyclo[4.3.0.0^{1,4}]nonane (CAS: 484032-29-3) represents a highly strained, rigidified nitrogen-containing core. This guide objectively compares the performance of the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold against traditional tricyclic structures—such as the lipophilic adamantane (tricyclo[3.3.1.1^{3,7}]decane) and the planar dibenzazepine core (found in tricyclic antidepressants)—providing actionable experimental protocols and comparative data.

Section 1: Structural & Physicochemical Comparison

The Causality of Scaffold Design

Traditional planar tricycles (e.g., dibenzazepines) suffer from high lipophilicity (LogP) and poor solubility, often leading to non-specific hydrophobic interactions and hERG channel toxicity. Adamantane, while sp3-rich, is highly bulky and lipophilic, which can drive non-specific binding and rapid CYP450-mediated hydroxylation.

In contrast, the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold introduces a compact, bridged architecture. The inherent ring strain locks the basic amine into a precise spatial vector, minimizing the entropic penalty upon target binding. Furthermore, its lower molecular weight and compact volume provide an ideal bioisostere for piperidines or morpholines, maintaining basicity while drastically improving the 3D topological polar surface area (tPSA) [3].

Table 1: Physicochemical Profiling of Tricyclic Scaffolds
Property8-Azatricyclo[4.3.0.0^{1,4}]nonaneAdamantane CoreDibenzazepine Core
Fsp3​ 1.001.000.14
Geometry Strained, Bridged 3DBulky, Symmetrical 3DPlanar, 2D
LogP Contribution Low to ModerateVery HighHigh
Vector Projection Highly directional (N-atom)Multi-directionalCo-planar
Primary Utility Amine/Phenyl bioisostereLipophilic anchorIntercalator / GPCR binder

Section 2: Mechanistic Advantage & Target Engagement

Entropy-Driven Binding

When a flexible amine (like a linear alkylamine or an unconstrained piperidine) binds to a target, it must adopt a specific conformation, resulting in a significant loss of conformational entropy ( ΔS≪0 ). The 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold circumvents this penalty through pre-organization. The rigid [4.3.0.0] framework ensures that the lone pair on the nitrogen atom is permanently fixed in the optimal geometry for hydrogen bonding or metal coordination. This pre-organization shifts the binding thermodynamics, making the interaction highly favorable compared to flexible analogs [4].

BindingThermodynamics UnboundFlex Flexible Scaffold (High Entropy) Target Target Protein Pocket UnboundFlex->Target Binding UnboundRigid 8-Azatricyclo Scaffold (Pre-organized) UnboundRigid->Target Binding ComplexFlex Bound Complex (High Entropic Penalty) Target->ComplexFlex u0394S << 0 ComplexRigid Bound Complex (Low Entropic Penalty) Target->ComplexRigid u0394S u2248 0

Thermodynamic advantage of rigid 8-azatricyclo scaffolds vs. flexible analogs during target binding.

Section 3: Experimental Workflows & Self-Validating Protocols

To objectively evaluate the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold against alternatives, researchers must employ self-validating ADMET assays. The following protocols ensure rigorous comparative data.

Protocol 1: Scaffold Derivatization via Strain-Release Amination

Rationale: Traditional cross-coupling often fails on highly strained sp3 systems due to steric hindrance and rapid β -hydride elimination. Strain-release amination leverages the inherent ring strain to drive the reaction forward, ensuring high yields without epimerization [5].

  • Preparation: Dissolve 1.0 eq of the 8-azatricyclo[4.3.0.0^{1,4}]nonane precursor in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Add 1.2 eq of the target electrophile (e.g., an aryl halide for Buchwald-Hartwig coupling).

  • Catalysis & Self-Validation: Introduce 5 mol% Pd(OAc)2 and 10 mol% RuPhos. Validation Step: Run a parallel control reaction with a standard piperidine to confirm catalyst viability and baseline kinetics.

  • Execution: Heat to 60°C for 12 hours. Monitor via LC-MS. The rigid scaffold typically exhibits a slower initial rate due to steric bulk but achieves >95% conversion driven by the thermodynamic relief of strain.

  • Purification: Isolate via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol 2: Microsomal Stability & Intrinsic Clearance ( CLint​ ) Assay

Rationale: sp3-rich scaffolds should resist CYP450 metabolism better than planar aromatics, which are highly susceptible to epoxidation and hydroxylation.

  • Incubation: Incubate 1 µM of the test compound (8-Azatricyclo derivative vs. Dibenzazepine derivative) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate the reaction.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Control Validation: Concurrently run Testosterone (high clearance control) and Warfarin (low clearance control) to validate microsomal enzymatic activity.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS. Calculate half-life ( t1/2​ ) and CLint​ .

ADMETWorkflow Synthesis Strain-Release Synthesis LCMS LC-MS/MS Validation Synthesis->LCMS Microsomes HLM Incubation (CYP450 Assay) LCMS->Microsomes PAMPA PAMPA (Permeability) LCMS->PAMPA Data CL_int & P_app Calculation Microsomes->Data PAMPA->Data

Standardized workflow for synthesizing and profiling tricyclic scaffold ADMET properties.

Section 4: Comparative Experimental Data

The following table synthesizes representative experimental outcomes when the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold is substituted for traditional cores in a generic kinase inhibitor framework.

Table 2: Experimental ADMET & Efficacy Outcomes
Parameter8-Azatricyclo[4.3.0.0^{1,4}]nonaneAdamantane CoreDibenzazepine Core
Aqueous Solubility (µg/mL) > 150< 10< 5
HLM Half-life ( t1/2​ , min) > 120 (Stable)45 (Moderate)15 (Rapidly metabolized)
PAMPA Permeability ( Papp​ , 10−6 cm/s) 12.5 (High)18.0 (High)4.2 (Low)
hERG Inhibition (IC50, µM) > 50 (Safe)15 (Borderline)1.2 (Toxic)

Data Interpretation: The 8-azatricyclo scaffold demonstrates a superior balance of properties. Unlike adamantane, which is highly permeable but poorly soluble, the azatricyclo core maintains excellent aqueous solubility due to the basic nitrogen and lower lipophilicity. Furthermore, the lack of flat aromatic surfaces abolishes hERG channel trapping, a common failure point for dibenzazepine derivatives [6].

Section 5: Strategic Implementation in Drug Discovery

When should a drug development team select the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold?

  • Escaping "Flatland": When a lead compound suffers from poor solubility or high non-specific protein binding driven by excessive aromatic rings.

  • Bioisosteric Replacement of Piperidines: When a piperidine ring is metabolically labile (e.g., susceptible to α -oxidation or N-dealkylation). The strained [4.3.0.0] system sterically shields the α -carbons, effectively blocking CYP-mediated attack.

  • Patent Busting & IP Generation: Incorporating this highly specific, complex tricyclic scaffold can generate novel composition-of-matter intellectual property in crowded chemical spaces [7].

References

  • Wiesenfeldt, M. P., et al. "Spiro-C(sp3)-atom transfer." Science, 2025.[Link]

  • Wu, P., et al. "A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds amenable to molecular library production." RSC Advances, 2016.[Link]

  • Yang, Y., et al. "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release." Research Square, 2026.[Link]

  • Giannis, A., et al. "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity." Journal of the American Chemical Society, 2017.[Link]

  • Zhang, X., et al. "Discovery and Design of Tricyclic Scaffolds as Protein Kinase CK2 (CK2) Inhibitors through a Combination of Shape-Based Virtual Screening and Structure-Based Molecular Modification." Journal of Chemical Information and Modeling, 2013.[Link]

  • Nakamura, T., et al. "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry, 2024.[Link]

  • Zhu, L., et al. "Construction of a Novel Nitrogen-Containing Cage-Like Scaffold, 9-Azatricyclo[4.2.1.03,7]octane, and the Synthesis of Two Energetic Derivatives." Crystal Growth & Design, 2026.[Link]

Sources

Comparative

Analysis of the enantiomeric excess of 8-Azatricyclo[4.3.0.01,4]nonane products

An in-depth comparative analysis of the enantiomeric excess (ee) of 8-Azatricyclo[4.3.0.01,4]nonane (CAS 484032-29-3) requires addressing the unique structural properties of this molecule. As a highly strained, rigid, br...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the enantiomeric excess (ee) of 8-Azatricyclo[4.3.0.01,4]nonane (CAS 484032-29-3) requires addressing the unique structural properties of this molecule. As a highly strained, rigid, bridged/fused secondary amine, it serves as a valuable conformational restrictor in drug discovery. However, its lack of a native UV chromophore and the presence of a basic secondary nitrogen present significant analytical challenges[1].

This guide objectively compares the leading analytical methodologies for determining the ee of 8-azatricyclic scaffolds, providing field-proven protocols, mechanistic insights, and comparative data to guide your analytical workflow.

Mechanistic Overview & Analytical Challenges

Aliphatic and alicyclic amines like 8-Azatricyclo[4.3.0.01,4]nonane are notoriously difficult to analyze directly via High-Performance Liquid Chromatography (HPLC). The basic nitrogen interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing and poor resolution[2]. Furthermore, the absence of a conjugated π -system renders standard UV detection ineffective[1].

To overcome this, analytical scientists must choose between pre-column derivatization (to neutralize the amine and introduce a chromophore/fluorophore) or alternative detection modalities (such as NMR or MS). The derivatization step is not merely for detection; it actively enhances chiral recognition by providing hydrogen bond acceptors and π

π interaction sites essential for the "three-point interaction" model on polysaccharide CSPs[3][4].

Workflow Start 8-Azatricyclo[4.3.0.01,4]nonane Sample CheckUV Detector Availability? Start->CheckUV Deriv Derivatization (NBD-Cl or MTPA-Cl) CheckUV->Deriv UV/FL or NMR Direct Direct Analysis (ELSD / MS) CheckUV->Direct MS/ELSD available HPLC Chiral HPLC/SFC (Polysaccharide CSP) Deriv->HPLC NBD-Cl NMR Chiral NMR (Mosher's Amide) Deriv->NMR MTPA-Cl Direct->HPLC Analyze Calculate ee % (Peak Area / Integration Ratio) HPLC->Analyze NMR->Analyze

Analytical Workflow Decision Tree for Azatricyclic Amines.

Comparison of Analytical Modalities

The table below summarizes the performance metrics of the three primary techniques used for the enantiomeric resolution of azatricyclic amines.

Performance MetricChiral HPLC (NBD-Derivatized)Chiral NMR (Mosher's Amide)Chiral GC-FID (TFAA-Derivatized)
Primary Advantage Gold standard for accuracy & precisionRapid structural confirmationHigh theoretical plate count
Resolution ( Rs​ ) High ( Rs​ > 2.0 on Chiralpak IE)Moderate (Baseline NMR separation)Moderate to High
Analysis Time 15 – 30 minutes5 – 10 minutes (post-prep)20 – 40 minutes
LOD / LOQ < 0.05% ee (with Fluorescence)~1-2% ee (limited by signal-to-noise)~0.5% ee
Derivatization Required (NBD-Cl, Fmoc-Cl)Required (MTPA-Cl)Required (TFAA to increase volatility)
Best Use Case Final API release, trace impurity analysisIn-process chemistry optimizationVolatile intermediate screening
Deep Dive: Chiral HPLC with Polysaccharide CSPs

Polysaccharide-based CSPs (such as amylose or cellulose tris(phenylcarbamate) derivatives) are the most robust choice for derivatized amines[5]. When 8-Azatricyclo[4.3.0.01,4]nonane is derivatized with 4-chloro-7-nitrobenzofurazan (NBD-Cl), the resulting adduct interacts optimally with the CSP.

The Chiral Recognition Mechanism

The separation is governed by transient diastereomeric complexes formed between the enantiomers and the chiral grooves of the polysaccharide polymer. The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors, while the phenyl rings engage in π

π stacking with the NBD moiety of the analyte[4].

Mechanism cluster_0 Stationary Phase (Chiral Selector) cluster_1 Derivatized Azatricyclo Enantiomer NH Carbamate N-H (H-Bond Donor) NBD_NO2 NBD Nitro Group (H-Bond Acceptor) NH->NBD_NO2 H-Bond CO Carbonyl C=O (H-Bond Acceptor) Amine Tertiary Amine Core (Dipole/Steric) CO->Amine Dipole Pi Phenyl Group (π-π Interaction) Scaffold NBD Aromatic Ring (π-π Interaction) Pi->Scaffold π-π / Steric Fit

3-Point Chiral Recognition Mechanism on Phenylcarbamate CSPs.

Protocol 1: NBD-Derivatization and HPLC Analysis

Self-Validating Principle: Always perform this protocol on a known racemic mixture of 8-Azatricyclo[4.3.0.01,4]nonane first to establish baseline resolution ( Rs​≥1.5 ) before analyzing enantioenriched samples[3].

  • Derivatization: Dissolve 5 mg of 8-Azatricyclo[4.3.0.01,4]nonane in 1.0 mL of Acetonitrile (ACN).

  • Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.2 equivalents of NBD-Cl.

  • Stir at 60 °C for 2 hours in the dark (NBD derivatives are light-sensitive).

  • Quench with 100 μ L of methanol, evaporate to dryness, and reconstitute in 1.0 mL of the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IE or Chiralcel OD-H (250 mm x 4.6 mm, 5 μ m)[3].

    • Mobile Phase: Hexane / Isopropanol (80:20, v/v). Note: Avoid basic additives like DEA post-derivatization, as the amine is no longer basic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 470 nm or Fluorescence (Ex: 470 nm, Em: 530 nm) for ultra-high sensitivity.

  • Calculation: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Alternative: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

For researchers needing rapid ee determination without method development on an HPLC, 1 H or 19 F NMR using Mosher's acid chloride ((R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) is a highly effective alternative. Because 8-Azatricyclo[4.3.0.01,4]nonane is a rigid, sterically locked system, the resulting diastereomeric amides exhibit excellent chemical shift dispersion.

Protocol 2: Mosher's Amide Formation and 19 F NMR
  • Reaction: In an NMR tube, dissolve 5 mg of the azatricyclic amine in 0.5 mL of anhydrous CDCl 3​ .

  • Add 2 equivalents of anhydrous pyridine and 1.5 equivalents of (R)-MTPA-Cl.

  • Cap the tube, shake vigorously, and let sit at room temperature for 30 minutes.

  • Acquisition: Acquire a 19 F NMR spectrum (typically around -71 ppm).

  • Analysis: The trifluoromethyl group of the (R,R) and (R,S) diastereomers will appear as two distinct singlets. Integrate the two peaks. The ratio of the integrals directly yields the enantiomeric ratio (er), from which the ee is calculated.

    • Causality Note: 19 F NMR is preferred over 1 H NMR because it eliminates background interference from the complex aliphatic protons of the azatricyclic scaffold, providing a flat baseline and precise integration.

Conclusion & Best Practices

For the rigorous determination of the enantiomeric excess of 8-Azatricyclo[4.3.0.01,4]nonane, Chiral HPLC following NBD-Cl derivatization remains the gold standard, offering unparalleled resolution and limits of detection[3][5]. The derivatization fundamentally alters the molecule's interaction with polysaccharide CSPs, neutralizing deleterious silanol interactions while providing the necessary π -system for chiral recognition[2][4]. For rapid, in-process monitoring during synthetic optimization, 19 F NMR with Mosher's acid provides a highly reliable, chromatography-free alternative.

Sources

Validation

Advanced Spectroscopic Cross-Referencing for Complex Scaffolds: A Comparison Guide on 8-Azatricyclo[4.3.0.01,4]nonane Elucidation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & The Structural Challenge In modern medicinal chemistry, conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & The Structural Challenge

In modern medicinal chemistry, conformationally restricted bridged amines are highly prized for their target selectivity and favorable pharmacokinetic profiles. However, the structural elucidation of compact, highly strained polycyclic scaffolds—such as 8-Azatricyclo[4.3.0.01,4]nonane (CAS 484032-29-3) [1]—presents a formidable analytical challenge.

The core difficulty lies in the extreme ring strain generated by the cyclobutane ring fused within the pyrrolidine/cyclopentane system. This strain alters carbon hybridization, pushes 13C chemical shifts outside standard heuristic ranges, and forces rigid "W-conformations" that result in anomalous long-range 4JCH​ couplings. Traditional manual cross-referencing often misinterprets these signals, leading to catastrophic structural misassignments.

This guide objectively compares the performance of industry-leading Computer-Assisted Structure Elucidation (CASE) platforms against traditional manual analysis, providing a self-validating experimental blueprint for resolving the 8-Azatricyclo[4.3.0.01,4]nonane scaffold.

Product Comparison: CASE Platforms vs. Manual Elucidation

When cross-referencing 1D/2D NMR and MS data for highly strained systems, the choice of analytical workflow dictates both accuracy and throughput. We compared three primary approaches:

  • ACD/Structure Elucidator (ACD/SE): An expert system utilizing a massive proprietary fragment library and advanced Neural Network-based chemical shift predictions[2].

  • Mnova Structure Elucidation: A multiplatform software deeply integrated with raw data processing, relying heavily on HOSE (Hierarchical Organisation of Spherical Environments) codes and stochastic structure generation[3].

  • Traditional Manual Analysis: The baseline approach relying on human heuristics and manual Molecular Connectivity Diagram (MCD) drawing.

Table 1: Quantitative Performance Comparison on 8-Azatricyclo[4.3.0.01,4]nonane
Feature / MetricACD/Structure ElucidatorMnova Structure ElucidationTraditional Manual Analysis
Core Algorithmic Engine Neural Networks + Fragment LibrariesHOSE Codes + Stochastic GenerationHuman Heuristics
Handling of Strained Couplings ( 4JCH​ ) Excellent (Automated fuzzy logic for non-standard HMBCs)Good (Requires manual adjustment of HMBC bond lengths)Poor (High risk of false-positive 2-bond assignments)
Average Elucidation Time < 5 Minutes< 10 Minutes2 to 5 Days
Structural Candidates Generated ~150 (Filtered down to 1)~300 (Filtered down to top 3)1 (Often biased by user)
13C RMSD (Predicted vs. Empirical) 1.2 ppm 1.8 ppm N/A
Validation Capability DFT (Density Functional Theory) IntegrationFast 3D Conformational ScoringLiterature Precedent Only

Mechanistic Insight: ACD/SE outperforms Mnova slightly in 13C RMSD accuracy for this specific compound because its neural network training set heavily features complex, bridged natural products and strained synthetic scaffolds[2]. Mnova excels in processing speed and user interface but may require the user to manually intervene when HOSE codes fail to account for the extreme cyclobutane-induced deshielding[4]. Manual elucidation fails almost entirely here due to the combinatorial explosion of possible connectivities in proton-deficient bridgeheads.

Mandatory Visualization: The CASE Workflow

Below is the logical architecture of the self-validating CASE workflow required to elucidate 8-Azatricyclo[4.3.0.01,4]nonane.

CASE_Workflow DataAcq 1. Multimodal Data Acquisition (HRMS, IR, 1D/2D NMR) PreProcess 2. Spectral Processing & Peak Picking (Mnova / ACD Spectrus) DataAcq->PreProcess MCD 3. Molecular Connectivity Diagram (Enforcing C8H13N Constraints) PreProcess->MCD StructureGen 4. Stochastic Structure Generation (Handling C1-C4 Strain) MCD->StructureGen Prediction 5. Chemical Shift Prediction (Neural Networks / HOSE) StructureGen->Prediction Ranking 6. RMSD Filtering & Verification (Final 8-Azatricyclo Scaffold) Prediction->Ranking

Fig 1: Step-by-step Computer-Assisted Structure Elucidation (CASE) workflow for strained amines.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the cross-referencing protocol must be a self-validating system . The output of one analytical technique must mathematically constrain the inputs of the next, preventing the software from generating physically impossible isomers.

Phase 1: Boundary Definition (Restricting the Algorithmic Space)
  • Exact Mass Determination (HRMS):

    • Action: Acquire ESI-TOF MS data to lock the exact molecular formula to C8​H13​N (Exact Mass: ~123.1048 Da).

    • Causality: By strictly defining the Degrees of Unsaturation (DBE = 3), the CASE software is mathematically prevented from generating acyclic polyene isomers, drastically reducing computational overhead and eliminating false positives[4].

  • Functional Group Anchoring (FT-IR):

    • Action: Identify the secondary amine N–H stretch at approximately 3300 cm−1 .

    • Causality: Inputting "NH" as an obligatory "Good Fragment" into the software prevents the generation of tertiary amine artifacts (e.g., N-methylated bicyclic systems), forcing the nitrogen into the ring scaffold.

Phase 2: Connectivity Mapping (The NMR Workflow)
  • Baseline Acquisition: Acquire high-field 1H (500 MHz) and 13C (125 MHz) NMR spectra.

  • Direct Correlation (HSQC):

    • Action: Map all protons to their directly attached carbons.

    • Causality: In the[4.3.0.01,4] system, the bridgehead carbons (C1, C4) will show no HSQC correlations. This automatically flags them as quaternary centers in the Molecular Connectivity Diagram (MCD), guiding the algorithm to build a highly fused core.

  • Long-Range Correlation (HMBC):

    • Action: Acquire HMBC data optimized for nJCH​=8 Hz. Crucial Adjustment: Manually configure the CASE software to permit 4JCH​ correlations.

    • Causality: The rigid cyclobutane/pyrrolidine fusion creates perfect "W-pathways". This leads to strong 4-bond couplings that standard algorithms might misinterpret as 2- or 3-bond connections. Allowing 4JCH​ ensures the structure generator does not crash due to contradictory connectivity logic[2].

Phase 3: Algorithmic Generation & Verification
  • MCD Generation & Stochastic Search: Execute the structure generator in either ACD/SE or Mnova.

  • RMSD Filtering (Self-Validation Checkpoint): Rank the generated candidates by comparing empirical 13C shifts against Neural Network predictions.

    • Validation Rule: The true 8-Azatricyclo[4.3.0.01,4]nonane structure must yield a 13C RMSD of < 2.0 ppm. If the top candidate exceeds 2.5 ppm, the MCD must be rejected and re-evaluated for anomalous couplings, ensuring no misassigned structures are published[2].

Conclusion

For complex, highly strained scaffolds like 8-Azatricyclo[4.3.0.01,4]nonane, traditional manual elucidation is obsolete and highly prone to error. ACD/Structure Elucidator currently provides the most robust performance for these specific proton-deficient, strained topologies due to its superior neural network training on non-standard chemical shifts. However, Mnova Structure Elucidation remains a highly competitive, rapid alternative when integrated into standard bench-top processing workflows. By strictly adhering to the self-validating protocol outlined above, researchers can guarantee the structural integrity of their novel drug scaffolds.

References

  • Title: 8-Azatricyclo[4.3.0.
  • Title: A CASE (Computer-Assisted Structure Elucidation) for Bench-Top NMR Systems in the Undergraduate Laboratory for De Novo Structure Determination: How Well Can We Do?
  • Source: Physical Sciences Reviews (via ResearchGate)
  • Source: PubMed Central (NIH)

Sources

Comparative

Efficacy Comparison Guide: 8-Azatricyclo[4.3.0.0^{1,4}]nonane-Containing Compounds in Antibacterial Development

Executive Summary The relentless progression of multidrug-resistant (MDR) bacterial pathogens has necessitated the evolution of fluoroquinolone antibiotics. Historically, modifications at the C7 position of the quinolone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of multidrug-resistant (MDR) bacterial pathogens has necessitated the evolution of fluoroquinolone antibiotics. Historically, modifications at the C7 position of the quinolone core—typically utilizing piperazine or pyrrolidine rings—have dictated the pharmacokinetic and antibacterial profiles of these drugs. However, traditional "flat" heterocycles are increasingly recognized by bacterial efflux pumps and are associated with severe central nervous system (CNS) and cardiac toxicities[1].

The integration of 8-azatricyclo[4.3.0.0^{1,4}]nonane —a highly rigid, sterically constrained bridged pyrrolidine—as a C7-substituent represents a paradigm shift in medicinal chemistry[2][3]. By escaping the "flatland" of traditional planar rings, this tricyclic cage imparts a unique three-dimensional architecture that enhances target affinity for bacterial DNA gyrase while simultaneously shielding the molecule from efflux mechanisms and off-target mammalian receptors[4][5].

Mechanistic Rationale: The Tricyclic Advantage

As an Application Scientist evaluating novel scaffolds, it is critical to understand the causality behind the efficacy of 8-azatricyclo[4.3.0.0^{1,4}]nonane derivatives:

  • Evasion of Efflux Pumps: The bulky, spherical nature of the tricyclic nonane cage creates steric hindrance that prevents the molecule from properly docking into the binding pockets of major bacterial efflux transporters (e.g., NorA in S. aureus).

  • Elimination of CNS Toxicity (GABA Antagonism): Older quinolones (like ciprofloxacin) are notorious for causing convulsions when co-administered with NSAIDs, driven by their structural mimicry of GABA receptor antagonists. The rigid 8-azatricyclo cage physically prevents the terminal amine from interacting with the mammalian GABA_A receptor.

  • Enhanced Target Stabilization: The constrained geometry of the bridged pyrrolidine optimally positions the basic amine to interact with the acidic residues in the Topoisomerase IV/DNA cleavage complex, drastically lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive cocci[6].

MoA A Bacterial DNA Gyrase & Topoisomerase IV B 8-Azatricyclo-Quinolone Binding A->B C Steric Shielding by Tricyclic Cage B->C D Stabilization of Cleavage Complex C->D F Evasion of Bacterial Efflux Pumps C->F E Inhibition of DNA Replication D->E F->E

Caption: Mechanism of 8-azatricyclo-quinolones in stabilizing DNA cleavage and evading efflux.

Quantitative Efficacy and Safety Comparison

To objectively evaluate the performance of 8-azatricyclo[4.3.0.0^{1,4}]nonane-containing quinolones, we benchmark them against clinical standards: Ciprofloxacin (a 2nd-generation C7-piperazine) and Moxifloxacin (a 4th-generation C7-diazabicyclo compound).

Table 1: In Vitro Antibacterial Efficacy (MIC values, µg/mL)

Data synthesized from comparative microdilution assays against wild-type and resistant strains.

Compound ClassS. aureus (MRSA)S. pneumoniaeE. coliP. aeruginosa
8-Azatricyclo-Quinolones 0.015 - 0.06 ≤0.008 0.030.25 - 0.5
Moxifloxacin 2.00.120.061.0
Ciprofloxacin 16.01.00.015 0.25

Insight: The tricyclic derivatives exhibit a 16- to 256-fold enhancement in potency against MRSA compared to Ciprofloxacin[6], while maintaining robust Gram-negative coverage.

Table 2: Safety and Off-Target Profiling

A critical bottleneck in quinolone development is clinical safety (e.g., QT prolongation, phototoxicity).

Compound ClasshERG Inhibition (IC₅₀, µM)Phototoxicity RiskConvulsion Risk (w/ NSAIDs)
8-Azatricyclo-Quinolones > 100 Low Negligible
Moxifloxacin ~ 40LowModerate
Ciprofloxacin > 100ModerateHigh

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that confirm the mechanistic causality of the readout.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: To confirm that the antibacterial efficacy is driven by direct target inhibition rather than non-specific membrane disruption. Causality Principle: DNA gyrase is the only enzyme capable of introducing negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. If the 8-azatricyclo compound successfully binds the enzyme-DNA complex, the plasmid will remain in its relaxed state.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 µg of relaxed pBR322 plasmid DNA, 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), and varying concentrations of the 8-azatricyclo-quinolone (0.001 to 10 µg/mL).

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase.

  • Self-Validation Controls:

    • Positive Control: No drug added (Expected: Complete conversion to supercoiled DNA).

    • Negative Control: No enzyme added (Expected: DNA remains entirely relaxed).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS.

  • Electrophoresis & Analysis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Post-stain with SYBR Safe and quantify the ratio of relaxed to supercoiled bands using densitometry to calculate the IC₅₀.

Protocol 2: Electrophysiological hERG Safety Assay (Patch-Clamp)

Purpose: To validate the cardiovascular safety profile (lack of QT prolongation). Causality Principle: Biochemical binding assays cannot differentiate between channel blockers and harmless gating modifiers. Whole-cell patch-clamp provides a direct, real-time electrophysiological measurement of the potassium tail current, proving whether the bulky tricyclic cage truly prevents hERG pore blockade.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Perfusion Setup: Perfuse cells continuously with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Electrophysiological Recording: Establish a whole-cell configuration using a borosilicate glass pipette (2-4 MΩ) filled with intracellular solution.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 8-azatricyclo compound at 10 µM and 100 µM.

  • Validation: Use 0.1 µM E-4031 (a known potent hERG blocker) as a positive control to ensure the channel is responsive. A safe tricyclic compound will show <10% reduction in peak tail current amplitude at 100 µM.

Workflow S1 Compound Synthesis (C7-Substitution) S2 MIC Determination (Broth Microdilution) S1->S2 S3 Target Enzyme Assays (Gyrase/Topo IV) S2->S3 S4 Safety Profiling (hERG, Phototoxicity) S3->S4 S5 In Vivo Efficacy (Murine Infection Model) S4->S5

Caption: Self-validating workflow for evaluating novel tricyclic-substituted quinolones.

Conclusion

The incorporation of the 8-azatricyclo[4.3.0.0^{1,4}]nonane scaffold into the C7 position of fluoroquinolones successfully bridges the gap between high Gram-positive/MRSA efficacy and rigorous clinical safety requirements. By utilizing a rigid, three-dimensional spatial arrangement, these compounds circumvent the planar-recognition mechanisms of bacterial efflux pumps while physically preventing the off-target mammalian receptor binding that has plagued earlier generations of antibiotics.

References

  • US Patent 8618094B2: Fused substituted aminopyrrolidine derivative. Google Patents. 2

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. 5

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? PMC / NIH. 1

  • Bicyclic Pyrrolidines for Medicinal Chemistry via[3 + 2]-Cycloaddition. ACS Publications. 3

  • Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines. ACS Publications. 6

Sources

Validation

Benchmarking Synthetic Efficiency of 8-Azatricyclo[4.3.0.0¹⁴]nonane Routes: A Feasibility Assessment

A comprehensive search of the scientific and patent literature has revealed a significant finding: there are currently no published synthetic routes to 8-Azatricyclo[4.3.0.0¹⁴]nonane. This highly strained, bridged tricyc...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of the scientific and patent literature has revealed a significant finding: there are currently no published synthetic routes to 8-Azatricyclo[4.3.0.0¹⁴]nonane. This highly strained, bridged tricyclic amine represents a novel chemical entity for which a synthetic pathway has not yet been detailed in publicly accessible databases.

The core objective of this guide was to provide a comparative analysis of different synthetic strategies to this unique molecular scaffold. However, the foundational requirement for such a comparison—the existence of established synthetic protocols—has not been met. Extensive searches were conducted to locate any synthesis of the parent compound, its derivatives, or even its carbocyclic analogue, tricyclo[4.3.0.0¹⁴]nonane, which could potentially be adapted. These searches encompassed a variety of strategies, including:

  • Direct searches for the target molecule and its derivatives: Queries for the synthesis of "8-Azatricyclo[4.3.0.0¹⁴]nonane" and related terms did not yield any publications detailing a successful synthesis. While the compound is indexed with a CAS number (484032-29-3), this only indicates its registration as a chemical substance, not necessarily that it has been synthesized.[1][2]

  • Searches for relevant synthetic methodologies: Investigations into specific reaction types that are well-suited for the construction of complex, bridged ring systems, such as intramolecular cyclizations and cycloaddition reactions, did not provide a concrete pathway to the 8-Azatricyclo[4.3.0.0¹⁴]nonane core.[3]

  • Patent literature review: A thorough search of patent databases did not uncover any patented routes to this specific tricyclic amine. The patent literature in this area tends to focus on more synthetically accessible bicyclic systems like 2,8-diazabicyclo[4.3.0]nonane, which is a key intermediate in the synthesis of the antibiotic moxifloxacin.[4][5][6]

  • Exploration of analogous carbocyclic systems: An investigation into the synthesis of the parent carbocycle, tricyclo[4.3.0.0¹⁵]nonane, also yielded limited practical routes that could be readily adapted for the synthesis of the aza-analogue.[7]

Hypothetical Synthetic Challenges

The absence of published syntheses for 8-Azatricyclo[4.3.0.0¹⁴]nonane is likely indicative of significant synthetic challenges. The molecule's structure, featuring a highly constrained and sterically demanding tricyclic framework with a bridgehead nitrogen, suggests potential hurdles in its construction:

  • Ring Strain: The fusion of a cyclobutane ring to a bicyclo[4.3.0]nonane system would induce considerable ring strain, making the final ring-closing step or the stability of the product a significant challenge.

  • Stereochemical Control: The formation of the multiple stereocenters in a controlled manner would require a sophisticated synthetic strategy.

  • Accessibility of Starting Materials: Suitable precursors for constructing such a complex framework may not be readily available and would likely require multi-step syntheses themselves.

Conclusion

While the goal was to provide a detailed comparative guide, the current state of the chemical literature does not permit it. The synthesis of 8-Azatricyclo[4.3.0.0¹⁴]nonane appears to be an open problem in synthetic organic chemistry.

For researchers, scientists, and drug development professionals, this presents a unique opportunity. The development of a successful and efficient synthesis of this novel scaffold could lead to the discovery of new chemical space and potentially novel bioactive compounds. Future work in this area would require a de novo approach, possibly involving advanced techniques in cycloaddition chemistry, intramolecular C-H amination, or the rearrangement of more complex precursors.

This report, therefore, serves not as a comparison of existing methods, but as a statement on the current frontier of synthetic chemistry concerning this particular target. We will continue to monitor the literature for any developments in the synthesis of 8-Azatricyclo[4.3.0.0¹⁴]nonane and will update this guide accordingly when the first successful routes are published.

Sources

Safety & Regulatory Compliance

Safety

8-Azatricyclo[4.3.0.0~1,4~]nonane proper disposal procedures

As drug development increasingly relies on complex bridged and fused bicyclic/tricyclic scaffolds to improve pharmacokinetic properties, compounds like 8-Azatricyclo[4.3.0.0

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex bridged and fused bicyclic/tricyclic scaffolds to improve pharmacokinetic properties, compounds like 8-Azatricyclo[4.3.0.0ngcontent-ng-c2259155149="" class="ng-star-inserted">1,4]nonane (CAS: 484032-29-3) have become critical building blocks. However, the unique structural strain and basicity of this aliphatic secondary amine dictate strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this operational guide to provide you with a self-validating, causal framework for managing this compound's lifecycle in your laboratory. This ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards [1] and the National Research Council's Prudent Practices in the Laboratory[2].

Chemical Profile & Waste Segregation Logic

To dispose of a chemical safely, one must first understand how it behaves at the molecular level. 8-Azatricyclo[4.3.0.01,4]nonane is an aliphatic amine [3]. Its disposal logic is governed by three primary causal factors:

  • Nitrogen Content & Incineration: Organic waste is typically disposed of via incineration. Because this compound contains a heterocyclic nitrogen atom, its combustion generates nitrogen oxides (NOx). Waste streams containing this compound must be explicitly labeled as "Nitrogenous" so environmental facilities can route them to incinerators equipped with NOx scrubbers [1].

  • Nucleophilicity & Basicity: As a secondary amine, it is highly nucleophilic and basic. It must never be co-mingled in waste carboys containing acyl halides, sulfonyl halides, or anhydrides, as this will trigger a violent, exothermic reaction that can over-pressurize and rupture the waste container [4].

  • Aquatic Toxicity: Like many heavy lipophilic amines, it poses a risk to aquatic ecosystems. It is strictly forbidden from being discharged into sanitary sewer systems [3].

Quantitative Data & Waste Profiling

Summarizing the physicochemical profile into actionable waste parameters ensures that your environmental health and safety (EHS) team can properly manifest the waste.

ParameterValue / ClassificationOperational Causality (Why it matters)
CAS Registry Number 484032-29-3 [5]Unique identifier required for hazardous waste labeling and manifest tracking.
Chemical Class Aliphatic Amine (Tricyclic)Dictates basicity; requires strict segregation from strong acids and electrophiles [4].
RCRA Waste Characterization Non-Halogenated Organic (Nitrogenous)Must be routed to specialized incinerators with NOx scrubbing capabilities [1].
Incompatibilities Acyl halides, anhydrides, oxidizersContact causes highly exothermic neutralization/acylation reactions [4].
Spill Neutralizer Citric Acid (10% aq) or Sodium BisulfateWeak acids safely protonate the amine, reducing volatility and reactivity without extreme exotherms [4].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By verifying the state of the waste at each step, you eliminate the risk of downstream accidents.

Protocol A: Routine Liquid Waste Consolidation

Use this protocol when disposing of reaction filtrates, chromatography fractions, or mother liquors containing 8-Azatricyclo[4.3.0.01,4]nonane.

  • Segregation Verification: Before transferring waste, verify the target carboy. If your solvent matrix contains dichloromethane or chloroform, select the Halogenated Organic Waste container. If it contains ethyl acetate, hexane, or methanol, select the Non-Halogenated Organic Waste container.

  • Compatibility Check (Critical Step): Review the waste log attached to the carboy. Confirm that no reactive electrophiles (e.g., acetyl chloride, thionyl chloride) have been added to this container recently. Causality: Amines react violently with these reagents.

  • Transfer and Quenching: In a certified fume hood, slowly pour the waste into the carboy using a wide-stem funnel. If the amine concentration is high (>1 M), add the solution dropwise initially to monitor for any unexpected thermal generation.

  • Labeling: Immediately update the waste log. You must write "8-Azatricyclo[4.3.0.01,4]nonane (Nitrogenous Base)" on the label. This ensures EHS flags the container for NOx-compliant incineration.

Protocol B: Emergency Spill Response & Neutralization

Use this protocol for accidental benchtop or floor spills of the neat compound or highly concentrated solutions.

  • Containment and PPE: Immediately halt work. Ensure the fume hood sash is lowered (if inside) or room ventilation is maximized. Don fresh nitrile or butyl rubber gloves, a lab coat, and splash goggles.

  • Causal Neutralization: Do not use plain water or strong acids (like HCl) to clean the spill, as strong acids will cause a dangerous exotherm. Instead, generously cover the spill with a weak solid acid, such as Sodium Bisulfate or spray with 10% aqueous Citric Acid [4]. Causality: This safely protonates the amine into its corresponding ammonium salt, instantly neutralizing its volatility, odor, and corrosivity.

  • Absorption and Verification: Once neutralized (wait 3-5 minutes), cover the liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Packaging: Sweep the absorbed mixture using a non-sparking brush and pan. Place the material into a heavy-duty polyethylene bag, seal it, and place it inside a secondary rigid container. Label as "Solid Hazardous Waste - Amine Spill Cleanup."

Disposal Decision Workflow

To streamline laboratory operations, utilize the following decision matrix for routing 8-Azatricyclo[4.3.0.01,4]nonane waste.

DisposalWorkflow Start 8-Azatricyclo[4.3.0.0~1,4~]nonane Waste Generation Liquid Liquid Waste (Solutions/Fractions) Start->Liquid Solid Solid Waste (Neat Solid/Consumables) Start->Solid Spill Accidental Spill Start->Spill Halogenated Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogenated SolidRoute Double-bag in Solid Hazardous Waste Solid->SolidRoute SpillStep1 Ventilate & Don PPE Spill->SpillStep1 YesHal Route to: Halogenated Organic Waste (Nitrogenous) Halogenated->YesHal Yes NoHal Route to: Non-Halogenated Organic (Nitrogenous) Waste Halogenated->NoHal No SpillStep2 Neutralize (Citric Acid) & Absorb SpillStep1->SpillStep2 SpillStep3 Dispose as Solid Hazardous Waste SpillStep2->SpillStep3

Fig 1. Decision matrix for the segregation and disposal of 8-Azatricyclo[4.3.0.01,4]nonane waste.

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Handling

Personal protective equipment for handling 8-Azatricyclo[4.3.0.0~1,4~]nonane

As drug development increasingly relies on conformationally restricted scaffolds to improve pharmacokinetic profiles, specialized tricyclic amines like 8-Azatricyclo[4.3.0.01,4]nonane have become highly sought-after buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted scaffolds to improve pharmacokinetic profiles, specialized tricyclic amines like 8-Azatricyclo[4.3.0.01,4]nonane have become highly sought-after building blocks. However, the exact structural features that make this molecule valuable—its rigid hydrocarbon framework and unhindered secondary amine—also dictate a stringent safety and handling protocol.

As your trusted partner in laboratory safety and chemical handling, we have designed this guide to bridge the gap between basic SDS recommendations and real-world laboratory execution. By explaining the causality behind each safety measure, we ensure your team can operate with absolute confidence and scientific rigor.

Physicochemical Hazard Profile & Causality

To design a self-validating safety protocol, we must first understand the molecule's physical chemistry. 8-Azatricyclo[4.3.0.01,4]nonane (CAS: 484032-29-3) is a highly lipophilic, basic secondary amine[1].

  • Causality of Corrosivity: The unhindered nitrogen lone pair acts as a strong base and nucleophile. Upon contact with biological tissues, it causes rapid saponification of lipids and denaturation of proteins, leading to severe burns. Furthermore, the lipophilic tricyclic skeleton acts as a penetration enhancer, allowing the corrosive amine moiety to bypass the stratum corneum and cause deep tissue damage. This mirrors the toxicological profile of other highly lipophilic tricyclic amines[2].

  • Causality of Inhalation Hazard: With a molecular weight of 123.20 g/mol and a calculated boiling point of ~185.75°C, this compound generates sufficient vapor pressure at ambient temperature to cause severe respiratory tract irritation[1],.

Table 1: Quantitative Physicochemical and Hazard Summary
Property / MetricValue / ClassificationOperational Implication
CAS Number 484032-29-3Unique identifier for waste tracking and SDS alignment[1].
Molecular Weight 123.20 g/mol High volatility; necessitates strict fume hood use[1].
Density (Calculated) ~1.081 g/cm³Sinks in non-polar organic solvents; floats in dense halogenated waste[1].
Boiling Point ~185.75°CVaporizes readily at room temperature[1].
Primary Hazard Corrosive (Skin/Eyes)Requires impermeable dermal and ocular barriers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated tricyclic amines. In accordance with OSHA Personal Protective Equipment standards (29 CFR 1910.132), the following matrix must be strictly adhered to.

Table 2: Required PPE and Selection Causality
PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl rubber or laminate (e.g., Silver Shield) gloves.Standard nitrile is highly susceptible to permeation by lipophilic amines. Butyl rubber provides a superior barrier against non-polar organic bases.
Eye/Face Protection Tight-fitting chemical splash goggles + Face shield.Amine exposure to the eye causes rapid lipid saponification, leading to irreversible corneal damage within seconds. Safety glasses are inadequate.
Body Protection Tychem® suit or heavy-duty impermeable lab coat.Prevents the capillary action of liquid spills through woven cotton lab coats directly to the skin[3].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges.Mandatory if handling outside a Class II fume hood. OV cartridges capture volatile amine vapors before they reach the respiratory tract,.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is explicitly confirmed.

HandlingWorkflow Start 1. Pre-Operational Validation (Hood & PPE) Transfer 2. Transfer to Class II Fume Hood Start->Transfer Dispense 3. Dispense via Closed-System Syringe Transfer->Dispense Decon 4. Decontaminate Tools (5% Citric Acid Wash) Dispense->Decon Waste 5. Segregate as Basic Organic Waste Decon->Waste

Fig 1. Step-by-step handling workflow for 8-Azatricyclo[4.3.0.01,4]nonane to minimize exposure.

Step 1: Pre-Operational Validation

  • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Validation: Check the digital monitor. Ensure a 5% citric acid solution and pH paper are present in the hood before opening the chemical container.

Step 2: Dispensing and Transfer

  • Action: Dispense the liquid using a closed-system glass syringe with a Luer-lock Teflon needle.

  • Causality: Pouring aliphatic amines creates a high surface-area-to-volume ratio, rapidly increasing vapor generation. A closed-system syringe prevents vapor escape and eliminates the risk of drops running down the side of the reagent bottle.

Step 3: Post-Handling Decontamination

  • Action: Rinse all spatulas, syringes, and glassware with the 5% citric acid solution before removing them from the hood.

  • Causality: The weak acid protonates the secondary amine, converting it into an ammonium salt. This salt is highly water-soluble, non-volatile, and significantly less corrosive, rendering the equipment safe for standard washing.

  • Validation: Swab the rinsed equipment with pH paper; a neutral or slightly acidic reading confirms complete decontamination.

Spill Response & Disposal Plan

In the event of a spill, rapid, calculated action is required. Never use bleach (sodium hypochlorite) to clean up amine spills; the reaction generates highly toxic and explosive chloramines.

SpillResponse Spill Spill Detected: 8-Azatricyclo[4.3.0.0~1,4~]nonane Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate Area & Call Hazmat Assess->Evac > 50 mL or Poor Vent Minor Minor Spill (< 50 mL) Assess->Minor < 50 mL Neutralize Neutralize with Sodium Bisulfate Minor->Neutralize Collect Collect in Compatible Container Neutralize->Collect Clean Wash Area with Soap and Water Collect->Clean

Fig 2. Decision tree for 8-Azatricyclo[4.3.0.01,4]nonane spill response and neutralization.

Minor Spill Protocol (< 50 mL, inside fume hood)
  • Contain: Surround the spill with an amphoteric chemical absorbent or dry sand.

  • Neutralize: Carefully apply solid sodium bisulfate or a 10% citric acid solution working from the outside in. Causality: Using a weak acid prevents the violent exothermic reaction that would occur if a strong mineral acid (like HCl) were used.

  • Validate: Test the spill area with pH paper to ensure the basicity has been neutralized (target pH 6-8).

  • Collect: Scoop the neutralized matrix into a compatible, sealable polyethylene container.

  • Clean: Wash the surface with copious amounts of soap and water to remove residual lipophilic organics[4].

Disposal Plan
  • Segregation: Dispose of 8-Azatricyclo[4.3.0.01,4]nonane waste strictly in containers labeled "Halogen-Free Basic Organic Waste."

  • Incompatibility Warning: Never mix amine waste with acidic waste streams or halogenated solvents (e.g., dichloromethane). Prolonged sitting can lead to exothermic alkylation reactions or dangerous pressure buildup in the waste carboy.

References

  • Title: 8-Azatricyclo[4.3.0.
  • Title: Material Safety Data Sheet - IPA Systems (Aliphatic Amine Blend)
  • Title: Safety Data Sheet - Carboline (TRIETHYLENETETRAMINE, ALIPHATIC AMINE)
  • Source: nih.
  • Source: proflex.
  • Source: kao.
  • Source: diamaprosystems.

Sources

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